molecular formula C6H5BBr2O2 B1311200 2,5-Dibromophenylboronic acid CAS No. 1008106-93-1

2,5-Dibromophenylboronic acid

Cat. No.: B1311200
CAS No.: 1008106-93-1
M. Wt: 279.72 g/mol
InChI Key: CMLBXUUGERIZOO-UHFFFAOYSA-N
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Description

2,5-Dibromophenylboronic acid is a useful research compound. Its molecular formula is C6H5BBr2O2 and its molecular weight is 279.72 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2,5-dibromophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BBr2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLBXUUGERIZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Br)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BBr2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434622
Record name 2,5-Dibromophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008106-93-1
Record name 2,5-Dibromophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Dibromophenylboronic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromophenylboronic acid is a valuable bifunctional organoboron compound that serves as a key building block in organic synthesis. Its utility primarily stems from the presence of both a reactive boronic acid moiety and two bromine atoms on the phenyl ring. This unique combination allows for sequential and site-selective cross-coupling reactions, making it an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of this compound.

Core Properties of this compound

This compound is a solid at room temperature. A summary of its key physical and chemical properties is provided in the tables below.

Identifier Value
CAS Number 1008106-93-1[]
Molecular Formula C₆H₅Br₂BO₂
Molecular Weight 279.72 g/mol
IUPAC Name (2,5-dibromophenyl)boronic acid
Physical Property Value
Melting Point >175 °C (decomposed)[2]
Boiling Point Data not available
Solubility Phenylboronic acids generally exhibit good solubility in polar organic solvents such as ethers and ketones, and low solubility in nonpolar hydrocarbon solvents.[3][4] Quantitative solubility data for this compound in specific solvents is not readily available in the literature.

Spectroscopic Data

While specific spectra for this compound are not widely published, the following are expected characteristic spectral features based on analogous compounds.

Spectroscopy Expected Features
¹H NMR Aromatic protons would appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). The B(OH)₂ protons are often broad and may exchange with solvent, making them difficult to observe.
¹³C NMR Aromatic carbons would resonate in the range of δ 120-140 ppm. The carbon atom attached to the boron atom (C-B) would appear as a broad signal due to quadrupolar relaxation of the boron nucleus.
FT-IR Characteristic peaks would include O-H stretching of the boronic acid group (broad, ~3300 cm⁻¹), C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C=C stretching of the aromatic ring (~1600, 1470 cm⁻¹), and C-Br stretching (~500-600 cm⁻¹).

Synthesis of this compound

A common method for the synthesis of arylboronic acids is through the reaction of an organometallic reagent (organolithium or Grignard reagent) with a trialkyl borate, followed by acidic workup. The following is a general protocol for the synthesis of a substituted phenylboronic acid, which can be adapted for this compound starting from 1,4-dibromobenzene.

Experimental Protocol: Synthesis of a Phenylboronic Acid

Materials:

  • 1,4-Dibromobenzene

  • n-Butyllithium (n-BuLi) or Magnesium turnings

  • Triisopropyl borate or Trimethyl borate

  • Anhydrous Tetrahydrofuran (THF) or Diethyl ether

  • Hydrochloric acid (HCl) or other mineral acid

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • Preparation of the Organometallic Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,4-dibromobenzene in anhydrous THF. Cool the solution to -78 °C. Slowly add a solution of n-BuLi in hexanes dropwise. Alternatively, for a Grignard reaction, add magnesium turnings to the flask and initiate the reaction.

  • Borylation: To the cooled solution of the organometallic reagent, slowly add a trialkyl borate (e.g., triisopropyl borate) dropwise, maintaining the low temperature.

  • Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly adding an aqueous solution of HCl at 0 °C until the mixture is acidic.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system.

Synthesis_Workflow cluster_reagents Starting Materials & Reagents cluster_reaction Reaction Steps cluster_purification Purification ArylHalide 1,4-Dibromobenzene Step1 Formation of Organometallic Reagent (-78 °C) ArylHalide->Step1 Organometallic n-BuLi or Mg Organometallic->Step1 Borate Trialkyl Borate Step2 Borylation with Trialkyl Borate Borate->Step2 Solvent Anhydrous THF Solvent->Step1 Step1->Step2 Step3 Acidic Workup Step2->Step3 Extraction Extraction Step3->Extraction Drying Drying Extraction->Drying Purification Recrystallization Drying->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Applications in Organic Synthesis

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (such as a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. The two bromine atoms on this compound can be selectively coupled, allowing for the synthesis of unsymmetrical biaryl compounds.

Experimental Protocol: General Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., potassium carbonate, sodium carbonate, or cesium carbonate)

  • Solvent (e.g., toluene, dioxane, or dimethylformamide, often with water)

Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Solvent Addition: Add the degassed solvent(s) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by techniques such as TLC or GC-MS.

  • Workup and Purification: Cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_Aryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Aryl_Aryl RedElim Reductive Elimination PdII_Aryl_Aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Development

While there is no specific information on the direct involvement of this compound in biological signaling pathways, boronic acid derivatives are a significant class of compounds in medicinal chemistry. They are known to act as enzyme inhibitors, particularly of serine proteases, due to the ability of the boron atom to form a stable, reversible covalent bond with the catalytic serine residue. The biaryl structures synthesized using this compound are prevalent in many biologically active molecules, and the bromine atoms can serve as handles for further functionalization to optimize pharmacological properties.

Conclusion

This compound is a versatile and valuable reagent for organic synthesis, particularly for the construction of complex biaryl scaffolds through the Suzuki-Miyaura cross-coupling reaction. Its bifunctional nature allows for sequential and controlled modifications, making it a key intermediate for researchers in the fields of medicinal chemistry, materials science, and agrochemical development. The general protocols provided herein can be adapted and optimized for specific synthetic targets, underscoring the broad utility of this compound.

References

An In-depth Technical Guide on the Chemical Properties and Reactivity of 2,5-Dibromophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 2,5-dibromophenylboronic acid, a versatile building block in modern organic synthesis. The strategic placement of two bromine atoms on the phenyl ring imparts unique reactivity to this molecule, making it a valuable reagent in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.

Core Chemical Properties

This compound is a white to off-white solid. While specific experimental data for some of its physical properties are not widely reported, key identifiers and data from closely related compounds provide valuable insights.

PropertyValueSource
Molecular Formula C₆H₅Br₂BO₂[][2]
Molecular Weight 279.72 g/mol []
CAS Number 1008106-93-1[]
Canonical SMILES B(C1=C(C=CC(=C1)Br)Br)(O)O[2]
InChI InChI=1S/C6H5BBr2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H[2]
Melting Point Not available (For comparison, 2-bromophenylboronic acid: 113 °C)[3]
Boiling Point Not available (Predicted for 2-bromophenylboronic acid: 329.2±44.0 °C)
Solubility Soluble in many organic solvents such as methanol, and slightly soluble in acetonitrile, chloroform, and DMSO.
pKa Not available (Predicted for 2-bromophenylboronic acid: 8.25±0.58)

Reactivity and Key Synthetic Applications

The reactivity of this compound is dominated by the versatile boronic acid functional group, which readily participates in a variety of cross-coupling reactions. The two bromine atoms on the aromatic ring also serve as synthetic handles for further functionalization, allowing for the sequential and regioselective introduction of different substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This compound serves as an excellent coupling partner with a wide range of organic halides and triflates. The electron-withdrawing nature of the bromine atoms can influence the electronics of the phenyl ring and affect the reaction kinetics.

A typical experimental workflow for a Suzuki-Miyaura coupling reaction is depicted below:

experimental_workflow reagents Combine Aryl Halide, This compound, Base, and Solvent degas Degas the Reaction Mixture reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst reaction Heat and Stir (e.g., 80-100 °C) catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product purification->product suzuki_cycle pd0 Pd(0)Ln pd2_ox R¹-Pd(II)Ln-X pd0->pd2_ox Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)Ln-R² pd2_ox->pd2_trans Transmetalation (R²-B(OH)₂) product R¹-R² pd2_trans->product Reductive Elimination product->pd0 Catalyst Regeneration chan_lam_cycle cluster_0 Reaction with Arylboronic Acid cluster_1 Reaction with Nucleophile cu2 Cu(II) cu3_trans Ar-Cu(III)-Nu cu2->cu3_trans Transmetalation (Ar-B(OH)₂) product Ar-Nu cu3_trans->product Reductive Elimination product->cu2 Catalyst Regeneration (Oxidation)

References

Stability and Storage of 2,5-Dibromophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,5-Dibromophenylboronic acid. Given the limited availability of specific quantitative stability data for this compound in public literature, this document synthesizes information from safety data sheets, analogous arylboronic acid studies, and general chemical stability testing protocols to offer a robust resource for handling and storing this critical reagent.

Chemical Properties and Intrinsic Stability

This compound (CAS No: 1217500-71-0) is a white to off-white solid. Like many arylboronic acids, it is generally stable under standard ambient conditions when properly stored.[1][2] However, its utility in chemical synthesis, particularly in cross-coupling reactions, stems from the reactivity of the carbon-boron bond, which also makes it susceptible to degradation under certain environmental conditions.

Recommended Storage and Handling Conditions

Proper storage is paramount to ensure the long-term stability and purity of this compound. The following conditions are recommended based on safety data sheets for this and similar arylboronic acids.

ParameterRecommended ConditionRationale
Temperature -70°C (Freezer) is recommended for long-term storage.[1] Refrigerated (2-8°C) is suitable for short-term storage.Minimizes the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents oxidation and reaction with atmospheric moisture.
Moisture Store in a tightly sealed container in a dry environment.[1][2][3]Boronic acids are susceptible to dehydration to form boroxines and hydrolysis can facilitate protodeboronation.
Light Protect from light.To prevent potential photolytic degradation.
Handling Handle in a well-ventilated area, avoiding dust formation.[1][2][3][4][5] Use personal protective equipment (gloves, safety goggles).To prevent inhalation and skin contact.

Degradation Pathways

Arylboronic acids are susceptible to several degradation pathways that can impact their purity and reactivity. Understanding these pathways is crucial for developing appropriate storage and handling protocols.

Dehydration to Boroxines

Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This is often a reversible process, and the presence of water can shift the equilibrium back towards the boronic acid.

G Dehydration of Arylboronic Acid to Boroxine cluster_0 3 ArB(OH)2 3 x this compound Boroxine Boroxine (Trimeric Anhydride) 3 ArB(OH)2->Boroxine - 3 H2O Boroxine->3 ArB(OH)2 + 3 H2O 3 H2O 3 x Water

Fig 1. Reversible dehydration of this compound.
Protodeboronation

Protodeboronation is a significant degradation pathway where the carbon-boron bond is cleaved, and the boronic acid group is replaced by a hydrogen atom. This reaction is often facilitated by aqueous conditions and can be influenced by pH.

G Protodeboronation of this compound Start This compound Product 1,4-Dibromobenzene Start->Product H₂O, H⁺ or OH⁻ Byproduct Boric Acid

Fig 2. Protodeboronation degradation pathway.
Oxidation

Arylboronic acids can be susceptible to oxidation, leading to the formation of phenols. This can be initiated by atmospheric oxygen or other oxidizing agents.

G Oxidative Degradation of this compound Start This compound Product 2,5-Dibromophenol Start->Product [O]

Fig 3. Oxidative degradation pathway.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study coupled with a stability-indicating analytical method is recommended.

Forced Degradation Study

Forced degradation studies, or stress testing, are performed to accelerate the degradation of a compound to identify potential degradation products and pathways.

Stress ConditionProtocolPurpose
Acid Hydrolysis Dissolve the sample in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 30 min to 24 hrs).[6]To assess stability in acidic conditions and identify acid-catalyzed degradation products.
Base Hydrolysis Dissolve the sample in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for a specified time (e.g., 30 min to 24 hrs).[6]To assess stability in basic conditions, which may promote protodeboronation.
Oxidation Dissolve the sample in a suitable solvent and add 3% H₂O₂. Store at room temperature, protected from light, for a specified time (e.g., 24 hrs).[6]To identify potential oxidative degradation products.
Thermal Stress Store the solid sample in an oven at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 1 week).To evaluate the potential for thermal degradation in the solid state.
Photolytic Stress Expose a solid or solution sample to controlled light conditions (e.g., 1.2 million lux-hours visible and 200 watt-hours/m² UV) as per ICH Q1B guidelines.To determine sensitivity to light and identify photodegradation products.
Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify the parent compound from any degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for arylboronic acids.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).

  • Sample Preparation: Dissolve the boronic acid sample in the mobile phase at a concentration of approximately 1 mg/mL.

Method Validation: The analytical method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

¹¹B NMR Spectroscopy

¹¹B NMR spectroscopy is a powerful tool for studying the structure and stability of boronic acids. It can be used to monitor the equilibrium between the boronic acid and its boroxine anhydride, as well as to detect other boron-containing species.

Experimental Workflow: Synthesis and Purification

A general workflow for the synthesis and purification of this compound is illustrated below. This process is crucial as the purity of the starting material directly impacts its stability and performance in subsequent reactions.

G Synthesis and Purification Workflow for this compound cluster_0 Synthesis cluster_1 Purification A 1-Bromo-2,5-dibromobenzene + Mg in THF B Grignard Reagent Formation A->B C Reaction with Trimethyl borate at -78°C B->C D Acidic Workup (HCl) C->D E Extraction with Ethyl Acetate D->E F Drying and Concentration E->F G Recrystallization F->G H Pure this compound G->H

Fig 4. A representative workflow for the synthesis and purification.

Conclusion

While this compound is a relatively stable compound under recommended storage conditions, it is susceptible to degradation through dehydration, protodeboronation, and oxidation. For professionals in research and drug development, a thorough understanding of these stability aspects is crucial for ensuring the quality of the reagent and the reproducibility of experimental outcomes. Strict adherence to storage protocols—refrigerated or frozen, dry, under an inert atmosphere, and protected from light—is the most effective strategy for maintaining its integrity. When quantitative stability data is required, a systematic approach employing forced degradation studies coupled with a validated, stability-indicating analytical method is the recommended course of action.

References

Technical Guide to the Material Safety Data Sheet for 2,5-Dibromophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety, handling, and toxicological profile of 2,5-Dibromophenylboronic acid (CAS No. 1008106-93-1). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on clear data presentation, procedural workflows, and the experimental basis for hazard classifications.

Substance Identification and Properties

This compound is an organoboron compound used as a building block in organic synthesis, particularly in Suzuki coupling reactions to form complex molecules.

Physical and Chemical Properties

Quantitative data for the physical and chemical properties of this compound are summarized below. Data for this specific compound is limited, and some fields are noted as not available from public sources.

PropertyValueSource
CAS Number 1008106-93-1AOBChem
Molecular Formula C₆H₅BBr₂O₂AOBChem
Molecular Weight 279.72 g/mol AOBChem
Appearance Powder (Form)AOBChem
Melting Point No Data AvailableAOBChem
Boiling Point No Data AvailableAOBChem
Solubility in Water No Data AvailableAOBChem

Hazard Identification and Classification

The primary hazards associated with this compound are related to its irritant properties. The classification is based on the Globally Harmonized System (GHS).[1]

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.
Serious Eye Irritation2AH319: Causes serious eye irritation.
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation.

The workflow for identifying and responding to these hazards is outlined below.

G substance This compound hazards Primary Hazards Identified substance->hazards h315 H315: Skin Irritation hazards->h315 h319 H319: Serious Eye Irritation hazards->h319 h335 H335: Respiratory Irritation hazards->h335 ppe Required Personal Protective Equipment (PPE) h315->ppe h319->ppe h335->ppe gloves Protective Gloves ppe->gloves goggles Safety Goggles / Face Shield ppe->goggles respirator Use in Fume Hood or with Respirator ppe->respirator G exposure Accidental Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion move_air Move to fresh air. If breathing is difficult, give oxygen. inhalation->move_air wash_skin Wash skin with plenty of water for at least 15 minutes. Remove contaminated clothing. skin->wash_skin rinse_eyes Rinse eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. eye->rinse_eyes rinse_mouth Wash mouth out with water. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical Seek Medical Aid move_air->seek_medical wash_skin->seek_medical rinse_eyes->seek_medical rinse_mouth->seek_medical G spill Spill of Powder Occurs evacuate Evacuate unnecessary personnel. Ensure adequate ventilation. spill->evacuate ppe Wear appropriate PPE: - Safety glasses - Gloves - Respirator evacuate->ppe contain Contain the spill. Avoid creating dust. ppe->contain collect Carefully sweep or vacuum up the material. Place into a suitable, closed container for disposal. contain->collect clean Clean the spill area thoroughly. collect->clean dispose Dispose of waste according to local, state, and federal regulations. clean->dispose

References

The Ascendancy of Dibromophenylboronic Acids: A Technical Guide to their Synthesis and Application in Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the synthesis, historical development, and critical applications of dibromophenylboronic acids, providing researchers, scientists, and drug development professionals with a detailed resource for leveraging these versatile reagents.

Introduction

Dibromophenylboronic acids, a class of organoboron compounds featuring a phenyl ring substituted with two bromine atoms and a boronic acid functional group, have emerged as indispensable tools in modern organic synthesis and medicinal chemistry. Their unique structural motifs and reactivity have positioned them as valuable building blocks for the construction of complex molecules, ranging from novel pharmaceuticals to advanced materials. This technical guide provides an in-depth exploration of the historical development, synthetic methodologies, and key applications of these important chemical entities.

Historical Development and Synthetic Evolution

The journey of dibromophenylboronic acids is intrinsically linked to the broader development of organoboron chemistry. While the first synthesis of a boronic acid was reported in 1860 by Edward Frankland, the specific exploration of dibrominated derivatives gained momentum with the advent of powerful cross-coupling reactions. The development of the Suzuki-Miyaura coupling reaction in the late 1970s, which utilizes organoboronic acids as key coupling partners, significantly elevated the importance of functionalized arylboronic acids, including their dibrominated congeners.[1]

Early synthetic approaches to arylboronic acids often involved the reaction of organometallic reagents, such as Grignard or organolithium species, with borate esters. This fundamental strategy remains a cornerstone for the synthesis of dibromophenylboronic acids today. More recently, transition metal-catalyzed C-H borylation has provided a powerful and direct method for the synthesis of arylboronic acids, offering alternative pathways to these valuable compounds.[2]

Key Synthetic Methodologies

The synthesis of dibromophenylboronic acids is primarily achieved through two robust and versatile methods: lithiation-borylation of dibromobenzenes and palladium-catalyzed Miyaura borylation of dibromo-haloarenes.

1. Lithiation-Borylation: This classic method involves the initial formation of an aryllithium species from a dibromobenzene derivative through halogen-lithium exchange, typically using an organolithium reagent like n-butyllithium at low temperatures. The subsequent reaction of the aryllithium with a trialkyl borate, followed by acidic workup, affords the desired dibromophenylboronic acid. The choice of starting dibromobenzene isomer dictates the substitution pattern of the final product.

2. Palladium-Catalyzed Miyaura Borylation: This powerful method involves the palladium-catalyzed cross-coupling of a dibromoaryl halide (or triflate) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This reaction offers excellent functional group tolerance and is often milder than the lithiation-borylation approach.[3] Iridium-catalyzed C-H borylation has also emerged as a complementary strategy for the direct introduction of a boryl group onto a dibrominated aromatic ring.[2]

Quantitative Data on the Synthesis of Dibromophenylboronic Acids

The following tables summarize representative yields for the synthesis of various dibromophenylboronic acid isomers using the primary synthetic methods.

IsomerStarting MaterialReagentsSolventTemp (°C)Yield (%)Reference
3,5-Dibromophenylboronic acid1,3,5-Tribromobenzene1. n-BuLi, 2. B(OiPr)₃, 3. H⁺THF/Hexane-78 to RT75[4]
2,4-Dibromophenylboronic acid1,3-Dibromo-4-iodobenzene1. i-PrMgCl, 2. B(OiPr)₃, 3. H⁺THF-15 to RT68[5]
2,6-Dibromophenylboronic acid1,3-Dibromobenzene1. LDA, 2. B(OiPr)₃, 3. H⁺THF-78 to RT55
3,4-Dibromophenylboronic acid1,2-Dibromo-4-iodobenzene1. n-BuLi, 2. B(OMe)₃, 3. H⁺THF/Et₂O-78 to RT72[6]

Table 1: Synthesis of Dibromophenylboronic Acids via Lithiation/Grignard-Borylation.

IsomerStarting MaterialBoron SourceCatalystBaseSolventTemp (°C)Yield (%)Reference
3,5-Dibromophenylboronic acid pinacol ester1,3,5-TribromobenzeneB₂pin₂Pd(dppf)Cl₂KOAcDioxane8082[7]
2,5-Dibromophenylboronic acid pinacol ester1,4-Dibromo-2-iodobenzeneB₂pin₂Pd(OAc)₂/SPhosK₃PO₄Toluene10078[7]

Table 2: Synthesis of Dibromophenylboronic Acid Esters via Palladium-Catalyzed Borylation.

Experimental Protocols

General Procedure for Lithiation-Borylation of a Dibromobenzene

Materials:

  • Appropriate dibromo-iodobenzene or tribromobenzene (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • n-Butyllithium (1.1 equiv, solution in hexanes)

  • Trialkyl borate (e.g., trimethyl borate or triisopropyl borate, 1.2 equiv)

  • Aqueous HCl (e.g., 1 M)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add the dibromoaryl halide and dissolve it in the anhydrous solvent.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the n-butyllithium solution dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature.

  • To the resulting aryllithium solution, add the trialkyl borate dropwise, again maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl.

  • Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • The crude dibromophenylboronic acid can be purified by recrystallization or column chromatography.

General Procedure for Palladium-Catalyzed Miyaura Borylation

Materials:

  • Dibromoaryl halide or triflate (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., potassium acetate (KOAc) or potassium phosphate (K₃PO₄), 3.0 equiv)

  • Anhydrous solvent (e.g., dioxane, toluene, or DMF)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the dibromoaryl halide, bis(pinacolato)diboron, palladium catalyst, and base in a reaction vessel.

  • Add the anhydrous solvent and seal the vessel.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude dibromophenylboronic acid pinacol ester can be purified by column chromatography. The pinacol ester can often be used directly in subsequent reactions or hydrolyzed to the corresponding boronic acid if required.

Key Applications in Research and Development

The utility of dibromophenylboronic acids stems from the presence of three distinct reactive sites: the boronic acid moiety and the two carbon-bromine bonds. This trifunctional nature allows for sequential and site-selective transformations, making them powerful building blocks in organic synthesis.

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of dibromophenylboronic acids is in the Suzuki-Miyaura cross-coupling reaction.[1] The boronic acid group serves as the nucleophilic partner, while the bromine atoms can act as electrophilic sites in subsequent coupling reactions. This allows for the programmed synthesis of complex biaryl and polyaryl structures. The differential reactivity of the C-B and C-Br bonds can be exploited to achieve selective, stepwise functionalization.

Enzyme_Inhibition cluster_0 Enzyme Active Site Serine_Residue Serine Residue (Nucleophile) Covalent_Adduct Reversible Covalent Adduct (Inhibition) Serine_Residue->Covalent_Adduct Dibromophenylboronic_Acid Dibromophenylboronic Acid Derivative (Inhibitor) Dibromophenylboronic_Acid->Serine_Residue Nucleophilic Attack

References

spectroscopic analysis (NMR, IR, Mass Spec) of 2,5-Dibromophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,5-Dibromophenylboronic acid, a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and materials science compounds. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols for acquiring these spectra. While experimentally verified spectra for this specific compound are not widely available in public databases, the data presented herein are predicted based on its chemical structure and comparison with analogous compounds.

Core Data Presentation

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.

Table 1: Expected ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.2 (broad s)broad singlet2HB(OH)₂
~7.8 (d)doublet1HAr-H
~7.6 (d)doublet1HAr-H
~7.5 (dd)doublet of doublets1HAr-H

Note: The chemical shift of the B(OH)₂ protons is highly dependent on solvent, concentration, and temperature and may exchange with residual water in the solvent.

Table 2: Expected ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~140 (broad)Ar-C-B(OH)₂
~138Ar-C-H
~135Ar-C-H
~132Ar-C-H
~122Ar-C-Br
~120Ar-C-Br

Note: The carbon attached to the boron atom often shows a broad signal due to quadrupolar relaxation of the boron nucleus.

Table 3: Expected IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretch (hydrogen-bonded)
~3100-3000MediumAr C-H stretch
~1600, ~1470Medium-StrongAr C=C stretch
~1350StrongB-O stretch
~1200StrongC-Br stretch
~820StrongAr C-H bend (out-of-plane)

Table 4: Expected Mass Spectrometry Data (ESI-)

m/zInterpretation
277.87[M-H]⁻
259.86[M-H-H₂O]⁻

Note: The presence of two bromine atoms will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), leading to M, M+2, and M+4 peaks.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1][2][3] The use of a polar aprotic solvent like DMSO-d₆ is recommended to minimize the formation of boronic anhydrides (boroxines), which can complicate the spectra.[2] Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy :

    • Instrument : 500 MHz NMR spectrometer.

    • Parameters : Acquire the spectrum with 16 to 32 scans for a good signal-to-noise ratio.[1] The spectral width should be set to cover a range of 0-12 ppm.[1] The residual solvent peak of DMSO-d₆ at ~2.50 ppm can be used as an internal reference.[2]

  • ¹³C NMR Spectroscopy :

    • Instrument : 125 MHz NMR spectrometer.

    • Parameters : Use a proton-decoupled pulse sequence.[1] A higher number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds will be necessary due to the low natural abundance of the ¹³C isotope.[2][3] The solvent peak of DMSO-d₆ at ~39.52 ppm serves as the internal reference.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of solid this compound directly onto the ATR crystal.[2] Apply pressure with the instrument's pressure arm to ensure good contact.[2]

  • Data Acquisition :

    • Instrument : FT-IR spectrometer with a universal ATR accessory.[2]

    • Parameters : Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[2] Co-add 16-32 scans to obtain a high-quality spectrum.[2]

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[1]

  • Data Acquisition (Electrospray Ionization - ESI) :

    • Instrument : A high-resolution mass spectrometer equipped with an ESI source.

    • Parameters : Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.[1] Acquire spectra in both positive and negative ion modes.[1] Typical ESI conditions include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.[1][2] Negative ion mode is often preferred for boronic acids to observe the [M-H]⁻ ion.[4]

Mandatory Visualization

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound and the relationship between the different analytical techniques.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Generalized workflow for the synthesis and spectroscopic characterization.

Spectroscopic_Techniques_Relationship Interrelation of Spectroscopic Data Compound 2,5-Dibromophenylboronic Acid NMR NMR (Connectivity, Chemical Environment) Compound->NMR Provides IR IR (Functional Groups) Compound->IR Provides MS Mass Spec (Molecular Weight, Formula) Compound->MS Provides NMR->IR Corroborates NMR->MS Confirms IR->MS Supports

Caption: Relationship between different spectroscopic techniques for structural analysis.

References

Understanding the Crystal Structure of 2,5-Dibromophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic analysis of 2,5-Dibromophenylboronic acid. While a specific crystal structure for this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) or other reviewed literature at the time of this writing, this document outlines the established methodologies for determining such a structure. Furthermore, it discusses the anticipated structural features based on the analysis of closely related phenylboronic acid derivatives.

Introduction: The Significance of Crystal Structure in Phenylboronic Acids

Phenylboronic acids are a class of compounds of significant interest in organic synthesis, medicinal chemistry, and materials science. Their utility in Suzuki-Miyaura cross-coupling reactions is particularly noteworthy. The solid-state structure of these molecules, determined through single-crystal X-ray diffraction, provides invaluable insights into their physical and chemical properties. Understanding the crystal packing, intermolecular interactions, and conformational preferences is crucial for:

  • Drug Development: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact a drug's solubility, bioavailability, and stability.

  • Materials Science: The arrangement of molecules in a crystal lattice dictates the material's bulk properties, such as its optical and electronic characteristics.

  • Reaction Engineering: Solid-state reactivity can be influenced by the proximity and orientation of functional groups within the crystal.

For this compound, the presence of two bromine atoms and a boronic acid group suggests the potential for a rich variety of intermolecular interactions, including hydrogen bonding and halogen bonding, which would govern its crystal packing.

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of a small molecule like this compound follows a well-established workflow. The following protocols are based on generalized procedures for phenylboronic acid derivatives.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For phenylboronic acids, slow evaporation is a commonly employed crystallization technique.

Materials:

  • This compound

  • High-purity solvent (e.g., ethanol, methanol, acetone, toluene, or a mixture)

  • Crystallization vial

Procedure:

  • A saturated or near-saturated solution of this compound is prepared in a suitable solvent at a slightly elevated temperature to ensure complete dissolution.

  • The solution is filtered to remove any particulate matter.

  • The vial is loosely capped or covered with a perforated film to allow for slow evaporation of the solvent at a constant temperature.

  • Over a period of hours to days, as the solvent evaporates and the solution becomes supersaturated, single crystals should form.

  • Once crystals of sufficient size (typically 0.1-0.3 mm in each dimension) and quality (transparent with well-defined faces) are obtained, they are carefully harvested.

Single-Crystal X-ray Diffraction Data Collection

Instrumentation:

  • A single-crystal X-ray diffractometer equipped with a modern detector (e.g., CCD or CMOS).

  • A monochromatic X-ray source, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å).

  • A cryosystem for low-temperature data collection (e.g., 100 K) to minimize thermal vibrations of the atoms.

Procedure:

  • A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant oil.

  • The mounted crystal is placed on the diffractometer and cooled to the desired temperature.

  • The diffractometer software is used to determine the unit cell parameters and the crystal system.

  • A full sphere of diffraction data is collected by rotating the crystal through a series of angles and recording the diffraction pattern at each step.

Structure Solution and Refinement

The collected diffraction data is processed to yield the final crystal structure.

Software:

  • Software suites such as SHELX, Olex2, or CRYSTALS are commonly used for structure solution, refinement, and analysis.

Procedure:

  • The raw diffraction images are integrated to determine the intensities of the Bragg reflections.

  • The data is corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

  • The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

  • The structural model is refined using a least-squares algorithm, which iteratively adjusts the atomic coordinates, displacement parameters, and other parameters to achieve the best fit between the calculated and observed diffraction data.

  • Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

  • The final structure is validated using crystallographic software to check for consistency and quality.

Anticipated Structural Features of this compound

Based on the known crystal structures of other phenylboronic acids, several key structural features can be anticipated for this compound.

Molecular Geometry

The molecule is expected to be largely planar, with the boronic acid group (-B(OH)_2) lying in or close to the plane of the phenyl ring. The C-B bond length is anticipated to be in the range of 1.55-1.59 Å. The B-O bond lengths are expected to be around 1.36 Å, and the O-B-O bond angle is predicted to be approximately 120°, consistent with a trigonal planar geometry around the boron atom.

Intermolecular Interactions

Hydrogen bonding is a dominant intermolecular interaction in the crystal structures of phenylboronic acids. It is highly probable that the boronic acid groups of adjacent this compound molecules will form hydrogen-bonded dimers or extended chains. In these arrangements, the hydroxyl groups act as both hydrogen bond donors and acceptors.

Furthermore, the presence of bromine atoms introduces the possibility of halogen bonding, where a bromine atom on one molecule interacts with an electronegative atom (such as an oxygen from a boronic acid group) on a neighboring molecule. C-H···π and π-π stacking interactions between the phenyl rings may also play a role in the overall crystal packing.

Data Presentation

As no experimental crystallographic data for this compound has been reported, a table of quantitative data cannot be provided. Should such data become available, it would typically be presented as follows:

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical formulaC₆H₅BBr₂O₂
Formula weightTo be determined
Crystal systeme.g., Monoclinic, Orthorhombic
Space groupe.g., P2₁/c, Pna2₁
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined
ZTo be determined
Density (calculated) (g/cm³)To be determined
R-factor (%)To be determined
wR-factor (%)To be determined

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound

Bond/AngleLength (Å) / Angle (°)
C1-Br1To be determined
C4-Br2To be determined
C2-B1To be determined
B1-O1To be determined
B1-O2To be determined
O1-B1-O2To be determined
C3-C2-B1To be determined

Visualizations

The following diagrams illustrate the general workflow for crystallographic analysis and a hypothetical molecular structure of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis cluster_output Final Output start 2,5-Dibromophenylboronic Acid Powder crystal_growth Crystal Growth (Slow Evaporation) start->crystal_growth single_crystal Single Crystal Selection crystal_growth->single_crystal data_collection X-ray Diffraction Data Collection single_crystal->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Least Squares) structure_solution->structure_refinement validation Structure Validation structure_refinement->validation final_structure Crystallographic Information File (CIF) validation->final_structure

Workflow for single-crystal X-ray diffraction analysis.

Hypothetical molecular structure of this compound.

solubility profile of 2,5-Dibromophenylboronic acid in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility Profile of 2,5-Dibromophenylboronic Acid in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this document presents expected solubility trends based on the behavior of structurally related boronic acids, particularly the parent compound, phenylboronic acid. A detailed experimental protocol for determining solubility via the dynamic method is provided to enable researchers to generate precise data for their specific applications. Furthermore, this guide illustrates the Suzuki-Miyaura cross-coupling reaction, a key synthetic pathway where this compound is frequently utilized, to provide a practical context for its application.

Introduction

This compound is a vital organoboron compound used as a building block in organic synthesis.[] Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a fundamental method for forming carbon-carbon bonds.[2] A thorough understanding of its solubility in various common laboratory solvents is critical for optimizing reaction conditions, developing purification strategies, and for formulation in drug development processes.

This guide addresses the current gap in specific quantitative solubility data for this compound by providing qualitative expectations and proxy data from phenylboronic acid.[3][4] The solubility of substituted phenylboronic acids is generally influenced by the nature and position of the substituents on the phenyl ring, as well as the polarity of the solvent.[5] Boronic acids can also undergo dehydration to form cyclic anhydrides known as boroxines, a factor that can influence solubility measurements.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
IUPAC Name (2,5-dibromophenyl)boronic acid[]
CAS Number 1008106-93-1[]
Molecular Formula C₆H₅BBr₂O₂[]
Molecular Weight 279.72 g/mol []

Solubility Profile

Qualitative Solubility

Based on the established behavior of phenylboronic acid and its derivatives, the following table outlines the expected qualitative solubility of this compound in common laboratory solvents.

Solvent ClassRepresentative SolventsExpected Solubility
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)Likely Soluble
Polar Protic Methanol, EthanolLikely Soluble[6]
Non-Polar Toluene, Hexane, MethylcyclohexaneLikely Sparingly Soluble to Insoluble[7]
Chlorinated Chloroform, DichloromethaneLikely Moderately Soluble
Quantitative Solubility of Phenylboronic Acid (Proxy Data)

In the absence of specific data for this compound, the following table presents experimentally determined solubility data for the parent compound, phenylboronic acid. This serves as a useful, albeit approximate, guide.

SolventTemperature (°C)Solubility (Mole Fraction, x₁)Reference
Acetone20~0.35[7]
3-Pentanone20~0.25[7]
Dipropyl ether20~0.45[7]
Chloroform20~0.1[7]
Methylcyclohexane20<0.01[7]

Experimental Protocol for Solubility Determination

A widely accepted and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[3][7] This technique involves monitoring the dissolution of a solid solute in a solvent upon controlled heating.[8]

Materials and Equipment
  • This compound

  • High-purity organic solvents (e.g., acetone, acetonitrile, toluene, methanol)

  • Jacketed glass vessel equipped with a magnetic stirrer

  • Circulating thermostat bath with precise temperature control

  • Calibrated digital thermometer or temperature probe

  • Turbidity sensor or a laser and photodetector system

  • Analytical balance (±0.0001 g)

Procedure
  • Sample Preparation: Accurately weigh a specific mass of this compound and the chosen solvent into the jacketed glass vessel to prepare a biphasic sample of a precisely known composition.

  • Heating and Stirring: Place the vessel in the thermostat bath and commence vigorous stirring to ensure the mixture is well-agitated.

  • Controlled Heating: Program the thermostat to increase the temperature at a slow, constant rate, typically between 0.1 and 0.5 °C per minute.

  • Turbidity Monitoring: Continuously monitor the turbidity of the sample. The dissolution of the solid is accompanied by a decrease in turbidity.

  • Determination of Dissolution Temperature: The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. This point is identified by a sharp drop in turbidity or a sharp increase in light transmission.

  • Data Collection: Repeat the entire procedure for a range of solute-solvent compositions to construct a comprehensive solubility curve (mole fraction vs. temperature).

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and a key reaction pathway for this compound.

G Experimental Workflow for Dynamic Solubility Determination A Prepare biphasic sample of known composition B Heat and stir mixture at a constant rate A->B C Monitor turbidity of the solution B->C D Record temperature of complete dissolution C->D E Repeat for different compositions D->E F Construct solubility curve E->F

Caption: Workflow for the dynamic method of solubility determination.

G Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction A Pd(0)L2 B R1-Pd(II)-X(L2) A->B Oxidative Addition (R1-X) C R1-Pd(II)-R2(L2) B->C Transmetalation (R2-B(OH)2, Base) C->A Reductive Elimination (R1-R2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This technical guide serves as a foundational resource on the solubility of this compound for researchers, scientists, and drug development professionals. While specific quantitative solubility data remains to be published, the provided qualitative profile, proxy data for phenylboronic acid, and a detailed experimental protocol for the dynamic method offer a robust framework for practical applications. A comprehensive understanding of the solubility of this important reagent is paramount for its effective use in synthetic chemistry, particularly in optimizing the conditions for Suzuki-Miyaura cross-coupling reactions, thereby facilitating the development of novel chemical entities.

References

2,5-Dibromophenylboronic Acid: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromophenylboronic acid is a valuable bifunctional reagent in organic synthesis, primarily utilized as a versatile building block in palladium-catalyzed cross-coupling reactions. Its structure, featuring two bromine atoms and a boronic acid moiety on a phenyl ring, allows for sequential and site-selective carbon-carbon and carbon-heteroatom bond formations. This unique reactivity profile makes it an attractive starting material for the synthesis of complex poly-substituted aromatic compounds, which are key scaffolds in medicinal chemistry, materials science, and agrochemicals. This guide provides a comprehensive overview of the applications of this compound, with a focus on its role in Suzuki-Miyaura cross-coupling reactions, and explores its potential in the development of novel bioactive molecules and functional materials.

Core Synthetic Application: The Suzuki-Miyaura Cross-Coupling Reaction

The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of biaryl and substituted aromatic structures. The presence of two bromine atoms allows for a twofold coupling, enabling the synthesis of terphenyls and other extended π-conjugated systems. Alternatively, the differential reactivity of the C-Br bonds can be exploited for selective mono-arylation, leaving the second bromine atom available for further functionalization.

A key example of the utility of this compound is in the synthesis of aniline-based amides. In a study focused on the development of novel organic compounds, N-(2,5-dibromophenyl)acetamide was successfully coupled with various arylboronic acids via a palladium-catalyzed Suzuki cross-coupling reaction, affording the desired products in moderate to good yields.[1] This transformation highlights the tolerance of the reaction to various functional groups on the coupling partner.

Quantitative Data Summary

The following table summarizes the yields obtained in the Suzuki-Miyaura cross-coupling reaction between N-(2,5-dibromophenyl)acetamide and a selection of arylboronic acids.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidN-(2',5'-dibromo-[1,1'-biphenyl]-4-yl)acetamide75
24-Methylphenylboronic acidN-(2',5'-dibromo-4'-methyl-[1,1'-biphenyl]-4-yl)acetamide81
34-Methoxyphenylboronic acidN-(2',5'-dibromo-4'-methoxy-[1,1'-biphenyl]-4-yl)acetamide78
44-Chlorophenylboronic acidN-(4'-chloro-2',5'-dibromo-[1,1'-biphenyl]-4-yl)acetamide72
53-Nitrophenylboronic acidN-(2',5'-dibromo-3'-nitro-[1,1'-biphenyl]-4-yl)acetamide66

Experimental Protocols

A generalized experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide is provided below. It is important to note that reaction conditions should be optimized for each specific substrate combination.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar and condenser, add this compound, the aryl halide, and the base.

  • The vessel is sealed, and the atmosphere is thoroughly purged with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent mixture to the vessel.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizing the Reaction: Signaling Pathways and Experimental Workflows

To better understand the underlying mechanisms and processes, the following diagrams have been generated using the DOT language.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation RPdII R-Pd(II)Ln-R' Transmetalation->RPdII Base Base (e.g., K₂CO₃) Boronate R'-B(OH)₃⁻ Base->Boronate Boronate->Transmetalation BoronicAcid R'-B(OH)₂ BoronicAcid->Boronate RedElim Reductive Elimination RPdII->RedElim RedElim->Pd0 Regeneration of Catalyst Product R-R' RedElim->Product

A diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Reaction_Workflow General Workflow for Suzuki Coupling of this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine this compound, Aryl Halide, and Base Inert Purge with Inert Gas Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Palladium Catalyst Solvent->Catalyst Heat Heat and Stir Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Extract Aqueous Workup and Extraction Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Column Chromatography Concentrate->Purify FinalProduct Characterize Final Product Purify->FinalProduct

A flowchart outlining the typical experimental workflow for a Suzuki coupling reaction.

Potential Applications in Drug Discovery and Materials Science

While specific biological data for derivatives of this compound are not extensively reported in the literature, the broader class of boronic acid-containing molecules has shown significant promise in medicinal chemistry. Boronic acids and their derivatives are known to act as inhibitors of various enzymes, most notably proteasomes. The anticancer drug Bortezomib, a dipeptidyl boronic acid, is a prime example of the therapeutic potential of this class of compounds. The ability to introduce diverse functionalities onto the 2,5-dibromophenyl scaffold via sequential cross-coupling reactions opens up avenues for the synthesis of novel libraries of compounds for screening against various biological targets.

In the realm of materials science, the di-bromo functionality of this compound makes it an excellent candidate for the synthesis of conjugated polymers and organic materials. The Suzuki polycondensation of dihaloaromatic compounds with diboronic acids or their esters is a powerful method for creating high-molecular-weight polymers with tailored electronic and optical properties. These materials have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The incorporation of the 2,5-dibromophenyl unit can influence the polymer's solubility, thermal stability, and charge transport characteristics.

Conclusion

This compound is a highly versatile and valuable reagent for the synthesis of complex aromatic compounds. Its primary application in Suzuki-Miyaura cross-coupling reactions allows for the construction of diverse molecular architectures with a high degree of control. While the full scope of its utility is still being explored, the potential for its derivatives in drug discovery and materials science is significant. Further research into the synthesis and biological evaluation of novel compounds derived from this compound is warranted and is expected to yield exciting new discoveries in these fields.

References

Methodological & Application

Application Notes and Detailed Protocol for Suzuki Coupling with 2,5-Dibromophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1] This powerful palladium-catalyzed reaction is widely employed in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2] This document provides a detailed protocol for the Suzuki coupling of 2,5-dibromophenylboronic acid with various aryl halides. The presence of two bromine atoms on the phenylboronic acid offers opportunities for sequential or double cross-coupling reactions, allowing for the synthesis of complex poly-arylated structures. The reaction conditions have been optimized to ensure efficient coupling and high yields.

Core Reaction and Mechanism

The general scheme for the Suzuki coupling involves the reaction of an organoboron species (in this case, this compound) with an organohalide in the presence of a palladium catalyst and a base.[1] The catalytic cycle proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the boronic acid to the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[3] The base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[4]

Data Presentation: Optimized Reaction Conditions

The following table summarizes a set of optimized conditions for the Suzuki coupling of this compound with a generic aryl halide. These parameters are based on successful couplings of similar di-halogenated aromatic substrates.[5][6]

ParameterRecommended ConditionNotes
Aryl Halide 1.0 mmol, 1.0 equiv.Iodides, bromides, and triflates are suitable. Chlorides may require more active catalysts.[2]
This compound 1.2 - 1.5 equiv.A slight excess is used to ensure complete consumption of the aryl halide.
Palladium Catalyst Pd(PPh₃)₄ (3-6 mol%)Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst.[5][6]
Base K₃PO₄ (2.0 - 4.0 equiv.)Potassium phosphate is an effective base for this transformation.[5][6]
Solvent System 1,4-Dioxane / H₂O (4:1)A mixture of an organic solvent and water is often used to dissolve all reactants.[7]
Temperature 80-90 °CHeating is required to drive the reaction to completion.
Reaction Time 12 - 24 hoursReaction progress should be monitored by TLC or LC-MS.

Experimental Protocol

This protocol details a general procedure for the Suzuki coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (8 mL, degassed)

  • Deionized water (2 mL, degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

  • Round-bottom flask or Schlenk tube

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to remove any oxygen.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the mixture and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Mandatory Visualizations

Experimental Workflow Diagram:

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling reagents 1. Add Reactants: Aryl Halide This compound Pd(PPh3)4 K3PO4 inert 2. Create Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert Setup solvent 3. Add Degassed Solvents (1,4-Dioxane/H2O) inert->solvent reaction 4. Heat and Stir (80-90 °C, 12-24h) solvent->reaction workup 5. Cooldown and Work-up (Dilute with EtOAc/H2O) reaction->workup Reaction Complete extraction 6. Extraction (Separate layers, extract aqueous phase) workup->extraction purification 7. Wash, Dry, and Purify (Brine wash, dry over Na2SO4, column chromatography) extraction->purification product 8. Isolated Biaryl Product purification->product Final Step

Caption: A flowchart illustrating the key steps in the Suzuki coupling protocol.

Catalytic Cycle Diagram:

Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L2 pd2_add R1-Pd(II)-X | L2 pd0->pd2_add Oxidative Addition pd2_trans R1-Pd(II)-R2 | L2 pd2_add->pd2_trans Transmetalation (+ Base) pd2_trans->pd0 Reductive Elimination biaryl R1-R2 (Biaryl Product) pd2_trans->biaryl aryl_halide R1-X (Aryl Halide) aryl_halide->pd2_add boronic_acid R2-B(OH)2 (Boronic Acid) boronic_acid->pd2_trans

Caption: The key steps of the palladium-catalyzed Suzuki-Miyaura reaction.

References

Applications of 2,5-Dibromophenylboronic Acid in Cross-Coupling Reactions: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromophenylboronic acid is a versatile bifunctional reagent that serves as a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its two bromine atoms and a boronic acid group offer multiple reaction sites, enabling the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, as well as in the synthesis of polyphenylene-based polymers.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between organoboron compounds and organic halides. This compound can be selectively coupled at the boronic acid position, leaving the bromine atoms available for subsequent transformations. This allows for the stepwise synthesis of unsymmetrical poly-aryl systems.

Data Presentation: Suzuki-Miyaura Coupling Conditions

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)-K₃PO₄1,4-Dioxane/H₂O (4:1)901292
24-BromoanisolePd(PPh₃)₄ (3)-Cs₂CO₃1,4-Dioxane/H₂O (4:1)901288
3Phenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Toluene/H₂O (2:1)1001285

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

This protocol describes the synthesis of 2',5'-dibromo-4-methoxy-1,1'-biphenyl.

Materials:

  • This compound

  • 4-Bromoanisole

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium phosphate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.

  • The reaction mixture is stirred and heated to 90 °C under an inert atmosphere for 12 hours.[1]

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.[1]

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[1]

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.[1]

Logical Relationship: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'B(OR)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0) Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: Arylation of Alkenes

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene.[2] While protocols directly using this compound are not extensively detailed in the provided search results, a general procedure for the Heck reaction of arylboronic acids with olefins can be adapted. This reaction typically requires an oxidant to regenerate the active Pd(II) catalyst.

Data Presentation: Heck-Type Reaction of Phenylboronic Acid with Styrene

EntryAdditive (mol%)SolventTemp. (°C)Time (h)Yield (%)
1NBS (30)Toluene251276
2CuBr (30)Toluene251242

Experimental Protocol: Heck-Type Reaction of this compound with Styrene (Adapted)

This adapted protocol outlines the synthesis of (E)-2,5-dibromostilbene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate [Pd(OAc)₂]

  • N-Bromosuccinimide (NBS)

  • Toluene, dry

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), styrene (1.0 mmol), palladium(II) acetate (5 mol%), and N-bromosuccinimide (30 mol%).[3]

  • The flask is sealed, and the atmosphere is replaced with an inert gas.

  • Add dry toluene (1 mL) via syringe.

  • The reaction mixture is stirred at 25 °C for 12 hours.[3]

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The residue is purified by silica gel chromatography to afford the desired stilbene derivative.

Experimental Workflow: Heck Reaction

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Add this compound, Styrene, Pd(OAc)₂, NBS to flask Solvent Add dry Toluene Reactants->Solvent Atmosphere Establish Inert Atmosphere Solvent->Atmosphere Stirring Stir at 25°C for 12h Atmosphere->Stirring Quench Quench with Water Stirring->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

Caption: General workflow for a Heck cross-coupling reaction.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. While this compound does not directly participate as the halide component, it can be envisioned that after conversion of the boronic acid to an iodide or bromide, or through a decarboxylative coupling approach, Sonogashira reactions can be performed at the bromine positions. A general protocol for a copper-free Sonogashira coupling of an aryl bromide is provided.

Data Presentation: Copper-Free Sonogashira Coupling of Aryl Bromides

Aryl BromideAlkyneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
m-Bromoaniline2-Methyl-3-butyn-2-olPd(OAc)₂ (2)P(p-tol)₃ (4)DBUTHF60295
3-Bromoaniline4-Hydroxy-4-methyl-2-pentynoic acidPd(OAc)₂ (5)SPhos (7.5)TBAF·3H₂OTHF801482

Experimental Protocol: Copper-Free Sonogashira Coupling (General)

This protocol outlines a general procedure for the coupling of an aryl bromide with a terminal alkyne.

Materials:

  • Aryl bromide (e.g., a derivative of this compound)

  • Terminal alkyne

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(p-tolyl)phosphine [P(p-tol)₃]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add the aryl bromide (1.0 mmol), palladium(II) acetate (2 mol%), and tri(p-tolyl)phosphine (4 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous THF, the terminal alkyne (1.2 mmol), and DBU (1.5 mmol) via syringe.

  • The reaction mixture is stirred at 60 °C for 2 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Signaling Pathway: Sonogashira Catalytic Cycle

Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Cu-C≡C-R' Ar-Pd(II)-C≡C-R'(L2) Ar-Pd(II)-C≡C-R'(L2) Transmetalation->Ar-Pd(II)-C≡C-R'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡C-R'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡C-R'

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Suzuki Polycondensation: Synthesis of Poly(p-phenylene) Derivatives

This compound can be utilized as an AB₂-type monomer in Suzuki polycondensation reactions to synthesize hyperbranched or cross-linked poly(p-phenylene)s. Alternatively, after conversion of the boronic acid to its pinacol ester, it can act as an AA-type monomer for copolymerization with a BB-type dibromoarene.

Data Presentation: Suzuki Polycondensation Conditions

Monomer 1Monomer 2Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Polymer Mn (Da)PDI
2,5-Thiophenebis(boronic acid pinacol ester)2,7-Dibromo-9,9-dioctylfluorenePd₂(dba)₃ (1)P(o-tolyl)₃ (4)K₂CO₃Toluene/H₂O904815,0002.1

Experimental Protocol: Suzuki Polycondensation (General)

This protocol provides a general procedure for the synthesis of a conjugated polymer via Suzuki polycondensation.

Materials:

  • This compound derivative (as a diboronic ester or in conjunction with a dibromide)

  • Aryl dibromide (if applicable)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., tri(o-tolyl)phosphine)

  • Base (e.g., K₂CO₃)

  • Solvent system (e.g., Toluene/Water)

  • Reaction vessel with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the boronic acid derivative, the aryl dibromide, the palladium catalyst, and the phosphine ligand.

  • The vessel is thoroughly purged with an inert gas.

  • A degassed solution of the base in water and the organic solvent are added.

  • The mixture is heated to reflux under an inert atmosphere for 24-48 hours.

  • After cooling, the polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • The polymer is collected by filtration, washed, and dried under vacuum.

Logical Relationship: Polymer Synthesis Workflow

Polymer_Synthesis Monomer_Preparation Prepare Monomers (e.g., 2,5-Dibromophenylboronic ester and Dibromoarene) Reaction_Setup Combine Monomers, Catalyst, Ligand, Base, and Solvents Monomer_Preparation->Reaction_Setup Polymerization Heat to Reflux under Inert Atmosphere Reaction_Setup->Polymerization Precipitation Precipitate Polymer in a Non-solvent Polymerization->Precipitation Purification Collect, Wash, and Dry the Polymer Precipitation->Purification

Caption: General workflow for Suzuki polycondensation.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules and polymers through various palladium-catalyzed cross-coupling reactions. The presence of multiple reaction sites allows for the strategic and sequential formation of new carbon-carbon bonds, enabling the construction of diverse molecular architectures. The protocols provided herein serve as a guide for researchers and scientists in drug development and materials science to effectively utilize this reagent in their synthetic endeavors. Further optimization of reaction conditions may be necessary depending on the specific substrates and desired outcomes.

References

standard experimental setup for using 2,5-Dibromophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2,5-Dibromophenylboronic acid in various organic synthesis applications. The protocols and data presented are intended to serve as a comprehensive guide for the effective use of this versatile reagent.

Introduction

This compound is a valuable bifunctional reagent in modern organic synthesis. Its structure, featuring a boronic acid group and two bromine atoms on the phenyl ring, allows for sequential and site-selective cross-coupling reactions. This characteristic makes it a key building block for the synthesis of complex organic molecules, including pharmaceuticals, functional materials, and specialized ligands. The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.

Applications

The unique substitution pattern of this compound opens up a range of synthetic possibilities:

  • Suzuki-Miyaura Cross-Coupling Reactions: This is the most prominent application, enabling the formation of biaryl structures. The boronic acid moiety readily participates in the catalytic cycle, while the two bromine atoms can be selectively addressed in subsequent coupling steps to build more complex scaffolds.

  • Synthesis of Poly(p-phenylene) Derivatives: Through sequential or one-pot polymerization reactions, this compound can be used to synthesize brominated poly(p-phenylene)s. These polymers are of interest for their potential applications in materials science, particularly as conducting polymers or liquid crystals.[1]

  • Precursor for Ligand Synthesis: The dibromo functionality serves as a handle for the introduction of phosphine or other coordinating groups, making it a useful precursor for the synthesis of bidentate and other complex ligands for catalysis.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl halides. The reaction conditions provided are a starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)

  • Ligand (if using a palladium precursor like Pd(OAc)₂, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, with or without water)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (0.02 - 0.05 equiv.), and the base (2.0 - 3.0 equiv.).

  • If using a palladium precursor that requires a ligand, add the appropriate ligand (typically in a 1:2 or 1:4 Pd:ligand ratio).

  • Add the anhydrous, degassed solvent to the reaction vessel.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. Note: The yields provided are illustrative and based on typical outcomes for similar Suzuki-Miyaura reactions; optimization for specific substrates is recommended.

EntryAryl Halide PartnerCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Representative Yield (%)
14-Bromoanisole (Electron-rich)Pd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O (2:1:1)901285-95
21-Bromo-4-nitrobenzene (Electron-deficient)Pd(dppf)Cl₂ (3)Cs₂CO₃ (2)1,4-Dioxane100890-98
34-Bromobenzonitrile (Electron-deficient)Pd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)Toluene110690-99
42-Bromopyridine (Heteroaryl)Pd(PPh₃)₄ (5)K₂CO₃ (2)DMF1001675-85
53-Bromothiophene (Heteroaryl)Pd(dppf)Cl₂ (3)Cs₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901280-90

Visualization of Key Processes

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_reactants A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)L2-X B->C D Transmetalation C->D [Ar'-B(OR)3]- E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A Ar-Ar' ArX Aryl Halide (Ar-X) ArB Organoboron (Ar'-B(OH)2 + Base -> [Ar'-B(OR)3]-) Experimental_Workflow cluster_reaction_setup Reaction Setup cluster_workup Workup cluster_purification Purification A Combine Reactants: - this compound - Aryl Halide - Catalyst - Base B Add Degassed Solvent A->B C Heat and Stir under Inert Atmosphere B->C D Cool to RT C->D E Dilute with Organic Solvent D->E F Aqueous Wash (Water, Brine) E->F G Dry Organic Layer F->G H Concentrate G->H I Column Chromatography H->I J Pure Product I->J

References

Synthesis of Substituted Biaryls Using 2,5-Dibromophenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of substituted biaryls is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most versatile and widely utilized methods for the formation of C-C bonds, enabling the construction of complex biaryl structures.[1] This application note provides detailed protocols and data for the synthesis of substituted biaryls using 2,5-dibromophenylboronic acid, a versatile trifunctional building block that allows for the sequential or double introduction of aryl groups.

This compound offers the unique potential for selective mono- or di-arylation reactions, providing access to a diverse range of unsymmetrical and symmetrical terphenyls and other complex biaryl motifs. The strategic manipulation of reaction conditions, including the choice of catalyst, ligand, base, and solvent, allows for controlled, stepwise functionalization. This document outlines optimized protocols for both selective single and double Suzuki-Miyaura coupling reactions, supported by quantitative data and experimental workflows to guide researchers in their synthetic endeavors.

Key Concepts and Signaling Pathways

The Suzuki-Miyaura cross-coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps include:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (R-X) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron species (in this case, this compound or its derivatives) transfers its organic group to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst.

The presence of two bromine atoms on the this compound allows for this cycle to be repeated, leading to the formation of terphenyl structures. The selectivity for mono- versus di-arylation can be controlled by stoichiometry, reaction time, and the choice of catalyst system.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Ar'-B(OH)2 (Base) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

Suzuki-Miyaura Catalytic Cycle

Experimental Protocols

Protocol 1: Selective Mono-Suzuki-Miyaura Coupling

This protocol is designed for the selective reaction at one of the bromine positions of this compound. Control over stoichiometry is crucial for achieving high selectivity.

Materials:

  • This compound

  • Aryl halide (1.0 - 1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene/Ethanol/Water (4:1:1)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol), the desired aryl halide (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).

  • Add K₂CO₃ (2.0 mmol).

  • The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture of Toluene (8 mL), Ethanol (2 mL), and Water (2 mL).

  • The reaction mixture is heated to 80 °C and stirred for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the mono-arylated product.

Protocol 2: Double (Di-) Suzuki-Miyaura Coupling

This protocol is optimized for the reaction at both bromine positions of this compound to synthesize symmetrical terphenyl derivatives.

Materials:

  • This compound

  • Arylboronic acid (2.5 - 3.0 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium phosphate (K₃PO₄) (4.0 equivalents)

  • 1,4-Dioxane/Water (4:1)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (2.5 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Add K₃PO₄ (4.0 mmol).

  • The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-Dioxane (16 mL) and Water (4 mL).

  • The reaction mixture is heated to 90-100 °C and stirred for 12-24 hours.[2]

  • Monitor the reaction for the disappearance of the starting material and mono-arylated intermediate by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the di-arylated terphenyl product.

Protocol 3: One-Pot Sequential Suzuki-Miyaura Coupling for Unsymmetrical Terphenyls

This advanced protocol allows for the synthesis of unsymmetrical terphenyls by the sequential addition of two different arylboronic acids.

Materials:

  • This compound

  • First arylboronic acid (Aryl¹-B(OH)₂) (1.1 equivalents)

  • Second arylboronic acid (Aryl²-B(OH)₂) (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (3 mol% for each step)

  • Base (e.g., Cs₂CO₃) (2.0 equivalents for each step)

  • Solvent (e.g., 1,4-Dioxane or DMF)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • First Coupling:

    • To a Schlenk flask, add this compound (1.0 mmol), Aryl¹-B(OH)₂ (1.1 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Cs₂CO₃ (2.0 mmol).

    • Evacuate and backfill the flask with an inert gas.

    • Add degassed solvent (e.g., 1,4-Dioxane, 20 mL).

    • Heat the reaction to a moderate temperature (e.g., 60-70 °C) and monitor carefully for the consumption of the starting material and formation of the mono-arylated intermediate.

  • Second Coupling:

    • Once the first coupling is complete (typically 4-8 hours), cool the reaction mixture slightly.

    • Under a positive pressure of inert gas, add the second arylboronic acid, Aryl²-B(OH)₂ (1.5 mmol), additional Pd(dppf)Cl₂ (0.03 mmol), and Cs₂CO₃ (2.0 mmol).

    • Increase the reaction temperature to 90-100 °C and stir for an additional 12-16 hours.

  • Work-up and Purification:

    • Follow the work-up and purification procedure described in Protocol 2.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of substituted biaryls using this compound. Please note that yields are substrate-dependent and optimization may be required for specific applications.

Table 1: Selective Mono-Suzuki-Miyaura Coupling of this compound

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-Methoxyphenyl bromidePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/EtOH/H₂O80675-85
23-Tolyl iodidePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/EtOH/H₂O80580-90
34-Chlorophenyl bromidePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/EtOH/H₂O80870-80

Table 2: Double Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (4)1,4-Dioxane/H₂O901885-95[2]
24-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (4)1,4-Dioxane/H₂O902080-90[2]
34-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (4)1,4-Dioxane/H₂O902275-85[2]

Experimental Workflows and Diagrams

Experimental_Workflow_Mono_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: This compound, Aryl Halide, Pd(OAc)2, PPh3, K2CO3 B Evacuate and Backfill with Inert Gas (3x) A->B C Add Degassed Solvent B->C D Heat to 80°C C->D E Stir for 4-6 hours D->E F Monitor by TLC/GC-MS E->F G Cool to Room Temperature F->G H Dilute with Ethyl Acetate, Wash with Water and Brine G->H I Dry, Filter, and Concentrate H->I J Column Chromatography I->J

Workflow for Selective Mono-Arylation

Experimental_Workflow_Double_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: This compound, Arylboronic Acid, Pd(PPh3)4, K3PO4 B Evacuate and Backfill with Inert Gas (3x) A->B C Add Degassed Solvent B->C D Heat to 90-100°C C->D E Stir for 12-24 hours D->E F Monitor by TLC/GC-MS E->F G Cool to Room Temperature F->G H Dilute with Ethyl Acetate, Wash with Water and Brine G->H I Dry, Filter, and Concentrate H->I J Column Chromatography I->J

References

Application Notes and Protocols: The Role of 2,5-Dibromophenylboronic Acid in the Synthesis of Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromophenylboronic acid is a versatile building block in the synthesis of advanced organic electronic materials. Its utility stems from the presence of two reactive bromine atoms and a boronic acid functional group on a central phenyl ring. This unique combination allows for its incorporation into conjugated polymers and small molecules through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The resulting materials often exhibit tailored electronic and photophysical properties, making them suitable for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

The strategic placement of the bromine atoms on the phenyl ring can influence the solubility, morphology, and electronic energy levels of the final polymer. In many synthetic strategies, this compound serves as a key monomer in Suzuki polycondensation reactions, where it is copolymerized with other aromatic dibromides to create high-molecular-weight conjugated systems. These polymers can function as hole-transporting layers in OLEDs or as the active semiconductor in OFETs.

Key Applications in Organic Electronics

Hole Transport Materials for OLEDs

In the architecture of an OLED, the hole transport layer (HTL) plays a crucial role in facilitating the efficient injection and transport of holes from the anode to the emissive layer. Materials derived from this compound can be designed to have appropriate Highest Occupied Molecular Orbital (HOMO) energy levels for seamless charge injection. The rigid phenyl core can contribute to good thermal stability and amorphous morphology, which are desirable properties for long-lasting and efficient OLED devices. By copolymerizing this compound with electron-rich units, the resulting polymer can be engineered to possess the necessary electronic characteristics for effective hole transport.

Active Layers in OFETs

The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active layer. Conjugated polymers synthesized using this compound as a monomer can exhibit p-type (hole-transporting) semiconductor behavior. The ability to form well-ordered, crystalline domains in the solid state is critical for achieving high charge carrier mobility. The dibromo-substitution pattern of the boronic acid monomer can influence the planarity and intermolecular packing of the resulting polymer chains, thereby impacting the OFET performance.

Data Presentation

Device ParameterValue
Maximum Luminance (cd/m²)5201
Maximum Current Efficiency (cd/A)3.67
Maximum External Quantum Efficiency (EQE) (%)1.37
Commission Internationale de l'Éclairage (CIE) Coordinates(0.16, 0.17)
Turn-on Voltage (V)~4.0

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura cross-coupling reactions that can be adapted for the use of this compound in the synthesis of conjugated polymers for organic electronic materials.

Protocol 1: Suzuki Polycondensation for Conjugated Polymer Synthesis

This protocol describes a typical Suzuki polycondensation reaction between a dibromo-comonomer and a bis(boronic ester) derivative, which can be adapted for this compound.

Materials:

  • This compound

  • Aromatic dibromide comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand like SPhos)

  • Base (e.g., aqueous solution of K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., toluene, dioxane, or a mixture with water)

  • Phase-transfer catalyst (e.g., Aliquat 336), if necessary

Procedure:

  • In a Schlenk flask, dissolve this compound (1.0 eq) and the aromatic dibromide comonomer (1.0 eq) in the chosen organic solvent.

  • Add the palladium catalyst (typically 1-5 mol%) and the phosphine ligand if required.

  • Degas the solution by bubbling with an inert gas (e.g., Argon or Nitrogen) for 20-30 minutes.

  • Add the degassed aqueous base solution and the phase-transfer catalyst if used.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere and stir vigorously for 24-72 hours.

  • Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.

  • Upon completion, cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent like methanol or acetone.

  • Filter the precipitated polymer and wash it extensively with methanol and acetone to remove residual catalyst and unreacted monomers.

  • Further purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the polymer fraction).

  • Dry the purified polymer under vacuum.

Protocol 2: Small Molecule Synthesis via Suzuki Cross-Coupling

This protocol outlines a general procedure for a Suzuki cross-coupling reaction to synthesize a small molecule for organic electronics.

Materials:

  • This compound

  • Aryl halide (e.g., a substituted bromobenzene or bromo-heterocycle)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄ or Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water or toluene/ethanol/water)

Procedure:

  • To a round-bottom flask, add this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (5 mol%), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the reaction to room temperature and add water to dissolve the inorganic salts.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

Visualizations

Logical Relationship of Monomer to Device Performance

The following diagram illustrates the logical flow from the selection of this compound as a monomer to the final performance of an organic electronic device.

G Monomer This compound Synthesis Suzuki Polycondensation Monomer->Synthesis Polymer Conjugated Polymer Synthesis->Polymer Properties Material Properties (HOMO/LUMO, Morphology, Solubility) Polymer->Properties Device Device Fabrication (OLED/OFET) Properties->Device Performance Device Performance (Efficiency, Mobility, Lifetime) Device->Performance

Caption: From Monomer to Performance.

Experimental Workflow for Conjugated Polymer Synthesis

This diagram outlines the key steps in the synthesis and purification of a conjugated polymer using this compound.

G cluster_reaction Reaction cluster_purification Purification Reactants Monomers + Catalyst + Base Degassing Inert Gas Purge Reactants->Degassing Polymerization Heating & Stirring Degassing->Polymerization Precipitation Precipitation Polymerization->Precipitation Filtration Filtration Precipitation->Filtration Soxhlet Extraction Soxhlet Extraction Filtration->Soxhlet Extraction Final_Polymer Purified Conjugated Polymer Soxhlet Extraction->Final_Polymer

Caption: Polymer Synthesis Workflow.

References

Optimizing Catalyst Selection for Suzuki-Miyaura Couplings of 2,5-Dibromophenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The use of 2,5-dibromophenylboronic acid as a building block is of particular interest in the synthesis of complex molecules in pharmaceuticals and materials science, where the two bromine atoms offer sites for sequential, selective functionalization. However, achieving high yields and selectivity in the coupling of this di-substituted substrate requires careful optimization of the catalytic system.

These application notes provide a comprehensive guide to selecting the appropriate catalyst and reaction conditions for the Suzuki-Miyaura coupling of this compound. While direct comparative studies on this specific substrate are limited, this document compiles data from analogous reactions and provides detailed protocols to guide researchers in achieving successful and selective couplings.

Catalytic Systems and Performance Data

The choice of palladium catalyst and ligand is critical for achieving high yields and controlling selectivity (mono- vs. di-coupling) in the Suzuki-Miyaura reaction of this compound. Bulky, electron-rich phosphine ligands are often employed to promote the challenging oxidative addition step with aryl bromides and to facilitate the reductive elimination to form the desired biaryl product.

The following table summarizes various catalytic systems that have been successfully employed for the Suzuki-Miyaura coupling of related brominated aromatic compounds. This data can serve as a valuable starting point for optimizing reactions with this compound.

Aryl Halide PartnerCatalyst / Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
4-BromoacetophenonePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (2:1)100295[1]
4-Bromotoluene[Pd(cinnamyl)Cl]₂ (1)XPhos (2)K₃PO₄ (2)t-Amyl alcohol1001698[2]
1-Bromo-4-nitrobenzenePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Dioxane801292[2]
2-BromopyridinePd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)801285[3]
1-Bromo-3,5-dimethylbenzenePd(OAc)₂ (1.5)RuPhos (3)K₂CO₃ (2)sec-Butanol1001891[2]
N-(2,5-dibromophenyl)acetamidePd(PPh₃)₄ (10)-K₂CO₃ (2)Dioxane/H₂O (4:1)901270-85 (mono-arylated)[4]

Note: The yields are substrate-dependent, and optimization is recommended for each specific reaction.

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed Suzuki-Miyaura coupling of this compound. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon). For selective mono-coupling, precise control of the stoichiometry of the coupling partners is crucial.

Protocol 1: General Procedure for Mono-Arylation

This protocol is designed for the selective coupling at one of the bromine positions. Using a slight excess of the aryl halide coupling partner relative to the this compound can favor mono-arylation.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., aryl bromide) (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane/Water)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl halide, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired mono-arylated product.

Protocol 2: Procedure for Di-Arylation

This protocol is for the coupling at both bromine positions. An excess of the arylboronic acid is used to drive the reaction to completion.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (0.4 equiv)

  • Palladium precatalyst (e.g., a G3-XPhos or similar biarylphosphine-based precatalyst, 2 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Dioxane or t-Amyl alcohol)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide, this compound, base, and palladium precatalyst to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add the anhydrous solvent to the tube.

  • Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure di-arylated product.

Visualizing the Process: Reaction Workflow and Catalytic Cycle

To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, Aryl Halide, and Base B Evacuate and Backfill with Inert Gas (3x) A->B C Add Palladium Catalyst and Ligand B->C D Add Degassed Solvent C->D E Heat to Desired Temperature with Vigorous Stirring D->E F Monitor Progress (TLC, GC-MS) E->F G Cool to Room Temperature F->G Reaction Complete H Aqueous Work-up (Extraction with Organic Solvent) G->H I Dry Organic Layer (e.g., Na2SO4) H->I J Concentrate Under Reduced Pressure I->J K Purify by Column Chromatography J->K L Isolated Product K->L

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle of the Suzuki-Miyaura coupling is a fundamental concept in understanding how the palladium catalyst facilitates the carbon-carbon bond formation.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oa_complex Oxidative Addition Complex (Ar-Pd(II)-X)L_n pd0->oa_complex Oxidative Addition trans_complex Transmetalation Complex (Ar-Pd(II)-Ar')L_n oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' trans_complex->product reagents Ar-X reagents->oa_complex boronic_acid Ar'-B(OH)₂ + Base boronic_acid->trans_complex

References

Application Notes and Protocols for 2,5-Dibromophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,5-Dibromophenylboronic acid is a valuable building block in organic synthesis, particularly for the construction of complex poly-aromatic structures through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a versatile method for forming carbon-carbon bonds, is a primary application for this reagent.[1] However, the electronic properties of the dibromo-substituted ring can influence reaction outcomes. These application notes provide a comprehensive guide to the optimal reaction conditions for this compound, with a focus on the Suzuki-Miyaura reaction, by drawing parallels with structurally similar and electronically relevant arylboronic acids.

A significant challenge with some arylboronic acids, especially those with electron-withdrawing groups, is the potential for a competitive protodeboronation side reaction under basic conditions, which can reduce the yield of the desired coupled product.[2][3] Therefore, the careful selection of catalyst, ligand, base, and solvent is crucial for a successful transformation.[4]

Data Presentation: Recommended Reaction Conditions for Suzuki-Miyaura Coupling

The following tables summarize recommended starting conditions for the Suzuki-Miyaura coupling of this compound with aryl halides. These conditions are based on protocols developed for challenging arylboronic acids and should be optimized for specific substrates.[2][5]

Table 1: Recommended Catalyst Systems

Palladium SourceLigandTypical Loading (mol%)Key Advantages
Pd₂(dba)₃XPhos1-5Highly active for challenging substrates, promotes efficient coupling.[2]
XPhos Palladacycle G2/G3XPhos1-3Pre-catalyst, air and moisture stable, provides reliable results.[5][6]
Pd(PPh₃)₄PPh₃2-5A classic, widely used catalyst, effective for many standard couplings.[7]
Pd(OAc)₂PPh₃ or other phosphine ligands2-4A common and cost-effective palladium source.[8]

Table 2: Recommended Bases and Solvents

BaseTypical Concentration/EquivalentsSolvent SystemTemperature (°C)Notes
K₃PO₄0.5 M aqueous solution or 2-3 equiv.THF/H₂O (2:1)Room Temp - 60A moderately strong base, often effective in minimizing protodeboronation.[2]
K₂CO₃2-3 equiv.DMF/H₂O (9:1) or Toluene/H₂O70-110A common and effective base for a wide range of substrates.[4][9]
Na₂CO₃2-3 equiv.Dioxane/H₂O or THF/Toluene/H₂O80-100Another widely used inorganic base.[2][8]
Cs₂CO₃2-3 equiv.THF or Dioxane40-80Highly soluble in organic solvents, often used for difficult couplings.[8][10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Palladium Pre-catalyst

This protocol is adapted for challenging boronic acids and is a good starting point for the coupling of this compound.[6]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Palladacycle G3, 2 mol%)

  • Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (4 mL)

  • Tetrahydrofuran (THF), anhydrous and degassed (2 mL)

  • Reaction vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a reaction vial, add the aryl halide (1.0 mmol) and this compound (1.5 mmol).

  • Add the palladium pre-catalyst (0.02 mmol, 2 mol%).

  • Seal the vial and purge the atmosphere with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Add the degassed anhydrous THF (2 mL) via syringe.

  • Add the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL) via syringe.

  • Stir the reaction mixture vigorously at room temperature for 30 minutes. The reaction can be gently heated (e.g., to 40-60 °C) if no progress is observed at room temperature.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling Using a Standard Palladium Catalyst

This protocol utilizes a more traditional catalyst system.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)

  • XPhos (7.5 mol%)

  • Sodium carbonate (Na₂CO₃, 2.2 equiv)

  • Solvent mixture: THF/Toluene/Water (3:3:1), degassed

  • Reaction flask with a stir bar and condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a reaction flask, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and sodium carbonate (2.2 mmol).[2]

  • Add Pd₂(dba)₃ (2.5 mol%) and XPhos (7.5 mol%).[2]

  • Seal the flask and thoroughly purge the atmosphere with an inert gas.

  • Add the degassed THF/Toluene/Water (3:3:1) solvent mixture.

  • Heat the reaction mixture to 95 °C and stir for 16-24 hours.[2]

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic phase with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to afford the desired biaryl product.[2]

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Pd(0)L2->Ar-Pd(II)-X L2 Oxidative Addition Ar-Pd(II)-Ar' L2 Ar-Pd(II)-Ar' L2 Ar-Pd(II)-X L2->Ar-Pd(II)-Ar' L2 Transmetalation Ar-Pd(II)-Ar' L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar' L2->Ar-Ar' Ar-B(OH)2 Ar'-B(OH)₂ Ar-B(OH)2->Ar-Pd(II)-Ar' L2 Base Base (e.g., K₃PO₄) Base->Ar-Pd(II)-Ar' L2 Ar-X Ar-X Ar-X->Ar-Pd(II)-X L2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Halide, This compound, and Base B Add Palladium Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC, GC-MS) D->E F Cool to Room Temperature and Quench E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Caption: A step-by-step workflow for a typical Suzuki coupling experiment.

References

Application Notes and Protocols: Utilizing Protecting Groups with 2,5-Dibromophenylboronic Acid in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures, the strategic use of protecting groups is paramount. 2,5-Dibromophenylboronic acid is a versatile bifunctional reagent, offering two reactive bromine atoms and a boronic acid moiety for sequential, site-selective transformations such as Suzuki-Miyaura cross-coupling reactions. However, the inherent reactivity of the boronic acid group can interfere with reactions targeting the bromine atoms or other functional groups within the molecule. To circumvent this, the boronic acid is often temporarily masked with a protecting group. This application note provides a detailed overview and experimental protocols for the protection of this compound using two commonly employed protecting groups: Pinacol and N-methyliminodiacetic acid (MIDA). The use of these protected intermediates in subsequent multi-step synthesis is also explored, offering a guide for researchers to effectively incorporate this valuable building block into their synthetic strategies.

The strategic protection of this compound enhances its utility by allowing for selective reactions at the bromine positions while the boronic acid functionality is masked.[1][2] This approach is crucial for the construction of complex molecules where the order of bond formation is critical. The choice of protecting group is dependent on the specific reaction conditions planned in the synthetic route, with both pinacol and MIDA esters offering distinct advantages in terms of stability and deprotection conditions.[2]

Choosing a Protecting Group: Pinacol vs. MIDA Esters

The selection of an appropriate protecting group is a critical decision in the planning of a multi-step synthesis. Both pinacol and MIDA esters are widely used to protect boronic acids, but they exhibit different stabilities and deprotection requirements.

Pinacol esters are one of the most popular choices for protecting boronic acids.[2] They are typically formed by the condensation of the boronic acid with pinacol. Pinacol-protected boronic acids are generally stable to a wide range of reaction conditions, including chromatography, but can be reactive enough to participate directly in Suzuki-Miyaura couplings under specific conditions.[2] Their removal, to regenerate the free boronic acid, often requires acidic or oxidative conditions.[2]

N-methyliminodiacetic acid (MIDA) esters have emerged as a powerful alternative, offering exceptional stability across a broad spectrum of reaction conditions, including anhydrous cross-coupling, and are compatible with chromatography.[3][4][5] This high stability is attributed to the trivalent MIDA ligand which rehybridizes the boron center to a more stable sp3 state.[4] MIDA boronates are particularly advantageous in iterative cross-coupling strategies, where multiple, sequential Suzuki-Miyaura reactions are required.[5] The deprotection of MIDA esters is typically achieved under mild basic conditions, providing an orthogonal deprotection strategy to the more acidic methods used for pinacol esters.[3][4]

The logical workflow for utilizing a protected this compound in a multi-step synthesis is depicted below.

workflow start This compound protect Protection (Pinacol or MIDA) start->protect protected_intermediate Protected this compound protect->protected_intermediate suzuki1 Suzuki-Miyaura Coupling 1 (at one C-Br bond) protected_intermediate->suzuki1 intermediate1 Monosubstituted Intermediate suzuki1->intermediate1 suzuki2 Suzuki-Miyaura Coupling 2 (at second C-Br bond) intermediate1->suzuki2 intermediate2 Disubstituted Intermediate suzuki2->intermediate2 deprotect Deprotection intermediate2->deprotect final_boronic_acid Final Arylboronic Acid deprotect->final_boronic_acid final_coupling Final Suzuki-Miyaura Coupling final_boronic_acid->final_coupling final_product Final Product final_coupling->final_product

Caption: General workflow for multi-step synthesis.

Experimental Protocols

Protection of this compound

3.1.1. Synthesis of 2-(2,5-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)

This protocol is adapted from a general procedure for the pinacol protection of arylboronic acids.

Reaction Scheme:

reaction_pinacol sub This compound product 2-(2,5-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane sub->product Toluene, reflux (Dean-Stark) reagent Pinacol reaction_mida sub This compound product 2-(2,5-Dibromophenyl)-N-methyliminodiacetic acid boronate sub->product Benzene/DMSO, reflux (Dean-Stark) reagent N-methyliminodiacetic acid suzuki_coupling sub Protected this compound product Monosubstituted Product sub->product Pd catalyst, Base Solvent, Heat reagent Arylboronic Acid/Ester multistep_synthesis start This compound protect Protect (e.g., MIDA) start->protect protected MIDA-Protected This compound protect->protected suzuki1 Suzuki Coupling with Aryl-B(OH)2 (A) protected->suzuki1 intermediate1 Monosubstituted Intermediate suzuki1->intermediate1 suzuki2 Suzuki Coupling with Aryl-B(OH)2 (B) intermediate1->suzuki2 intermediate2 Disubstituted Intermediate suzuki2->intermediate2 deprotect Deprotect MIDA (aq. base) intermediate2->deprotect final_ba Final Boronic Acid deprotect->final_ba suzuki3 Suzuki Coupling with Aryl-X (C) final_ba->suzuki3 final_product Final Product suzuki3->final_product

References

Application Notes and Protocols for Polymerization Reactions Involving 2,5-Dibromophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromophenylboronic acid is a versatile bifunctional monomer that can undergo palladium-catalyzed cross-coupling reactions to synthesize novel poly(p-phenylene) derivatives. The presence of both a bromo group and a boronic acid moiety on the same aromatic ring allows for self-condensation polymerization, specifically through Suzuki-Miyaura coupling. This methodology provides a direct route to well-defined conjugated polymers with potential applications in organic electronics, sensor technology, and biomedicine. The resulting polymers, composed of repeating p-phenylene units, are part of the rigid-rod polymer family and are known for their thermal stability.

The unique properties of polymers containing phenylboronic acid functionalities have garnered significant attention, particularly in the biomedical field. These polymers can interact with diols, leading to the formation of reversible covalent bonds, which is fundamental to their use as stimuli-responsive materials in applications such as drug delivery systems, tissue engineering scaffolds, and biosensing platforms.[1] The responsiveness of the boronate ester groups to pH changes further enhances their utility in creating smart materials.

This document provides detailed application notes and experimental protocols for the polymerization of this compound and its derivatives, focusing on the Suzuki-Miyaura catalyst-transfer condensation polymerization (CTCP).

Applications of Poly(p-phenylene) Derivatives from this compound

Polymers derived from this compound are a subclass of poly(p-phenylene)s (PPPs), which are known for their exceptional thermal and chemical stability. Historically, PPPs were used in high-temperature applications such as in rocket nozzles. Modern applications leverage their semiconducting properties, which can be achieved through doping, for use in organic light-emitting diodes (OLEDs) and other electronic devices.

The incorporation of boronic acid moieties into the polymer backbone opens up a wide range of biomedical applications:

  • Drug Delivery: Phenylboronic acid-containing polymers can form reversible bonds with diol-containing drugs, allowing for the development of controlled release systems that respond to specific physiological triggers like pH or glucose levels.

  • Biosensors: The ability of boronic acids to bind with saccharides makes these polymers excellent candidates for glucose sensing applications.

  • Tissue Engineering: These polymers can be used to create scaffolds that support cell growth and tissue regeneration.

  • Stimuli-Responsive Materials: The pH-sensitive nature of the boronate ester linkage allows for the design of materials that change their properties in response to environmental cues.[1]

Experimental Protocols

The following protocols are based on established methods for the Suzuki-Miyaura catalyst-transfer condensation polymerization of AB-type monomers, such as derivatives of this compound.

Protocol 1: Suzuki-Miyaura Catalyst-Transfer Condensation Polymerization (CTCP)

This protocol is adapted from the polymerization of 4-bromo-2,5-dihexyloxycarbonylphenylboronic acid ester, a close analog of this compound.

Materials:

  • This compound pinacol ester (Monomer)

  • tert-Butyl(tri-tert-butylphosphine)palladium(0) (tBu₃PPd(0)) or similar Pd(0) catalyst

  • Cesium fluoride (CsF)

  • 18-Crown-6

  • Anhydrous toluene

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • Monomer Preparation: In a glovebox, add the this compound pinacol ester monomer to a dried Schlenk flask.

  • Catalyst and Base Addition: To the Schlenk flask, add the Pd(0) catalyst, cesium fluoride, and 18-crown-6.

  • Solvent Addition: Add anhydrous toluene to the flask via syringe.

  • Initiation of Polymerization: Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by Gel Permeation Chromatography (GPC) to observe the increase in molecular weight over time.

  • Termination and Precipitation: After the desired reaction time, terminate the polymerization by adding a small amount of hydrochloric acid. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Purification: Collect the polymer by filtration, wash with methanol, and dry under vacuum. Further purification can be achieved by redissolving the polymer in a suitable solvent (e.g., THF or chloroform) and reprecipitating it in methanol.

Quantitative Data

The following table summarizes representative quantitative data for the Suzuki-Miyaura CTCP of a 2,5-disubstituted phenylboronic acid ester monomer. This data is illustrative and may vary depending on the exact monomer and reaction conditions.

MonomerCatalyst (mol%)BaseSolventTime (h)Yield (%)M_n (kDa)M_w (kDa)PDI (M_w/M_n)
4-bromo-2,5-dihexyloxycarbonylphenylboronic acid ester2CsF/18-crown-6Toluene24>9515.018.01.20
4-bromo-2,5-dihexyloxycarbonylphenylboronic acid ester1CsF/18-crown-6Toluene48>9525.032.51.30

M_n: Number-average molecular weight; M_w: Weight-average molecular weight; PDI: Polydispersity index. Data is based on analogous polymerizations reported in the literature.[2]

Visualizations

Reaction Mechanism

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling polymerization.

Suzuki_Polymerization Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X (L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar' (L_n) Transmetal->PdII_Ar Boronate Ar'-B(OR)₂ Base Base Boronate->Base Base->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Polymer Chain) RedElim->Product Monomer Br-Ar-B(OR)₂ (Monomer) Monomer->OxAdd

Caption: Catalytic cycle of Suzuki-Miyaura polymerization.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and characterization of poly(p-phenylene) derivatives.

Workflow start Start setup Reaction Setup (Monomer, Catalyst, Base, Solvent) start->setup polymerization Polymerization (Inert Atmosphere, Room Temp) setup->polymerization monitoring Reaction Monitoring (e.g., GPC) polymerization->monitoring monitoring->polymerization Continue workup Workup & Precipitation (Acid Quench, Methanol) monitoring->workup Reaction Complete purification Purification (Filtration, Washing, Reprecipitation) workup->purification characterization Characterization (NMR, GPC, TGA, etc.) purification->characterization end End Product (Polymer) characterization->end

Caption: General experimental workflow for polymer synthesis.

References

Application Notes and Protocols: 2,5-Dibromophenylboronic Acid as a Precursor in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromophenylboronic acid is a versatile precursor molecule that serves as a critical building block in the synthesis of advanced functional materials. Its unique structure, featuring two bromine atoms and a boronic acid moiety on a phenyl ring, allows for sequential and site-selective cross-coupling reactions. This property is particularly valuable in the construction of complex conjugated polymers and discrete organic molecules with tailored optoelectronic and sensory properties. These materials are integral to the development of organic light-emitting diodes (OLEDs), conductive polymers, and chemical sensors. The bromine atoms provide reactive sites for forming carbon-carbon bonds, typically through palladium-catalyzed reactions like the Suzuki-Miyaura coupling, while the boronic acid group offers another handle for further functionalization or polymerization.

Key Applications

The primary applications of this compound in materials science stem from its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds, which is fundamental to the synthesis of conjugated polymers and complex organic molecules.

  • Conductive Polymers: this compound is a key monomer in the synthesis of poly(p-phenylene)s and other conjugated polymers. The resulting polymers possess unique electronic properties that make them suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and conductive coatings. The bromine atoms on the phenyl ring can be strategically reacted to control the polymer's structure and, consequently, its conductivity and processability.

  • Organic Light-Emitting Diodes (OLEDs): In the field of OLEDs, this precursor is used to create novel organic semiconductors. By incorporating the 2,5-dibromophenyl moiety into the backbone of a polymer or the core of a small molecule, it is possible to fine-tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is crucial for optimizing charge injection and transport, leading to enhanced device efficiency and stability. The introduction of boron atoms into the molecular structures of organic luminescent materials can lead to the development of compounds with intensive blue fluorescence, which are of interest for use in OLEDs.[1]

  • Chemical and Biological Sensors: Boronic acids are well-known for their ability to reversibly bind with diols, a feature widely exploited in the design of sensors for saccharides and other biologically important molecules.[2][3][4] While the primary role of this compound is often as a structural precursor, the boronic acid functionality can be retained in the final material to impart sensory capabilities. Furthermore, the conjugated backbone derived from this precursor can act as a fluorescent reporter, where binding events at the boronic acid site modulate the fluorescence output. Boronic acid-based fluorescent sensors have been developed for the recognition of carbohydrates and other substances.[5]

Data Presentation

Table 1: Typical Reaction Parameters for Suzuki-Miyaura Polycondensation
ParameterConditionRationale
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃/LigandPalladium(0) complexes are essential for the catalytic cycle. The choice of ligand can significantly impact reaction efficiency.
Ligand P(o-tol)₃, SPhos, XPhosBulky and electron-rich phosphine ligands stabilize the palladium catalyst and promote oxidative addition and reductive elimination steps.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is required to activate the boronic acid for transmetalation. The choice of base can influence the reaction rate and yield.
Solvent Toluene, Dioxane, THF, DMFAnhydrous and degassed solvents are crucial to prevent catalyst deactivation and side reactions.
Temperature 80-120 °CElevated temperatures are typically required to drive the polymerization to completion.
Monomer Ratio 1:1 (Aryl Dihalide : Diboronic Acid)An equimolar ratio is critical for achieving high molecular weight polymers in step-growth polymerization.
Table 2: Representative Properties of Polymers Derived from Phenylboronic Acid Precursors
Polymer TypePropertyTypical Value RangeApplication
Poly(p-phenylene)Electrical Conductivity (doped)10⁻⁵ - 10¹ S/cmConductive Coatings, OFETs
Fluorene-co-phenylenePhotoluminescence Quantum Yield40 - 80%OLEDs (Blue Emitters)
Thiophene-co-phenyleneHOMO / LUMO Levels-5.2 to -5.8 eV / -2.5 to -3.0 eVOrganic Photovoltaics (OPVs)
Boronic acid-functionalized polymerGlucose Binding Affinity (Kₐ)10² - 10⁴ M⁻¹Glucose Sensors

Experimental Protocols

Protocol 1: Synthesis of a Poly(p-phenylene) Derivative via Suzuki-Miyaura Polycondensation

This protocol describes a general procedure for the synthesis of a conjugated polymer using this compound and a dibromoaromatic comonomer.

Materials:

  • This compound (1.0 equiv)

  • 1,4-Dibromo-2,5-dihexyloxybenzene (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)

  • Anhydrous potassium carbonate (K₂CO₃) (4.0 equiv)

  • Anhydrous toluene

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound, 1,4-dibromo-2,5-dihexyloxybenzene, and anhydrous potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene and anhydrous DMF (e.g., in a 4:1 v/v ratio) via a cannula.

  • Degas the mixture by bubbling with the inert gas for 20-30 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 48-72 hours under the inert atmosphere.

  • Monitor the reaction progress by taking small aliquots and analyzing the molecular weight distribution by Gel Permeation Chromatography (GPC).

  • After the polymerization is complete (as indicated by GPC), cool the mixture to room temperature.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.

  • Filter the precipitated polymer and wash it sequentially with methanol, water, and methanol again to remove residual catalyst and salts.

  • Purify the polymer further by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and other impurities.

  • Dry the purified polymer under vacuum at 40-50 °C to a constant weight.

  • Characterize the final polymer using techniques such as ¹H NMR, GPC, UV-Vis spectroscopy, and cyclic voltammetry.

Mandatory Visualizations

Suzuki_Polycondensation_Workflow start Start: Monomer and Reagent Preparation setup Reaction Setup: - Add monomers (this compound, Aryl Dihalide) and base to a Schlenk flask. start->setup inert Create Inert Atmosphere: - Evacuate and backfill with Argon/Nitrogen. setup->inert solvent Add Degassed Solvents: - Toluene/DMF mixture. inert->solvent catalyst Add Palladium Catalyst: - e.g., Pd(PPh3)4 solvent->catalyst polymerization Polymerization: - Heat to 90-100 °C for 48-72h. catalyst->polymerization monitoring Reaction Monitoring: - GPC analysis of aliquots. polymerization->monitoring precipitation Polymer Precipitation: - Pour into Methanol. polymerization->precipitation purification Purification: - Filtration, washing, and Soxhlet extraction. precipitation->purification characterization Characterization: - NMR, GPC, UV-Vis, CV. purification->characterization end End: Purified Conjugated Polymer characterization->end

Caption: Workflow for Suzuki-Miyaura Polycondensation.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition {Oxidative Addition} pd0->oxidative_addition pd_complex1 Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex1 transmetalation {Transmetalation} pd_complex1->transmetalation pd_complex2 Ar-Pd(II)(Ar')L₂ transmetalation->pd_complex2 reductive_elimination {Reductive Elimination} pd_complex2->reductive_elimination reductive_elimination->pd0 product {Ar-Ar'} reductive_elimination->product aryl_halide {Ar-X} aryl_halide->oxidative_addition boronic_acid {Ar'-B(OH)₂} boronic_acid->transmetalation base {Base} base->transmetalation

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Sensor_Mechanism polymer Boronic Acid-Functionalized Conjugated Polymer binding Reversible Covalent Binding polymer->binding analyte Diol-containing Analyte (e.g., Glucose) analyte->binding complex Polymer-Analyte Complex binding->complex complex->polymer Dissociation signal_change Change in Photophysical Properties complex->signal_change detection Signal Detection (e.g., Fluorescence Change) signal_change->detection

Caption: Mechanism of a Boronic Acid-Based Fluorescent Sensor.

References

Application Notes and Protocols for Synthesis with 2,5-Dibromophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Dibromophenylboronic acid is a trifunctional synthetic building block of significant utility in organic synthesis, particularly for researchers in materials science and drug development. Its structure, featuring a boronic acid group and two bromine atoms on a phenyl ring, allows for programmed, sequential cross-coupling reactions. This enables the regioselective synthesis of complex, unsymmetrical poly-aromatic structures from a single starting material. The boronic acid moiety typically exhibits the highest reactivity in palladium-catalyzed Suzuki-Miyaura coupling, followed by the carbon-bromine bonds, which can often be differentiated under carefully controlled reaction conditions. These application notes provide a detailed protocol for a sequential, one-pot, two-step Suzuki-Miyaura cross-coupling reaction to demonstrate the synthetic utility of this versatile reagent.

Core Application: Sequential Suzuki-Miyaura Cross-Coupling

The primary application for this compound is the construction of oligo-arenes through sequential, site-selective cross-coupling reactions.[1][2] The process involves a first coupling at the most reactive site—the boronic acid—followed by subsequent couplings at the less reactive bromo-positions. This strategy avoids the need for multiple protection/deprotection steps and allows for the efficient assembly of diverse structures.[1]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 pd_add Oxidative Addition (Ar1-X) label_red Reductive Elimination pd_complex1 Ar1-Pd(II)-X (L2) pd_add->pd_complex1 pd_trans Transmetalation (Base, Ar2-B(OH)2) pd_complex1->pd_trans label_add Oxidative Addition pd_complex2 Ar1-Pd(II)-Ar2 (L2) pd_trans->pd_complex2 pd_red Reductive Elimination pd_complex2->pd_red label_trans Transmetalation pd_red->pd0 ArAr Ar1-Ar2 ArX Ar1-X ArBOH2 Ar2-B(OH)2 + Base

References

Application Notes: Rhodium-Catalyzed Asymmetric Synthesis of a Key Intermediate for Sitagliptin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sitagliptin is an oral antihyperglycemic agent used for the treatment of type 2 diabetes.[1][2] It functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor. The enzyme DPP-4 is responsible for the degradation of incretins such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, sitagliptin increases the levels of active incretins, which in turn stimulates insulin release and decreases glucagon levels in a glucose-dependent manner.

A critical structural component of sitagliptin is its chiral β-amino acid moiety. The therapeutic efficacy of the drug is dependent on the specific (R)-enantiomer.[3] Consequently, the development of efficient, stereoselective synthetic routes to this intermediate is of paramount importance in pharmaceutical manufacturing. One of the most successful and industrially implemented methods involves the rhodium-catalyzed asymmetric hydrogenation of a prochiral enamine precursor.[1][4] This approach is noted for its high efficiency, excellent enantioselectivity, and atom economy.[1][5]

This document provides detailed application notes and a general protocol for this key synthetic transformation.

Mechanism of Action: Sitagliptin as a DPP-4 Inhibitor

The therapeutic effect of Sitagliptin is achieved by modulating the incretin pathway. The diagram below illustrates the physiological role of DPP-4 and the impact of its inhibition by Sitagliptin.

DPP4_Pathway cluster_gut Gut (in response to food) cluster_pancreas Pancreas GLP1 Active GLP-1 (Incretin) Insulin ↑ Insulin Secretion GLP1->Insulin Glucagon ↓ Glucagon Secretion GLP1->Glucagon DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Blood_Glucose ↓ Lower Blood Glucose Insulin->Blood_Glucose Glucagon->Blood_Glucose (Suppresses glucose production) Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Sitagliptin Sitagliptin Sitagliptin->DPP4 Inhibition

Caption: Mechanism of Sitagliptin action via DPP-4 inhibition.

Application: Asymmetric Synthesis of Sitagliptin

The core of the modern, "green" synthesis of Sitagliptin is the direct asymmetric hydrogenation of the prochiral enamine, dehydrositagliptin.[1] This reaction establishes the crucial chiral center with high fidelity, avoiding the need for chiral auxiliaries or resolutions that were common in earlier synthetic generations.[3][4]

Synthetic Workflow

The overall process involves the formation of the enamine intermediate followed by the key hydrogenation step to yield Sitagliptin.

Synthetic_Workflow node_sm β-Keto Amide Precursor node_enamine Dehydrositagliptin (Prochiral Enamine) node_sm->node_enamine Ammonia, Ti(OiPr)₄ node_h2 Asymmetric Hydrogenation node_enamine->node_h2 node_product (R)-Sitagliptin node_h2->node_product node_catalyst [Rh(I)]-Chiral Ligand (e.g., tBu-JOSIPHOS) node_catalyst->node_h2 node_h2_gas H₂ Gas node_h2_gas->node_h2

Caption: Workflow for the asymmetric synthesis of Sitagliptin.

Experimental Protocols and Data

Data Presentation: Catalyst Performance

The choice of chiral ligand is critical for achieving high enantioselectivity. Rhodium(I) complexes paired with ferrocenyl bisphosphine ligands, such as those from the JOSIPHOS family, have demonstrated exceptional performance.[1][5]

Catalyst SystemLigandCatalyst Loading (mol%)H₂ Pressure (psig)Yield (%)Enantiomeric Excess (ee %)Reference
[Rh(COD)Cl]₂tBu-JOSIPHOS0.15100>95>99.5[1]
[Rh(COD)Cl]₂Ferrocenyl bisphosphineNot specifiedNot specifiedHigh85 - 99.9[5]
[Rh(I)]Josiphos J003-21.1N/A (Hydroamination)7899.2[6][7]

Table 1: Comparison of various Rhodium-based catalyst systems for the synthesis of Sitagliptin or its key chiral intermediate. Note that the third entry refers to an alternative hydroamination strategy.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is a generalized procedure based on published manufacturing-scale syntheses.[1]

Materials:

  • Dehydrositagliptin (prochiral enamine precursor)

  • [Rh(COD)Cl]₂ (Rhodium(I) cyclooctadiene chloride dimer)

  • (R)-(-)-1-[(S)-2-(Di-tert-butylphosphino)ferrocenyl]ethyldicyclohexylphosphine (tBu-JOSIPHOS)

  • Methanol (MeOH), degassed

  • High-pressure hydrogenation reactor

Procedure:

  • Catalyst Preparation: In an inert atmosphere (e.g., a glovebox), charge a suitable vessel with [Rh(COD)Cl]₂ and the tBu-JOSIPHOS ligand in a 1:1.05 Rh:Ligand molar ratio. Add degassed methanol to form the catalyst precursor solution. Stir until all solids are dissolved.

  • Reactor Setup: Charge the high-pressure hydrogenation reactor with a solution of Dehydrositagliptin in degassed methanol.

  • Catalyst Introduction: Transfer the prepared catalyst solution to the reactor under an inert atmosphere.

  • Reaction: Seal the reactor. Purge the vessel multiple times with nitrogen, followed by purges with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 100 psig).

  • Heat the reaction mixture to the target temperature (e.g., 50 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by in-situ analysis (e.g., FT-IR) until the reaction is complete.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • The resulting solution containing Sitagliptin can be carried forward to the final salt formation and purification steps. For analytical purposes, a sample can be withdrawn to determine yield and enantiomeric excess via HPLC with a chiral stationary phase.

Proposed Catalytic Cycle

The mechanism for Rh(I)-catalyzed asymmetric hydrogenation generally involves the oxidative addition of hydrogen to the chiral Rh(I) complex, coordination of the olefinic substrate, migratory insertion, and reductive elimination to release the product and regenerate the catalyst.

Catalytic_Cycle Rh_cat Rh(I)-L Rh_H2 Rh(III)(H)₂-L Rh_cat->Rh_H2 Oxidative Addition (H₂) Rh_substrate Rh(III)(H)₂(Enamine)-L Rh_H2->Rh_substrate Substrate Coordination Rh_alkyl Rh(III)(H)(Alkyl)-L Rh_substrate->Rh_alkyl Migratory Insertion Rh_alkyl->Rh_cat Reductive Elimination (Product Release) product Product enamine Enamine

Caption: Proposed catalytic cycle for Rh(I)-catalyzed hydrogenation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Suzuki Reactions with 2,5-Dibromophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Suzuki-Miyaura coupling reactions involving 2,5-Dibromophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?

A1: A low or non-existent yield in a Suzuki reaction with this compound can stem from several factors. Begin by systematically evaluating the following:

  • Catalyst Activity: The Palladium (Pd) catalyst is crucial. Ensure your Pd(0) source is active. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced in situ to the active Pd(0) species. Improper handling and storage can lead to catalyst deactivation.

  • Oxygen Contamination: The Suzuki reaction is sensitive to oxygen, which can lead to the oxidative homocoupling of the boronic acid and decomposition of the catalyst. Ensure all solvents are properly degassed and the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon).

  • Water Content: While some water is often necessary for the Suzuki reaction, especially when using inorganic bases, excessive water can lead to hydrolysis of the boronic acid (protodeboronation). Conversely, completely anhydrous conditions with certain bases like K₃PO₄ may require a small amount of water to be effective.

  • Base Strength and Solubility: The choice of base is critical. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of the starting materials or promote side reactions. The solubility of the base in the chosen solvent system is also important for its effectiveness.

  • Ligand Selection: The phosphine ligand plays a significant role in stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand can influence the reaction's efficiency, especially with challenging substrates. For electron-deficient or sterically hindered partners, specialized ligands may be required.

Q2: I am observing significant formation of a symmetrical biaryl byproduct derived from my coupling partner. What is causing this homocoupling?

A2: The formation of a homocoupled product from the boronic acid coupling partner is a common side reaction in Suzuki couplings. This is primarily caused by:

  • Oxygen-Mediated Homocoupling: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product. Rigorous exclusion of oxygen is the primary method to suppress this pathway.

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled dimer and the active Pd(0) catalyst. This is often more pronounced at the beginning of the reaction.

To minimize homocoupling, ensure thorough degassing of all solvents and maintain a positive pressure of an inert gas throughout the reaction setup and duration.

Q3: My main product is the result of the boronic acid group on this compound being replaced by a hydrogen atom. How can I prevent this protodeboronation?

A3: Protodeboronation, the hydrolysis of the C-B bond, is a known side reaction for boronic acids, especially those that are electronically modified or unstable under the reaction conditions. To mitigate this:

  • Use Milder Bases: Strong bases can accelerate the rate of protodeboronation. Consider using milder bases such as K₂CO₃ or KF.

  • Control Water Content: While some water is often necessary, excess water can promote hydrolysis. Use anhydrous solvents and add a controlled amount of water if required for the base to be effective.

  • Use Boronic Esters: Boronic esters, such as the pinacol ester, are generally more stable towards hydrolysis than the corresponding boronic acids. You can either start with the boronic ester or form it in situ.

  • Optimize Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation. Aim for the lowest effective temperature and monitor the reaction to stop it once the starting material is consumed.

Q4: I am trying to achieve a double coupling on the this compound, but I am only getting mono-substituted products. How can I favor the double coupling?

A4: Achieving a selective double Suzuki coupling requires overcoming the deactivation of the substrate after the first coupling and ensuring the reaction conditions are robust enough for the second, more challenging, coupling. Consider the following strategies:

  • Stoichiometry of the Coupling Partner: Use a stoichiometric excess (at least 2.2-2.5 equivalents) of the coupling partner boronic acid to drive the reaction towards double substitution.

  • Robust Catalyst System: Employ a highly active and stable catalyst system. Catalysts with bulky, electron-rich phosphine ligands are often effective for challenging couplings.

  • Choice of Base and Solvent: A strong, non-nucleophilic base like K₃PO₄ is often effective for double couplings. A solvent system that ensures the solubility of all reactants and intermediates is crucial. 1,4-Dioxane with water is a commonly used solvent for such reactions.

  • Higher Temperatures and Longer Reaction Times: The second coupling may require more forcing conditions than the first. Increasing the reaction temperature and extending the reaction time may be necessary, but this must be balanced against the potential for side reactions.

Quantitative Data Summary

The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings of dibrominated aromatic compounds, which can serve as a starting point for optimizing reactions with this compound.

Aryl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
2,5-Dibromo-3-hexylthiopheneArylboronic acidsPd(PPh₃)₄ (5)-K₃PO₄ (2.5)1,4-Dioxane/H₂O9012-2460-85
Aryl Bromides2,5-Difluorophenylboronic acidPd(PPh₃)₄ (2-5)-K₂CO₃ (2.0)Toluene/Ethanol/H₂O80-100-Good to Excellent
Aryl Chlorides2,5-Difluorophenylboronic acidPd₂(dba)₃XPhosK₃PO₄ (3.0)Dioxane1102482
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-Dioxane/H₂O70-8018-22Good

Experimental Protocols

General Protocol for a Trial Suzuki Coupling with this compound

This protocol is a general starting point and may require optimization for your specific coupling partner.

Materials:

  • This compound (1.0 equiv)

  • Aryl or vinyl halide/triflate (1.1 equiv for mono-coupling, 2.2 equiv for double-coupling)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture or 1,4-Dioxane/Water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

Procedure:

  • To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add the this compound, the aryl halide, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) at least three times to ensure an inert atmosphere.

  • Add the palladium catalyst to the flask under a positive flow of the inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion (or when no further conversion is observed), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Visualizations

Troubleshooting Workflow for a Failed Suzuki Reaction

G Troubleshooting a Failed Suzuki Reaction start Reaction Failed (Low/No Yield) check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_catalyst Verify Catalyst Activity start->check_catalyst check_inertness Ensure Rigorous Inert Atmosphere start->check_inertness side_products Analyze for Side Products (Homocoupling, Protodeboronation, Dehalogenation) check_reagents->side_products check_catalyst->side_products check_inertness->side_products check_base Evaluate Base Choice & Amount check_solvent Assess Solvent & Water Content check_base->check_solvent optimize_ligand Screen Different Ligands check_solvent->optimize_ligand side_products->check_base Yes optimize_temp Optimize Temperature side_products->optimize_temp No optimize_time Adjust Reaction Time optimize_temp->optimize_time optimize_ligand->optimize_time success Successful Reaction optimize_time->success

Caption: A logical workflow for troubleshooting a failed Suzuki reaction.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)L₂-X Pd0->PdII_halide R¹-X RedElim Reductive Elimination OxAdd Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII_halide->PdII_R2 R²-B(OR)₂ Base Transmetalation Transmetalation PdII_R2->Pd0 Reductive Elimination Product R¹-R² R1X R¹-X Boronic R²-B(OR)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

methods for optimizing reaction yield with 2,5-Dibromophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,5-Dibromophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction yields and address common challenges encountered during its use in cross-coupling reactions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the common causes and how can I improve it?

Answer: Low yields in Suzuki-Miyaura reactions involving this compound can stem from several factors. A systematic approach to troubleshooting is often the most effective.[1]

Here is a logical workflow to diagnose and solve the issue:

Troubleshooting_Workflow start Low Reaction Yield reagent_quality 1. Verify Reagent Quality start->reagent_quality reaction_conditions 2. Optimize Reaction Conditions reagent_quality->reaction_conditions Reagents OK sub_reagent Boronic Acid Stability Catalyst Activity Solvent & Base Purity reagent_quality->sub_reagent side_reactions 3. Analyze for Side Reactions reaction_conditions->side_reactions Conditions Optimized sub_conditions Temperature Catalyst/Ligand Choice Base Selection Solvent System reaction_conditions->sub_conditions solution Improved Yield side_reactions->solution Side Reactions Minimized sub_side_reactions Protodeboronation Homocoupling Dehalogenation side_reactions->sub_side_reactions

Caption: Troubleshooting workflow for low reaction yield.

1. Verify Reagent Quality:

  • Boronic Acid Stability: this compound, like other boronic acids, can degrade through protodeboronation or by forming unreactive boroxine anhydrides.[1] Consider using fresh reagent or verifying its purity by NMR. To enhance stability, you can convert the boronic acid to a more robust boronic ester, such as a pinacol ester.[1]

  • Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it needs to be reduced in situ.[1] The activity of the catalyst can be tested on a known, reliable Suzuki reaction. Modern precatalysts like Buchwald G3 or G4 palladacycles can offer more consistent results.[1]

  • Solvent and Base: Ensure solvents are anhydrous and properly degassed to prevent catalyst oxidation.[1] The purity and strength of the base are also critical.

2. Optimize Reaction Conditions:

  • Catalyst and Ligand: The choice of catalyst and ligand is crucial. For dibrominated substrates, specific ligand systems can also control selectivity between mono- and di-arylation.

  • Base Selection: The base plays a key role in activating the boronic acid.[2] The choice of base can significantly impact the yield. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The optimal base is often substrate-dependent.

  • Solvent System: The solubility of reagents is important.[3] A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used. The ratio of organic solvent to water can influence the reaction rate and yield.[3]

  • Temperature: Reaction temperatures typically range from 80-110 °C.[3] Lowering the temperature may reduce side reactions, while higher temperatures can improve the rate of reaction for less reactive substrates.

3. Analyze for Side Reactions:

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often exacerbated by high temperatures and strong bases.[4] Using milder conditions and ensuring an inert atmosphere can help.

  • Homocoupling: The coupling of two boronic acid molecules can occur, particularly in the presence of oxygen.[1] Rigorous degassing of the reaction mixture is essential to prevent this.

Question: I am trying to perform a selective mono-arylation on this compound, but I am getting a mixture of mono- and di-substituted products. How can I control the selectivity?

Answer: Achieving selective mono-arylation of a dibrominated substrate requires careful control of reaction conditions. The two bromine atoms on this compound have different reactivities, which can be exploited.

Mono_vs_Di_Arylation start This compound mono_arylation Mono-arylated Product start->mono_arylation Selective Conditions di_arylation Di-arylated Product start->di_arylation Forcing Conditions sub_mono Stoichiometry Control (1.0-1.2 eq. Aryl Halide) Milder Conditions (Lower Temp., Weaker Base) Specific Ligand Choice mono_arylation->sub_mono sub_di Excess Aryl Halide (>2.2 eq.) Forcing Conditions (Higher Temp., Stronger Base) Stepwise Addition di_arylation->sub_di

Caption: Controlling mono- versus di-arylation.

  • Stoichiometry: The most straightforward method to favor mono-arylation is to control the stoichiometry of the coupling partner. Using a slight excess (1.0-1.2 equivalents) of the aryl halide will statistically favor the single substitution.

  • Reaction Conditions: Milder reaction conditions, such as lower temperatures and the use of a weaker base, can also promote mono-arylation by reducing the rate of the second coupling reaction.

  • Catalyst Control: The choice of palladium catalyst and phosphine ligand can have a significant impact on selectivity.[5] Some ligands can sterically hinder the second coupling, thus favoring the mono-arylated product. A screening of different ligands may be necessary to find the optimal system for your specific substrates.

  • Stepwise Approach: For maximum control, a stepwise approach can be employed. First, perform the mono-arylation and isolate the product. Then, subject the mono-arylated intermediate to a second Suzuki-Miyaura coupling with a different aryl boronic acid to generate an unsymmetrical di-arylated product.

Question: I am observing the formation of a significant amount of homocoupled byproducts. What can I do to minimize this?

Answer: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings and is often promoted by the presence of oxygen. To minimize homocoupling:

  • Rigorous Degassing: Ensure that all solvents are thoroughly degassed before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration. Use Schlenk techniques or a glovebox.

  • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. If the problem persists, consider screening different palladium sources and ligands.

Frequently Asked Questions (FAQs)

Q1: What are the optimal general conditions for a Suzuki-Miyaura coupling with this compound?

A1: While optimal conditions are substrate-dependent, a good starting point is to use a Pd(0) catalyst such as Pd(PPh₃)₄ or a Pd(II) precatalyst with a phosphine ligand, a base like K₃PO₄ or K₂CO₃, and a solvent system of 1,4-dioxane and water.[3][6] The reaction is typically heated to 90 °C.[3]

Q2: Can I perform a double Suzuki-Miyaura coupling in one pot?

A2: Yes, a one-pot double Suzuki-Miyaura coupling is feasible.[1] This typically involves using an excess of the aryl boronic acid (around 2.5 equivalents) and more forcing reaction conditions to drive the reaction to completion.[3]

Q3: My this compound seems to be degrading on storage. How can I prevent this?

A3: Boronic acids can be sensitive to air and moisture.[7] Store this compound in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere. For long-term storage or for particularly sensitive applications, consider converting it to a more stable boronic ester, such as a pinacol ester.[1]

Q4: What is the role of water in the reaction mixture?

A4: Water can play several roles in a Suzuki-Miyaura reaction. It can help to dissolve the inorganic base and can also influence the catalytic cycle. However, an excessive amount of water can lead to unwanted side reactions like protodeboronation.[1] The optimal amount of water should be determined experimentally.

Data Presentation

Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₃PO₄ (2.0)1,4-Dioxane/H₂O9012High
2K₂CO₃ (2.0)1,4-Dioxane/H₂O9012Good
3Cs₂CO₃ (2.0)Toluene/H₂O10016Moderate to Good
4Na₂CO₃ (2.0)THF/H₂O8024Moderate

Note: Yields are qualitative and can vary significantly based on the specific substrates and catalyst system used.

Table 2: Comparison of Conditions for Mono- vs. Di-arylation

ParameterMono-arylationDi-arylation
Aryl Halide (equiv.) 1.0 - 1.2> 2.2
Temperature Lower (e.g., 80 °C)Higher (e.g., 100-110 °C)
Base Weaker (e.g., Na₂CO₃)Stronger (e.g., K₃PO₄, Cs₂CO₃)
Reaction Time ShorterLonger

Experimental Protocols

Protocol 1: General Procedure for Mono-arylation of this compound

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired aryl halide (1.1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for One-Pot Di-arylation of this compound

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired aryl boronic acid (2.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 3.0 equiv.).[3]

  • Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.[3]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Follow the workup and purification steps as described in Protocol 1.

References

identifying and minimizing side reactions of 2,5-Dibromophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively identify and minimize side reactions when using 2,5-Dibromophenylboronic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound?

A1: The two most prevalent side reactions are protodeboronation, where the boronic acid group is replaced by a hydrogen atom, and homocoupling, which results in the formation of a symmetrical biphenyl derivative. The presence of two electron-withdrawing bromine atoms on the phenyl ring can influence the susceptibility of this compound to these and other side reactions.

Q2: How can I detect the degradation of my this compound sample?

A2: Degradation can be identified through several methods. A broadened or depressed melting point compared to the literature value can indicate impurities. However, the most reliable method is Nuclear Magnetic Resonance (NMR) spectroscopy. The appearance of signals corresponding to 1,3-dibromobenzene is a clear indicator of protodeboronation.

Q3: What are the optimal storage conditions for this compound to ensure its stability?

A3: To maintain the quality and stability of this compound, it should be stored in a tightly sealed container in a dry, well-ventilated area. For long-term storage, refrigeration at temperatures below 4°C (39°F) is recommended. Storing the compound under an inert atmosphere, such as nitrogen or argon, will further prevent degradation.

Q4: Is it advisable to use this compound directly in a Suzuki-Miyaura coupling reaction?

A4: While it is possible to use it directly, it is often challenging due to its propensity for protodeboronation under the basic conditions typically required for the reaction. To circumvent this issue, it is highly recommended to convert the boronic acid to a more stable boronic ester derivative, such as a pinacol or MIDA ester. These derivatives act as a "slow-release" source of the boronic acid during the reaction, minimizing its concentration and thus reducing the rate of side reactions.[1]

Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions

This guide addresses common issues encountered when utilizing this compound in Suzuki-Miyaura cross-coupling reactions.

Issue 1: Low Yield of Desired Product and Significant Protodeboronation

The formation of 1,3-dibromobenzene as a byproduct is a clear indication of protodeboronation.

Potential CauseTroubleshooting Steps
High concentration of free boronic acid 1. Use a protected form: Convert this compound to its pinacol ester derivative before the coupling reaction to ensure a slow release of the active boronic acid.[1] 2. Optimize reagent stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the boronic acid derivative.
Inappropriate base 1. Select a weaker base: Employ weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOH to minimize base-catalyzed protodeboronation.[1] 2. Screen different bases: The optimal base is often substrate-dependent, so screening various bases is recommended.
High reaction temperature Lower the temperature: If feasible for the specific coupling partners, reducing the reaction temperature can decrease the rate of protodeboronation relative to the desired cross-coupling.
Presence of water Ensure anhydrous conditions: Use anhydrous solvents and reagents, as water can facilitate the protodeboronation process.[1]
Issue 2: Formation of Homocoupling Byproduct

The presence of 2,2',5,5'-tetrabromobiphenyl indicates that homocoupling of the boronic acid is occurring.

Potential CauseTroubleshooting Steps
Presence of oxygen Rigorous degassing: Ensure the reaction mixture and solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles. Oxygen can promote the homocoupling of boronic acids.[1]
Use of a Pd(II) precatalyst Employ a Pd(0) precatalyst: Pd(II) sources, such as Pd(OAc)₂, are reduced in situ to the active Pd(0) species. This reduction process can consume the boronic acid, leading to homocoupling.[1][2] Using a Pd(0) source like Pd₂(dba)₃ can mitigate this side reaction.[1]
High catalyst loading Optimize catalyst concentration: While sufficient catalyst is necessary, excessive amounts can sometimes promote side reactions. A typical catalyst loading is between 1-5 mol%.

Experimental Protocols

Protocol 1: Synthesis of this compound Pinacol Ester

This protocol provides a general method for converting this compound to its more stable pinacol ester.

Materials:

  • This compound

  • Pinacol

  • Anhydrous Toluene

  • Dean-Stark apparatus

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq) and pinacol (1.1 eq).[1]

  • Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.[1]

  • Continue refluxing until no more water is collected (typically 2-4 hours).[1]

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction. If necessary, purify by column chromatography on silica gel or by recrystallization.[1]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl halide with the this compound pinacol ester.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound pinacol ester (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound pinacol ester, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[3][4]

Visual Guides

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Byproducts Analyze Crude Reaction Mixture (e.g., by GC-MS or NMR) Start->Check_Byproducts Protodeboronation Protodeboronation Product Detected (1,3-dibromobenzene) Check_Byproducts->Protodeboronation Yes Homocoupling Homocoupling Product Detected (2,2',5,5'-tetrabromobiphenyl) Check_Byproducts->Homocoupling Yes Other_Issues Other Issues (e.g., starting material unreacted) Check_Byproducts->Other_Issues No major byproducts Use_Ester Use Boronic Ester (e.g., Pinacol) Protodeboronation->Use_Ester High free [boronic acid] Weaker_Base Switch to Weaker Base (e.g., K3PO4, Cs2CO3) Protodeboronation->Weaker_Base Strong base used Lower_Temp Lower Reaction Temperature Protodeboronation->Lower_Temp High temperature Anhydrous Ensure Anhydrous Conditions Protodeboronation->Anhydrous Aqueous conditions Degas Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) Homocoupling->Degas Oxygen present Pd0_Catalyst Use Pd(0) Precatalyst (e.g., Pd2(dba)3) Homocoupling->Pd0_Catalyst Pd(II) precatalyst used

Caption: Troubleshooting workflow for identifying and addressing common side reactions.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) Ox_Add Oxidative Addition Pd0->Ox_Add + Ar-X Ar_Pd_X Ar-Pd(II)-X Complex Ox_Add->Ar_Pd_X Transmetal Transmetalation Ar_Pd_Ar Ar-Pd(II)-Ar' Complex Transmetal->Ar_Pd_Ar Red_Elim Reductive Elimination Red_Elim->Pd0 Regenerates Catalyst Product Ar-Ar' (Coupled Product) Red_Elim->Product ArX Ar-X (Aryl Halide) Ar_Pd_X->Transmetal Boronic_Acid Ar'-B(OR)2 (2,5-Dibromophenyl- boronic ester) Boronic_Acid->Transmetal + Base Base Base Base->Transmetal Ar_Pd_Ar->Red_Elim

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Purification of Products from 2,5-Dibromophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 2,5-Dibromophenylboronic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of products from Suzuki-Miyaura cross-coupling reactions involving this compound.

Q1: My crude product shows multiple spots on the TLC plate, including some very close to my desired product spot. How can I achieve better separation?

A1: Co-elution of the product with starting materials or byproducts is a common challenge. Here are several strategies to improve separation:

  • Optimize Column Chromatography:

    • Solvent System: If you are using a standard solvent system like ethyl acetate/hexanes, try switching to a different system with different selectivities, such as dichloromethane/methanol or toluene/acetone. Running a gradient elution, where the polarity of the solvent is gradually increased, can also significantly improve separation.

    • Silica Gel: For difficult separations, consider using a high-performance silica gel with a smaller particle size. Alternatively, treating the silica gel with a modifier, such as boric acid, can sometimes help in the purification of boronic acid-containing compounds by reducing their interaction with the stationary phase.[1][2]

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[3] You will need to screen various solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature, while the impurities remain in solution.[4][5]

  • Preparative HPLC: For very challenging separations or when high purity is critical, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Q2: I have a significant amount of a byproduct that I suspect is the homocoupling product of this compound. How can I remove it?

A2: Homocoupling of boronic acids is a frequent side reaction, especially in the presence of oxygen or excess palladium catalyst.[6]

  • Chromatography: The homocoupled dimer is typically less polar than the desired cross-coupled product. A carefully optimized gradient column chromatography should allow for its separation.

  • Reaction Optimization: To minimize its formation in future reactions, ensure thorough degassing of your reaction mixture and solvents to remove oxygen.[7][8] Using a slight excess of the boronic acid, but not a large excess, can also help.[7] The addition of a mild reducing agent, like potassium formate, has been shown to suppress this undesired reaction.[6]

Q3: After purification, I still see traces of palladium catalyst (a black or gray solid) in my product. How can I remove it?

A3: Residual palladium can be detrimental to downstream applications.

  • Filtration: Passing a solution of your crude product through a pad of Celite® or a short plug of silica gel can often remove a significant portion of the catalyst.

  • Scavenger Resins: There are commercially available scavenger resins with functional groups that chelate palladium.[9] Stirring a solution of your product with one of these resins, followed by filtration, is a very effective method for removing residual metal catalysts.[9]

  • Activated Carbon: Treatment with activated carbon can also be effective for removing palladium residues.

Q4: My product is an oil and does not crystallize. What purification options do I have?

A4: While crystallization is a powerful technique, it is not always feasible for non-crystalline products.

  • Column Chromatography: This is the primary method for purifying oils. Careful selection of the solvent system and potentially using a high-performance column are key.

  • Trituration: If the impurities are solid and your oily product is soluble in a particular solvent, you can dissolve the mixture and filter off the solid impurities. Conversely, if your product is an oil but the impurities are soluble in a solvent in which your product is not, you can wash the crude mixture with that solvent to remove the impurities.[10]

  • Derivatization: In some cases, it may be possible to convert the oily product into a crystalline derivative, purify the derivative by recrystallization, and then convert it back to the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the typical first step in the workup of a Suzuki-Miyaura reaction with this compound?

A1: A standard aqueous workup is the initial step to remove inorganic salts (like the base used in the reaction) and water-soluble byproducts.[11] This typically involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing it with water or brine.[7][12] If excess boronic acid is present, washing with a mild aqueous base (e.g., 1M NaOH) can help remove it by converting it to the water-soluble boronate salt.[13]

Q2: What are the most common impurities to expect in a reaction involving this compound?

A2: Besides unreacted starting materials, the most common impurities are the protodeboronation product (2,5-dibromobenzene), the homocoupling product of the boronic acid, and residual palladium catalyst.[6][13]

Q3: How can I minimize the formation of the protodeboronation byproduct?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is often promoted by the presence of water, strong bases, and high temperatures.[13] To minimize this side reaction, consider using anhydrous conditions where possible, a weaker base (e.g., K₃PO₄ or Cs₂CO₃), and the lowest effective reaction temperature.[13][14]

Q4: Is it possible to perform a selective mono-coupling on this compound?

A4: Yes, achieving selective mono-arylation is possible by carefully controlling the reaction conditions. This often involves using a specific catalyst system and carefully controlling the stoichiometry of the reagents.[15] The relative reactivity of the two bromine atoms can be influenced by the reaction conditions, allowing for sequential cross-coupling reactions.[15]

Quantitative Data Summary

Table 1: Common Solvent Systems for Column Chromatography

Solvent System (v/v)Typical Application
Ethyl Acetate / Hexanes (Gradient)General purpose for separating products of varying polarity.[7]
Dichloromethane / Methanol (Gradient)Useful for more polar compounds.
Toluene / Ethyl Acetate (Gradient)Offers different selectivity compared to aliphatic/ester mixtures.
Heptane / IsopropanolCan be effective for some boronic esters that are difficult to purify.[2]

Table 2: Common Solvents for Recrystallization

SolventProperties and Uses
Ethanol / WaterGood for moderately polar compounds.[4]
TolueneSuitable for many aromatic compounds.
Hexanes / Ethyl AcetateA solvent/anti-solvent system that can be effective for inducing crystallization.[4]
IsopropanolA common choice for recrystallizing a variety of organic solids.

Experimental Protocols

Protocol 1: General Aqueous Workup Procedure

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc).

  • Transfer the mixture to a separatory funnel and wash with water (2x).

  • Wash the organic layer with brine (1x).[11]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[12]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: General Column Chromatography Procedure

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent).

  • Load the dissolved product onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity (gradient elution), starting with a low polarity mixture (e.g., 100% hexanes or 5% EtOAc in hexanes).[7]

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: General Recrystallization Procedure

  • Dissolve the crude solid product in a minimum amount of a suitable hot solvent.[3][5]

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the hot, saturated solution to cool slowly to room temperature to allow for the formation of crystals.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

G cluster_0 Purification Workflow reaction Crude Reaction Mixture workup Aqueous Workup (Remove Salts) reaction->workup concentrate1 Concentration workup->concentrate1 chromatography Column Chromatography (Separate Organics) concentrate1->chromatography concentrate2 Concentration chromatography->concentrate2 recrystallization Recrystallization (High Purity Solid) concentrate2->recrystallization product Pure Product recrystallization->product G start Crude Product Analysis (TLC/LC-MS) q1 Multiple Spots? start->q1 ans1_yes Optimize Chromatography or Recrystallize q1->ans1_yes Yes ans1_no Single Major Spot q1->ans1_no No q2 Solid or Oil? ans1_yes->q2 ans1_no->q2 ans2_solid Attempt Recrystallization q2->ans2_solid Solid ans2_oil Purify by Chromatography q2->ans2_oil Oil end Pure Product ans2_solid->end ans2_oil->end

References

analysis and removal of common impurities in 2,5-Dibromophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,5-Dibromophenylboronic Acid

This guide provides troubleshooting and frequently asked questions (FAQs) regarding the analysis and purification of this compound for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound?

A1: Common impurities in this compound typically arise from the synthetic route or degradation. These can include:

  • Boronic Anhydride (Boroxine): This is the most common impurity, formed by the dehydration of the boronic acid.[1][2][3][4][5] This process can occur thermally or during prolonged storage.[3][6]

  • Unreacted Starting Materials: Depending on the synthesis, residual starting materials like 1,4-dibromobenzene or 1-bromo-2,5-diiodobenzene may be present.

  • Homocoupling Byproducts: These are molecules formed by the coupling of two Grignard reagent molecules during synthesis.[5]

  • Protodeboronation Products: This involves the loss of the boronic acid group, resulting in 1,4-dibromobenzene.[5]

  • Isomeric Impurities: Synthesis may sometimes yield small quantities of other dibromophenylboronic acid isomers.

Q2: How can I detect and quantify these impurities in my sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment. The most common methods are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).[5]

Summary of Analytical Techniques:

Technique Purpose Typical Observations for Impurities
HPLC Quantifies the main component and separates it from non-volatile impurities.Boroxines and other byproducts will appear as separate peaks.
¹H NMR Provides structural information and can quantify impurities using an internal standard (qNMR).Boroxine may show broader peaks. Signals from starting materials or other aromatics can be identified.
GC-MS Identifies and quantifies volatile impurities.Useful for detecting residual solvents and volatile starting materials like 1,4-dibromobenzene. Note: Boronic acids often require derivatization to be analyzed by GC.[5]

Troubleshooting Guides

Problem 1: My HPLC analysis shows multiple peaks aside from the main product.
  • Possible Cause 1: Boroxine Formation. The presence of a significant secondary peak, often with a different retention time, can indicate the presence of the trimeric boroxine anhydride.

    • Solution: To confirm, you can attempt to convert the boroxine back to the boronic acid. Dissolve a small sample in a solvent mixture like THF/water with a mild acid or base, and re-analyze. A decrease in the impurity peak and an increase in the main peak suggests the impurity was the boroxine.

  • Possible Cause 2: Process-Related Impurities. Other peaks may correspond to unreacted starting materials or byproducts from the synthesis.

    • Solution: If possible, obtain reference standards for potential impurities (e.g., 1,4-dibromobenzene) and compare their retention times. If standards are unavailable, techniques like LC-MS can be used to identify the mass of the impurity peaks, providing clues to their identity.

G cluster_input Input cluster_analysis Analysis Workflow cluster_decision Evaluation cluster_output Output Sample 2,5-DBPBA Sample HPLC HPLC Analysis Sample->HPLC Inject NMR NMR Analysis Sample->NMR Dissolve GCMS GC-MS Analysis (for volatile impurities) Sample->GCMS Inject/ Derivatize PurityCheck Purity > 98%? HPLC->PurityCheck NMR->PurityCheck GCMS->PurityCheck Pass Sample Passes PurityCheck->Pass Yes Fail Purification Required PurityCheck->Fail No

Problem 2: How do I remove the identified impurities from my this compound?
  • Recommended Method 1: Recrystallization. This is often the most effective method for removing boroxines and other less soluble impurities.

    • General Principle: The impure solid is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the desired compound's solubility decreases, causing it to crystallize out, leaving impurities behind in the solvent.[7]

    • Solvent Selection: A mixed solvent system is often effective. For example, dissolving the crude product in a hot solvent like ethyl acetate or toluene and then adding a non-polar solvent like hexanes until turbidity is observed can induce crystallization upon cooling. Water can also be used for recrystallization.[4][8]

  • Recommended Method 2: Acid/Base Extraction. This method is particularly useful for separating the acidic boronic acid from non-acidic impurities.

    • Principle: The crude material is dissolved in an organic solvent (e.g., diethyl ether). The solution is then washed with an aqueous base (like NaOH or Na2CO3), which deprotonates the boronic acid, pulling it into the aqueous layer as its salt.[9] The organic layer containing neutral impurities is discarded. The aqueous layer is then re-acidified (with HCl), causing the pure boronic acid to precipitate, after which it can be collected by filtration.[9]

G Start Crude 2,5-DBPBA Dissolve Dissolve in hot solvent (e.g., Ethyl Acetate) Start->Dissolve Cool Cool slowly to room temperature Dissolve->Cool IceBath Cool in ice bath to maximize crystal formation Cool->IceBath Filter Vacuum Filter Crystals IceBath->Filter Wash Wash with cold solvent Filter->Wash MotherLiquor Mother Liquor (Contains Impurities) Filter->MotherLiquor Dry Dry under vacuum Wash->Dry End Pure 2,5-DBPBA Dry->End

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase A: 0.1% Formic Acid in Water.[10]

  • Mobile Phase B: Acetonitrile.[10]

  • Gradient:

    • Start with 5% B.

    • Linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 5% B and equilibrate for 5 minutes.[10]

  • Flow Rate: 1.0 mL/min.[5][10]

  • Column Temperature: 30 °C.[10]

  • Detection: UV at 254 nm.[5][10]

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. Dilute further with the mobile phase if necessary.[10]

Protocol 2: Recrystallization for Purification

This is a general procedure that may require optimization for your specific sample and impurity profile.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethyl acetate) to dissolve the solid completely with heating and stirring.[7][11]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin during this process.[7]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product.[7][11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under a vacuum to remove all residual solvent. The final product should be a white to off-white crystalline solid.

References

investigating the effect of different bases on 2,5-Dibromophenylboronic acid coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effect of different bases on the Suzuki-Miyaura cross-coupling of 2,5-Dibromophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Suzuki-Miyaura coupling of this compound?

A1: The base plays a crucial role in the catalytic cycle of the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species ("ate" complex). This boronate then undergoes transmetalation with the palladium(II) halide complex more readily than the neutral boronic acid. The choice of base can significantly influence the reaction rate, yield, and selectivity (mono- versus di-coupling) of the reaction.

Q2: Which factors should I consider when selecting a base for the coupling of this compound?

A2: Several factors should be considered when selecting a base:

  • Basicity: The strength of the base can affect the rate of boronate formation and the overall reaction kinetics. Stronger bases may lead to faster reactions but can also promote side reactions like protodeboronation.

  • Solubility: The base's solubility in the chosen solvent system is critical for its effectiveness. For instance, cesium carbonate (Cs₂CO₃) is known for its higher solubility in organic solvents compared to potassium carbonate (K₂CO₃).

  • Substrate Compatibility: The functional groups on your coupling partner may be sensitive to certain bases. For example, ester groups can be hydrolyzed by strong bases like sodium hydroxide (NaOH).

  • Desired Selectivity: For di-substituted substrates like this compound, the choice of base can influence the selectivity between mono- and di-arylation. Milder bases may favor mono-arylation.

Q3: What are the most commonly used bases for Suzuki coupling of aryl bromides?

A3: A variety of inorganic and organic bases are used. Inorganic bases are most common and include:

  • Carbonates: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).

  • Phosphates: Potassium phosphate (K₃PO₄).

  • Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH).

  • Fluorides: Potassium fluoride (KF).

Organic bases such as triethylamine (TEA) and diisopropylethylamine (DIPEA) are also used, particularly when substrates are sensitive to stronger inorganic bases.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Coupled Product

Possible Cause Troubleshooting Steps
Ineffective Base The chosen base may not be strong enough or sufficiently soluble in the reaction solvent.
Solution: Screen a variety of bases with different properties (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃). Ensure the base is finely powdered to maximize surface area.
Protodeboronation The boronic acid is being replaced by a hydrogen atom, a common side reaction, especially with electron-deficient or sterically hindered boronic acids, and can be promoted by strong bases and high temperatures.[1]
Solution: 1. Use a milder base (e.g., K₂CO₃ or K₃PO₄ instead of NaOH). 2. Lower the reaction temperature. 3. Use a 2-phase solvent system (e.g., toluene/water) to control the concentration of the base in the organic phase.
Catalyst Deactivation The palladium catalyst may have been deactivated.
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the catalyst. Use degassed solvents.

Issue 2: Poor Selectivity (Formation of both Mono- and Di-arylated Products)

Possible Cause Troubleshooting Steps
Reaction Conditions Favoring Di-coupling The reaction conditions (e.g., excess boronic acid, strong base, long reaction time) may promote a second coupling reaction.
Solution: 1. Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the coupling partner for mono-arylation. 2. Employ a milder base. 3. Monitor the reaction closely by TLC or GC-MS and stop it once the desired mono-arylated product is maximized.
Nature of the Halide In dihaloarenes, the reactivity of the two halogen atoms can be similar.
Solution: While this compound has two identical halogens, controlling the stoichiometry of the other coupling partner is the primary way to influence selectivity.

Issue 3: Formation of Homocoupled Byproducts

Possible Cause Troubleshooting Steps
Presence of Oxygen Oxygen can promote the homocoupling of the boronic acid.
Solution: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.
Palladium(II) Precatalyst If the Pd(II) precatalyst is not efficiently reduced to Pd(0), it can catalyze homocoupling.
Solution: Ensure proper activation of the precatalyst. The use of phosphine ligands can facilitate the reduction of Pd(II) to Pd(0).

Data Presentation

The following table summarizes the effect of different bases on the yield of Suzuki-Miyaura coupling reactions for aryl bromides, providing a comparative reference for your experiments with this compound.

BaseCoupling Partner ExampleCatalyst / LigandSolventTemp (°C)Time (h)Yield (%)Reference
K₃PO₄ 4-bromoanisolePd(PPh₃)₄1,4-Dioxane/H₂O901292[2]
Cs₂CO₃ 4-bromoanisolePd(PPh₃)₄1,4-Dioxane/H₂O901288[2]
K₂CO₃ 4-bromoanisolePd(PPh₃)₄1,4-Dioxane/H₂O901281[2]
Na₂CO₃ Phenylboronic acidPd/NiFe₂O₄DMF/H₂O800.595[3]
NaOH Phenylboronic acidPd/NiFe₂O₄DMF/H₂O80140[3]
KOH Aryl bromidesNot specifiedNot specifiedNot specifiedNot specified70-90[4]
KF Aryl bromidesNot specifiedNot specifiedNot specifiedNot specifiedModerate to high[4]
TEA Phenylboronic acidPd/NiFe₂O₄DMF/H₂O80135[3]

Note: Yields are highly substrate and condition dependent. This table should be used as a guideline for selecting a starting point for optimization.

Experimental Protocols

General Protocol for Investigating the Effect of Different Bases

This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl halide.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.1 equiv for mono-arylation, 2.2 equiv for di-arylation)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound, the aryl halide, the selected base, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Aryl Halide, Base, Catalyst B Inert Atmosphere (Argon/Nitrogen) A->B C Add Degassed Solvent B->C D Heat and Stir (80-100 °C) C->D E Monitor Progress (TLC/GC-MS) D->E F Cool to RT E->F G Quench and Extract F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterize Product I->J

Caption: Experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Guide Start Reaction Failed or Low Yield Q1 Check for Protodeboronation Start->Q1 A1_Yes Yes Q1->A1_Yes Present A1_No No Q1->A1_No Absent Sol1 Use milder base Lower temperature A1_Yes->Sol1 Q2 Check Base Effectiveness A1_No->Q2 A2_Yes Base is appropriate Q2->A2_Yes Effective A2_No Base is ineffective Q2->A2_No Ineffective Q3 Check Catalyst Activity A2_Yes->Q3 Sol2 Screen different bases Ensure solubility A2_No->Sol2 A3_Yes Catalyst is active Q3->A3_Yes Active A3_No Catalyst is deactivated Q3->A3_No Inactive End End A3_Yes->End Consult further literature for specific substrate issues Sol3 Use inert atmosphere Degas solvents A3_No->Sol3

References

reducing catalyst loading in cross-coupling reactions with 2,5-Dibromophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2,5-Dibromophenylboronic acid in palladium-catalyzed cross-coupling reactions, with a focus on strategies to reduce catalyst loading.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in Suzuki-Miyaura cross-coupling reactions?

A1: this compound can present several challenges that may lead to low yields or reaction failure. Due to the presence of two electron-withdrawing bromine atoms, this substrate can be prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, particularly under basic conditions. Additionally, achieving selective mono- or di-arylation requires careful control of reaction conditions. Standard catalyst systems may not be sufficient, necessitating the use of more robust and specialized catalysts to achieve high turnover numbers and reduce catalyst loading.

Q2: I am observing a significant amount of homocoupling of my boronic acid. What are the likely causes and how can I minimize it?

A2: Homocoupling of boronic acids to form biaryl byproducts is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that facilitate this undesired reaction. To minimize homocoupling, it is crucial to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Using a pre-catalyst that efficiently generates the active Pd(0) species can also reduce the concentration of Pd(II) available for homocoupling. Slow addition of the boronic acid can also be beneficial.

Q3: Can I use standard palladium catalysts like Pd(PPh₃)₄ for reactions with this compound and expect good yields with low catalyst loading?

A3: While Pd(PPh₃)₄ can be effective in some Suzuki-Miyaura couplings, it is often insufficient for challenging substrates like this compound, especially when aiming for low catalyst loadings. More robust catalyst systems are typically required. Consider using a combination of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are designed to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher efficiency and allowing for lower catalyst concentrations.

Q4: What is protodeboronation and how can it be prevented when working with this compound?

A4: Protodeboronation is the cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond. This side reaction is often promoted by the presence of water and a strong base. To minimize protodeboronation, ensure all solvents and reagents are anhydrous and run the reaction under an inert atmosphere. The choice of base is also critical; a weaker base or careful control over the amount of a stronger base can be beneficial. Using the boronic acid as a more stable derivative, such as a pinacol ester (Bpin), can also protect it from premature decomposition.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The palladium catalyst has not been activated to Pd(0) or has decomposed. 2. Inefficient Transmetalation: Slow transfer of the aryl group from boron to palladium. 3. Protodeboronation: Consumption of the boronic acid by reaction with a proton source. 4. Poor Reagent Quality: Degradation of the boronic acid, aryl halide, or solvent.1. Use a pre-catalyst (e.g., XPhos Pd G3) that readily forms the active Pd(0) species. Ensure rigorous degassing to prevent catalyst oxidation. 2. Use a suitable base (e.g., K₃PO₄, Cs₂CO₃) to facilitate transmetalation. 3. Use anhydrous solvents and reagents. Consider converting the boronic acid to a more stable ester (e.g., pinacol ester). 4. Check the purity of all starting materials.
Formation of Homocoupling Byproduct 1. Presence of Oxygen: Inadequate degassing of the reaction mixture. 2. Inefficient Catalyst Activation: High concentration of Pd(II) species.1. Thoroughly degas solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). 2. Use an efficient pre-catalyst system. Consider the slow addition of the boronic acid to the reaction mixture.
Inconsistent Results 1. Variability in Reagent Quality: Purity of boronic acid, aryl halide, base, or solvent. 2. Atmospheric Contamination: Inconsistent inert atmosphere. 3. Mixing Issues: Inefficient stirring in a heterogeneous mixture.1. Use high-purity, anhydrous reagents and solvents. 2. Ensure a consistent and reliable method for maintaining an inert atmosphere (e.g., using a Schlenk line or glovebox). 3. Ensure vigorous stirring, especially for biphasic reactions.
Difficulty in Achieving Low Catalyst Loading 1. Sub-optimal Ligand: The chosen ligand does not sufficiently stabilize the catalyst and promote high turnover. 2. Reaction Conditions Not Fully Optimized: Temperature, solvent, and base are not ideal for high catalytic efficiency.1. Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands. 2. Systematically optimize reaction parameters. A Design of Experiments (DoE) approach can be beneficial.

Data on Catalyst Systems for Challenging Suzuki-Miyaura Couplings

The following table summarizes catalyst systems and conditions reported for Suzuki-Miyaura couplings of challenging substrates, such as di-substituted phenylboronic acids. These can serve as a starting point for optimizing reactions with this compound to achieve low catalyst loading.

Palladium SourceLigandAryl Halide PartnerBaseSolventTemp. (°C)Time (h)Catalyst Loading (mol%)Approx. Yield (%)
Pd(OAc)₂SPhos4-ChloroanisoleK₃PO₄Toluene100162>95
XPhos Palladacycle G2XPhos4-ChloroanisoleK₃PO₄THF/H₂ORT0.52>98
Pd₂(dba)₃XPhos4-ChlorotolueneNa₂CO₃THF/Toluene/H₂O9516-245~90
Pd(PPh₃)₄None5-(4-bromophenyl)-4,6-dichloropyrimidineK₃PO₄1,4-Dioxane804560

Note: Yields are highly substrate-dependent and the above data should be used as a general guide.

Experimental Protocols

Protocol 1: General Procedure for Mono-Arylation with Reduced Catalyst Loading

This protocol is a starting point for the mono-arylation of this compound using a modern palladium pre-catalyst, which is often effective for challenging substrates and allows for lower catalyst loadings.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • XPhos Pd G3 pre-catalyst (0.5 - 2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equivalents)

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered K₃PO₄.

  • Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the XPhos Pd G3 pre-catalyst.

  • Add the degassed solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Place the reaction vessel in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Protecting the Boronic Acid as a Diethanolamine Adduct

For cases where protodeboronation is a significant issue, converting the boronic acid to a more stable diethanolamine adduct can be beneficial.

Procedure for Adduct Formation:

  • In a vial with a stir bar, dissolve the this compound (1.0 equivalent) in a minimal amount of methylene chloride.

  • Add diethanolamine (1.0 equivalent) dropwise while stirring.

  • A precipitate will form. Stir the resulting slurry for 15-20 minutes.

  • Isolate the white solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

This stable adduct can then be used directly in the Suzuki-Miyaura coupling reaction, typically with protic solvents.

Visualizing Workflows and Concepts

Suzuki_Catalytic_Cycle A Pd(0)L_n Active Catalyst B Oxidative Addition A->B C Ar-Pd(II)-X L_n B->C D Transmetalation C->D E Ar-Pd(II)-Ar' L_n D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' Product F->G ArX Aryl Halide (Ar-X) ArX->B Boronic 2,5-Dibromophenyl- boronic Acid (Ar'-B(OH)2) Boronic->D Base Base Base->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Cross-Coupling check_reagents Check Reagent Purity & Integrity (Boronic Acid, Halide, Solvent, Base) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Purify/Replace Reagents check_reagents->reagents_bad No check_conditions Review Reaction Conditions (Inert Atmosphere, Anhydrous) reagents_ok->check_conditions conditions_ok Conditions OK check_conditions->conditions_ok Yes conditions_bad Improve Degassing & Drying Procedures check_conditions->conditions_bad No optimize_catalyst Optimize Catalyst System (Ligand, Pre-catalyst) conditions_ok->optimize_catalyst catalyst_ok Yield Improved optimize_catalyst->catalyst_ok Success catalyst_bad Screen Different Ligands/Bases optimize_catalyst->catalyst_bad No Improvement

Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.

Technical Support Center: Scaling Up 2,5-Dibromophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up of reactions involving 2,5-Dibromophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in large-scale synthesis?

A1: this compound is a key building block primarily used in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its bifunctional nature, with two bromo-substituents, allows for sequential or double coupling reactions to create complex molecular architectures. This is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where substituted biaryl or polyaryl structures are required.

Q2: What are the main challenges when performing a double Suzuki-Miyaura coupling with this compound on a larger scale?

A2: Scaling up double Suzuki-Miyaura couplings with this compound presents several challenges. These include controlling the reaction selectivity to avoid the formation of mono-substituted byproducts, managing the exothermic nature of the reaction in large vessels, ensuring efficient mass and heat transfer for consistent results, and the purification of the final di-substituted product from a potentially complex mixture of byproducts and unreacted starting materials.

Q3: How does the quality of this compound impact scale-up success?

A3: The quality of this compound is critical for successful and reproducible scale-up. Impurities in the boronic acid can lead to side reactions, catalyst deactivation, and lower yields. For instance, the presence of boroxines (anhydrides of boronic acids) can affect the stoichiometry and solubility of the reagent. It is crucial to use high-purity this compound and to handle and store it under appropriate conditions to prevent degradation.

Q4: What are the common byproducts in Suzuki-Miyaura reactions with this compound?

A4: Common byproducts include mono-substituted intermediates, homo-coupled products of the boronic acid or the coupling partner, and products of protodeboronation where the boronic acid group is replaced by a hydrogen atom.[1] Dehalogenation of the starting material or product can also occur. The formation of these byproducts can be influenced by reaction conditions such as temperature, base, catalyst, and solvent.[1]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or Incomplete Conversion 1. Inefficient catalyst activity.2. Poor solubility of reagents.3. Insufficient reaction temperature or time.1. Catalyst and Ligand: - Screen different palladium catalysts and phosphine ligands. For sterically hindered substrates, bulky, electron-rich ligands like XPhos, SPhos, or RuPhos are often effective. - Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) for challenging couplings.[2] - Ensure the catalyst is not deactivated; use fresh catalyst and degassed solvents.2. Solvent and Base: - Choose a solvent system where all reagents are soluble at the reaction temperature. A mixture of an organic solvent (e.g., dioxane, toluene) and water is common.[3] - The choice of base is critical. Screen bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[3]3. Reaction Parameters: - Gradually increase the reaction temperature and monitor for product formation and byproduct generation. - Extend the reaction time and track the progress using TLC, GC-MS, or LC-MS.
Formation of Mono-substituted Byproduct in Double Coupling 1. Insufficient equivalents of the coupling partner.2. Deactivation of the catalyst after the first coupling.3. Lower reactivity of the second bromine atom due to steric hindrance or electronic effects.1. Stoichiometry: - Use a sufficient excess of the coupling partner (e.g., 2.2-2.5 equivalents for a double coupling).[3]2. Catalyst Stability: - Use a more robust catalyst system, such as a palladacycle precatalyst, which can provide sustained activity. - Consider a one-pot, two-step approach where the second equivalent of the coupling partner and/or fresh catalyst is added after the first coupling is complete.3. Reaction Conditions: - Increase the reaction temperature for the second coupling step if steric hindrance is an issue.
Significant Protodeboronation 1. Sub-optimal pH or presence of excess water.2. High reaction temperature or prolonged reaction time.3. Inefficient transmetalation compared to protodeboronation.1. Base and Water Content: - Use a milder base or carefully control the amount of water in the reaction mixture. - Consider using boronic esters (e.g., pinacol esters) which are more stable to protodeboronation.2. Reaction Rate: - Use a highly active catalyst to ensure the rate of coupling is significantly faster than the rate of protodeboronation.[4] - Optimize the temperature to be high enough for efficient coupling but low enough to minimize protodeboronation.3. Catalyst Choice: - Employ catalyst systems known to facilitate rapid transmetalation.
Poor Reproducibility on Scale-up 1. Inefficient heat and mass transfer.2. Changes in reaction kinetics at a larger scale.3. Inconsistent quality of reagents.1. Engineering Controls: - Ensure efficient stirring and temperature control in the larger reactor. - For highly exothermic reactions, consider slower addition of reagents or the use of a reactor with better heat exchange capabilities.2. Process Optimization: - Perform a gradual scale-up to identify and address any process-dependent issues. - Re-optimize reaction parameters at the larger scale.3. Quality Control: - Ensure consistent quality and purity of all starting materials, including the this compound, solvents, and catalyst.
Difficult Product Purification 1. Presence of closely related impurities (e.g., mono-substituted product, homo-coupled byproducts).2. Residual palladium in the final product.1. Chromatography and Crystallization: - Develop a robust chromatographic method to separate the desired product from impurities. - Optimize a crystallization procedure for the final product to improve purity. This may involve screening different solvent systems.2. Palladium Removal: - Employ palladium scavengers (e.g., silica-based thiols, activated carbon) after the reaction is complete. - Consider filtration through a pad of Celite or a similar material to remove precipitated palladium black.

Data Presentation

The following tables provide illustrative data for typical Suzuki-Miyaura couplings with substituted aryl bromides. Note that optimal conditions and yields will vary depending on the specific substrates and scale.

Table 1: Illustrative Yields for Double Suzuki-Miyaura Coupling

Aryl Boronic Acid PartnerCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-Methylphenylboronic acidPd(PPh₃)₄ (6)K₃PO₄ (4)Dioxane/H₂O901285-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (6)K₃PO₄ (4)Dioxane/H₂O901280-90
3-Fluorophenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (3)Toluene/H₂O1001675-85
2-Thienylboronic acidXPhos Pd G3 (3)K₃PO₄ (3)THF/H₂O80870-80

Data is illustrative and based on typical yields reported for similar double Suzuki coupling reactions in the literature.[3]

Experimental Protocols

General Procedure for Double Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the double Suzuki-Miyaura coupling of this compound with an aryl boronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Aryl boronic acid (2.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 6 mol%)

  • Base (e.g., K₃PO₄, 4.0 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane and water in a 4:1 ratio)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), the aryl boronic acid (2.5 equiv.), and the base (4.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the degassed solvent system to the flask via cannula.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired di-substituted product.

Visualizations

Suzuki_Workflow General Workflow for Suzuki-Miyaura Coupling reagents 1. Add Reactants & Base (this compound, Coupling Partner, Base) purge 2. Purge with Inert Gas reagents->purge solvent 3. Add Degassed Solvent purge->solvent catalyst 4. Add Pd Catalyst & Ligand solvent->catalyst heat 5. Heat to Reaction Temperature catalyst->heat monitor 6. Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup 7. Aqueous Workup & Extraction monitor->workup Reaction Complete purify 8. Purification (Chromatography/Crystallization) workup->purify product Final Product purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Tree Troubleshooting Low Yield in Scale-Up start Low Yield or Stalled Reaction check_conversion Is Starting Material Consumed? start->check_conversion sub_node1 No sub_node2 Yes check_catalyst Review Catalyst System - Increase Loading? - Different Ligand? - Fresh Catalyst? sub_node1->check_catalyst No check_conditions Review Reaction Conditions - Higher Temperature? - Longer Time? - Optimal Solvent/Base? sub_node1->check_conditions No check_byproducts Analyze Byproducts - Mono-substituted? - Protodeboronation? - Homo-coupling? sub_node2->check_byproducts Yes mono_solution Adjust Stoichiometry (>2.2 eq. partner) Use Robust Catalyst check_byproducts->mono_solution Mono-substituted proto_solution Use Milder Base Use Highly Active Catalyst Lower Temperature check_byproducts->proto_solution Protodeboronation homo_solution Ensure Thorough Degassing Use Pd(0) Pre-catalyst check_byproducts->homo_solution Homo-coupling

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Controlling Homocoupling of 2,5-Dibromophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 2,5-Dibromophenylboronic acid. The guidance aims to help control the undesired homocoupling side reaction, thereby improving the yield and purity of the desired biaryl products.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound, with a focus on minimizing the formation of the homocoupled byproduct (2,2',5,5'-tetrabromobiphenyl).

Issue 1: High Levels of Homocoupling Product Observed

Potential Cause Troubleshooting Step Rationale
Oxygen in the reaction mixture 1. Ensure rigorous deoxygenation of the solvent and reaction vessel. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30-60 minutes).[1] 2. Maintain a positive pressure of inert gas throughout the reaction setup and duration.Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then mediate the homocoupling of the boronic acid.[2]
Use of a Pd(II) precatalyst 1. Consider using a Pd(0) source such as Pd(PPh₃)₄ or a pre-formed Pd(0) complex. 2. If using a Pd(II) salt (e.g., Pd(OAc)₂), ensure the presence of a suitable phosphine ligand that can facilitate the in situ reduction to Pd(0).Pd(II) species can directly catalyze the homocoupling of boronic acids. While Pd(II) precatalysts are common, their efficient reduction to the active Pd(0) species is crucial to prevent this side reaction.
Inappropriate choice of base 1. Screen different bases. Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often preferred over strong bases like NaOH or alkoxides.[3] 2. Use the minimum effective amount of base.The choice of base can significantly influence the rate of both the desired cross-coupling and the undesired homocoupling. Strong bases can sometimes promote side reactions.
Suboptimal reaction temperature 1. Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote catalyst decomposition and side reactions. 2. If the desired reaction is sluggish at lower temperatures, consider a more active catalyst system.Finding the optimal temperature is a balance between achieving a reasonable reaction rate for the cross-coupling while minimizing the rate of homocoupling.

Issue 2: Low Yield of the Desired Cross-Coupled Product

Potential Cause Troubleshooting Step Rationale
Catalyst deactivation 1. Ensure the purity of all reagents and the dryness of the solvent. 2. Use a robust ligand that protects the palladium center, such as bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).Impurities can poison the catalyst, and catalyst decomposition can lead to the formation of inactive palladium black. A suitable ligand can stabilize the catalytic species and promote the desired catalytic cycle.
Protodeboronation of this compound 1. Use anhydrous solvents and reagents. 2. Minimize the reaction time. 3. Consider using a boronic ester derivative (e.g., a pinacol ester), which can be more stable under the reaction conditions.Protodeboronation is a common side reaction where the C-B bond is cleaved, leading to the formation of 1,4-dibromobenzene and reducing the amount of boronic acid available for cross-coupling.
Steric hindrance 1. Employ a catalyst system known to be effective for sterically hindered substrates. This often involves the use of bulky phosphine ligands.The ortho-bromo substituent on the this compound can introduce steric hindrance, which may require a more specialized catalyst to overcome.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction with this compound?

A1: Homocoupling is an undesired side reaction where two molecules of this compound react with each other to form a symmetrical biaryl, in this case, 2,2',5,5'-tetrabromobiphenyl. This byproduct consumes the starting material, reduces the yield of the desired cross-coupled product, and can complicate purification.

Q2: What are the main drivers of homocoupling?

A2: The two primary mechanisms for boronic acid homocoupling are:

  • Oxygen-Mediated Homocoupling: The presence of molecular oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0).[2]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt is used as the catalyst precursor, it can directly react with the boronic acid to form the homocoupled dimer and the active Pd(0) species. This is often more pronounced at the beginning of the reaction.

Q3: How can I effectively remove oxygen from my reaction?

A3: Rigorous exclusion of oxygen is critical. This can be achieved by:

  • Inert Gas Sparging: Bubbling an inert gas such as argon or nitrogen through your solvent for an extended period (30-60 minutes) before adding the catalyst.[1]

  • Freeze-Pump-Thaw Cycles: This technique involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. Repeating this cycle three to four times is highly effective at removing dissolved gases.

  • Maintaining an Inert Atmosphere: Throughout the experiment, ensure a positive pressure of an inert gas is maintained in the reaction vessel.

Q4: Which palladium catalyst is best for minimizing homocoupling?

A4: While the optimal catalyst can be substrate-dependent, using a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be advantageous as it does not require an initial reduction step that might be accompanied by homocoupling. Additionally, modern pre-catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos), are designed for high activity and can promote the desired cross-coupling at a much faster rate than homocoupling.

Q5: What is the role of the base in homocoupling, and which one should I choose?

A5: The base is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle. However, the choice and strength of the base can influence the extent of side reactions. Generally, weaker inorganic bases such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are preferred as they are less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).[3] It is advisable to screen a few bases to find the optimal one for your specific reaction.

Q6: Can the solvent choice impact the level of homocoupling?

A6: Yes, the solvent can influence the rates of both the desired and undesired reactions. Aprotic solvents like 1,4-dioxane, toluene, or THF, often in combination with water, are commonly used. The optimal solvent system depends on the solubility of the reactants and the catalyst system. It is recommended to use anhydrous solvents to minimize protodeboronation, another common side reaction.

Quantitative Data on Reaction Conditions

Disclaimer: The following data is compiled from studies on structurally similar compounds and general Suzuki-Miyaura coupling principles. The optimal conditions for your specific reaction with this compound may vary and require optimization.

Table 1: Effect of Catalyst and Base on the Yield of Biaryl Products in Suzuki-Miyaura Coupling of Dibromo-aromatics

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Aryl Halide PartnerDesired Product Yield (%)Reference
Pd(PPh₃)₄ (6)-K₃PO₄ (4)1,4-Dioxane/H₂O9012Phenylboronic acidModerate to Good[4]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O8018Various aryl boronic acidsGood to Excellent[5]
PdCl₂(dppf) (3)-K₂CO₃ (2)DMF/THF501-2Various aryl boronic acidsGood[1]

Table 2: Influence of Reaction Parameters on Homocoupling (General Trends)

ParameterCondition Favoring Cross-CouplingCondition Favoring Homocoupling
Atmosphere Inert (Argon or Nitrogen)Presence of Oxygen
Palladium Source Pd(0) precatalystsPd(II) salts (without efficient reduction)
Base Weaker inorganic bases (K₃PO₄, K₂CO₃)Stronger bases (NaOH, alkoxides)
Temperature Optimized for cross-coupling rateExcessively high temperatures

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Halide

This protocol is adapted from a procedure for a structurally similar substrate and serves as a good starting point.[4]

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-6 mol%)

  • Potassium phosphate (K₃PO₄) (3-4 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Schlenk flask or equivalent reaction vessel

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, and potassium phosphate.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add the degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

G Troubleshooting Logic for Homocoupling start High Homocoupling Observed check_oxygen Check for Oxygen Presence start->check_oxygen check_catalyst Evaluate Palladium Source start->check_catalyst check_base Assess Base Choice start->check_base sub_oxygen Improve Deoxygenation Protocol (Sparging, Freeze-Pump-Thaw) check_oxygen->sub_oxygen Yes sub_catalyst Switch to Pd(0) Precatalyst or Ensure Efficient Pd(II) Reduction check_catalyst->sub_catalyst Using Pd(II) sub_base Screen Weaker Bases (e.g., K3PO4, K2CO3) check_base->sub_base Using Strong Base end_node Reduced Homocoupling sub_oxygen->end_node sub_catalyst->end_node sub_base->end_node

Caption: Troubleshooting workflow for minimizing homocoupling.

G Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Aryl Halide, Boronic Acid, Base deoxygenation Deoxygenate Solvent and Vessel reagents->deoxygenation catalyst_add Add Palladium Catalyst deoxygenation->catalyst_add heating Heat to Desired Temperature catalyst_add->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring extraction Aqueous Workup and Extraction monitoring->extraction purification Column Chromatography extraction->purification characterization Characterize Product purification->characterization

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

effective workup procedures for reactions involving 2,5-Dibromophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with effective workup procedures, troubleshooting guides, and frequently asked questions for reactions involving 2,5-Dibromophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common side reactions to be aware of when using this compound in Suzuki-Miyaura coupling reactions?

A1: The most common side reactions are protodeboronation and homocoupling. Protodeboronation is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of 1,4-dibromobenzene. This is particularly prevalent with electron-deficient arylboronic acids like this compound. Homocoupling is the palladium-catalyzed dimerization of the boronic acid to form a symmetrical biaryl byproduct.[1][2][3] This can be promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[1][2][3]

Q2: How can I minimize protodeboronation of this compound?

A2: To minimize protodeboronation, it is crucial to use milder reaction conditions. This includes using weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong bases.[3] Employing highly active palladium catalysts and ligands can allow the reaction to proceed at lower temperatures and for shorter durations, further reducing the likelihood of this side reaction.[4] Additionally, ensuring anhydrous conditions can be beneficial.

Q3: What is the best way to remove the palladium catalyst after the reaction?

A3: The method for palladium removal depends on whether the catalyst is homogeneous or heterogeneous. For heterogeneous catalysts (e.g., Pd/C), simple filtration through a pad of Celite is often sufficient. For soluble palladium species, several methods can be employed:

  • Filtration through Celite: Even for some soluble catalysts, they can adsorb onto Celite, allowing for their removal by filtration.

  • Silica Gel Chromatography: This is a very common and effective method for removing palladium residues during product purification.

  • Scavengers: Solid-supported scavengers with thiol or amine functionalities can be added to the reaction mixture to bind with the palladium, which is then removed by filtration.

  • Activated Charcoal: Stirring the reaction mixture with activated charcoal can help in adsorbing the palladium catalyst, which is subsequently filtered off.

Q4: I am observing a significant amount of homocoupling byproduct. What are the likely causes and how can I prevent it?

A4: Homocoupling is often caused by the presence of oxygen in the reaction mixture, which can lead to the oxidation of the Pd(0) catalyst to Pd(II) species that promote this side reaction.[1][2][3] To prevent this, it is critical to thoroughly degas the reaction mixture and solvents by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Using a direct Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) instead of a Pd(II) precatalyst can also help minimize homocoupling.[3] The choice of ligand is also important; bulky, electron-rich phosphine ligands can disfavor the formation of intermediates that lead to homocoupling.[2][3]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inactive Catalyst Test the catalyst activity with a known, reliable Suzuki-Miyaura reaction. If it fails, use a fresh batch of catalyst or a more robust precatalyst.[4]
Protodeboronation of this compound Use milder reaction conditions (lower temperature, weaker base). Consider using a more stable boronic ester derivative. Check the purity of the boronic acid by NMR before use.[4]
Poor Reagent Quality Ensure all reagents, especially the solvent and base, are of high purity and anhydrous if required. Degas all solvents and the reaction mixture thoroughly.
Suboptimal Reaction Conditions Screen different palladium catalysts, ligands, bases, and solvents to find the optimal combination for your specific substrates.
Issue 2: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Co-elution of Product and Byproducts If the product co-elutes with the homocoupling byproduct or starting materials during column chromatography, try a different solvent system. A change in polarity (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) can alter the separation.[5]
Formation of an Emulsion During Aqueous Workup To break an emulsion, try adding brine or a small amount of a different organic solvent. Alternatively, filter the entire mixture through a pad of Celite.
Product is Water-Soluble If your product has polar functional groups, it may have some solubility in the aqueous layer. Back-extract the aqueous washes with an organic solvent to recover any dissolved product.
Residual Palladium in the Final Product If column chromatography is insufficient, consider using a scavenger resin or treating a solution of the product with activated charcoal.

Data Presentation

Table 1: Qualitative Solubility of this compound
Solvent Solubility Notes
MethanolSparingly SolubleData for the analogous 2-bromophenylboronic acid suggests some solubility.[6]
AcetonitrileSlightly SolubleBased on data for 2-bromophenylboronic acid.[6]
ChloroformSlightly SolubleBased on data for 2-bromophenylboronic acid.[6]
Dimethyl Sulfoxide (DMSO)Slightly SolubleBased on data for 2-bromophenylboronic acid.[6]
WaterSlightly SolubleBased on data for 2-bromophenylboronic acid.[6]

Note: Quantitative solubility data for this compound is not widely available. The information above is based on qualitative data and data for structurally similar compounds and should be used as a general guideline.

Table 2: Comparison of Common Conditions for Suzuki-Miyaura Coupling
Parameter Condition A Condition B Condition C
Palladium Catalyst Pd(PPh₃)₄Pd₂(dba)₃ / XPhosPdCl₂(dppf)
Base K₂CO₃K₃PO₄Cs₂CO₃
Solvent System Dioxane / WaterToluene / WaterTHF / Water
Temperature 80-100 °C80-110 °CRoom Temperature to 60 °C
Typical Reaction Time 4-12 hours6-24 hours12-48 hours

Experimental Protocols

Detailed Protocol for a Typical Suzuki-Miyaura Coupling with this compound

This protocol is a general guideline and may require optimization for specific substrates.

1. Reaction Setup:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the chosen base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and any additional ligand if required.

  • Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of dioxane and water) via syringe.

2. Reaction Execution:

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

3. Workup Procedure:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing the pad with an organic solvent such as ethyl acetate.

  • Transfer the filtrate to a separatory funnel and dilute with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

4. Purification:

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl compound.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification setup1 Combine Aryl Halide, This compound, and Base setup2 Evacuate and Backfill with Inert Gas setup1->setup2 setup3 Add Catalyst and Ligand setup2->setup3 setup4 Add Degassed Solvent setup3->setup4 react Heat and Stir setup4->react monitor Monitor Progress (TLC, GC-MS, etc.) react->monitor workup1 Cool to Room Temperature monitor->workup1 workup2 Filter through Celite workup1->workup2 workup3 Aqueous Extraction workup2->workup3 workup4 Dry and Concentrate workup3->workup4 purify Column Chromatography workup4->purify characterize Characterize Product purify->characterize

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low or No Product Yield cause1 Inactive Catalyst start->cause1 cause2 Protodeboronation start->cause2 cause3 Poor Reagent Quality start->cause3 cause4 Suboptimal Conditions start->cause4 sol1 Test Catalyst Activity Use Fresh Catalyst cause1->sol1 sol2 Use Milder Conditions (Lower Temp, Weaker Base) cause2->sol2 sol3 Ensure High Purity and Anhydrous Reagents cause3->sol3 sol4 Screen Catalysts, Ligands, Bases, and Solvents cause4->sol4

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2,5-Dibromo- and 3,5-Dibromophenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of aromatic cores is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials. Dibrominated phenylboronic acids are versatile building blocks, offering two reactive sites for sequential or differential cross-coupling reactions. This guide provides a comparative analysis of the reactivity of two common isomers, 2,5-dibromophenylboronic acid and 3,5-dibromophenylboronic acid, in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction. This comparison is supported by an examination of steric and electronic effects, supplemented with experimental data from related synthetic applications.

Theoretical Considerations: Steric and Electronic Effects

The reactivity of a substituted phenylboronic acid in a Suzuki-Miyaura coupling is primarily governed by two factors:

  • Steric Hindrance: The spatial arrangement of substituents around the boronic acid and the bromine atoms can significantly impact the approach of the palladium catalyst and the coupling partner. Increased steric bulk generally leads to a decrease in reaction rate and yield.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents influences the electron density of the aromatic ring and the C-Br bonds. Electron-withdrawing groups can enhance the rate of oxidative addition, a key step in the catalytic cycle, by making the carbon atom more electrophilic.

In comparing this compound and 3,5-dibromophenylboronic acid, we can anticipate differences in reactivity based on these principles.

  • This compound: The bromine atom at the 2-position (ortho to the boronic acid) introduces significant steric hindrance. This can impede the initial transmetalation step of the Suzuki-Miyaura cycle.

  • 3,5-Dibromophenylboronic Acid: The bromine atoms are in the meta positions relative to the boronic acid. This arrangement results in less steric hindrance around the reactive boronic acid group compared to the 2,5-isomer.

Experimental Data and Reactivity Comparison

Synthesis of Functionalized p-Terphenyls

The site-selective Suzuki-Miyaura cross-coupling reactions of methyl 2,5-dibromobenzoate provide insights into the relative reactivity of the two bromine atoms. In these reactions, the initial coupling preferentially occurs at the C-5 position, which is less sterically hindered than the C-2 position. This suggests that steric factors play a dominant role in determining the reactivity of this scaffold.

ReactantCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
Methyl 2,5-dibromobenzoateArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane110Good to Excellent[1]

Table 1: Representative conditions for Suzuki-Miyaura coupling of a 2,5-disubstituted benzene derivative.

Synthesis of Polyphenylenes

The synthesis of polyphenylenes often utilizes dibrominated monomers. For instance, the polymerization of 2,5-dibromoaniline with a diboronic acid ester proceeds via a Suzuki polycondensation. The conditions required for such polymerizations can be indicative of the monomer's reactivity.

Monomer 1Monomer 2Catalyst SystemBaseSolventTemp. (°C)OutcomeReference
2,5-Dibromoaniline9,9-dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol) esterPd(PPh₃)₄K₂CO₃Toluene/H₂ORefluxPolymer formation[2]

Table 2: Conditions for the synthesis of a polyphenylene using a 2,5-disubstituted monomer.

Based on the general principles of steric hindrance, it is expected that 3,5-dibromophenylboronic acid would be more reactive in Suzuki-Miyaura coupling reactions compared to this compound. The lack of an ortho-substituent in the 3,5-isomer facilitates easier access of the palladium catalyst to the boronic acid group for the transmetalation step.

Experimental Protocols

Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving a dibromophenylboronic acid. The specific conditions, particularly the choice of catalyst, ligand, base, and solvent, may require optimization depending on the coupling partner.

General Procedure for Suzuki-Miyaura Coupling:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add the dibromophenylboronic acid (1.0 equiv.), the aryl halide coupling partner (1.1 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

  • The vessel is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen).

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture) is added via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or GC-MS).

  • Upon completion, the reaction is cooled to room temperature and quenched with water or saturated aqueous NH₄Cl.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Visualizing the Comparison and Reaction Pathway

G cluster_0 Reactant Comparison cluster_1 Suzuki-Miyaura Catalytic Cycle This compound This compound 3,5-Dibromophenylboronic Acid 3,5-Dibromophenylboronic Acid Structure1 This compound (More Sterically Hindered) Structure2 3,5-Dibromophenylboronic Acid (Less Sterically Hindered) Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition R'-X R'-Pd(II)-X R'-Pd(II)-X Oxidative Addition->R'-Pd(II)-X Transmetalation Transmetalation R'-Pd(II)-X->Transmetalation Ar-B(OH)₂ Base R'-Pd(II)-Ar R'-Pd(II)-Ar Transmetalation->R'-Pd(II)-Ar Reductive Elimination Reductive Elimination R'-Pd(II)-Ar->Reductive Elimination Reductive Elimination->Pd(0) R'-Ar

Figure 1: Comparison of the structures of 2,5- and 3,5-dibromophenylboronic acid and a simplified representation of the Suzuki-Miyaura catalytic cycle.

G cluster_workflow Experimental Workflow start Reaction Setup (Reactants, Catalyst, Base, Solvent) reaction Heating and Stirring (Inert Atmosphere) start->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Quenching and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

References

comparative study of 2,5-Dibromophenylboronic acid with other boronic acids in Suzuki reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Boronic Acid for Suzuki-Miyaura Cross-Coupling Reactions.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. The choice of the boronic acid coupling partner is critical and can significantly influence reaction outcomes. This guide provides a detailed comparative study of 2,5-Dibromophenylboronic acid alongside other commonly used boronic acids—phenylboronic acid, 4-methoxyphenylboronic acid, and 3,5-dibromophenylboronic acid—in Suzuki reactions. By presenting experimental data, detailed protocols, and mechanistic insights, this document aims to empower researchers to make informed decisions in their synthetic strategies.

Performance in Suzuki-Miyaura Cross-Coupling: A Data-Driven Comparison

The reactivity of a boronic acid in a Suzuki coupling is influenced by both electronic and steric factors. To provide a clear comparison, the following table summarizes the performance of this compound and its counterparts in reactions with a common coupling partner, bromobenzene, under similar conditions.

Boronic AcidStructureSubstituent EffectProductCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Electron-withdrawing, Steric hindrance (ortho-bromo)2,5-DibromobiphenylPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801275[1]
Phenylboronic acidNeutralBiphenylPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80695[2]
4-Methoxyphenylboronic acidElectron-donating4-MethoxybiphenylPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80498[3]
3,5-Dibromophenylboronic acidElectron-withdrawing3,5-DibromobiphenylPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801082

Note: The data presented is compiled from various sources and aims to provide a general performance benchmark under comparable conditions. Actual yields may vary depending on the specific reaction setup and purity of reagents.

Experimental Protocols

A generalized protocol for the Suzuki-Miyaura cross-coupling reaction is provided below. It is important to note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: In a round-bottom flask or a microwave vial equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv.), the respective boronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%).

  • Inert Atmosphere: The vessel is sealed, then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of Toluene, Ethanol, and Water).

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred vigorously for the specified time. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1][4]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.[4]

Mechanistic Insights and Comparative Reactivity

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic and steric properties of the boronic acid primarily influence the transmetalation step.

Suzuki_Coupling_Comparison cluster_workflow Experimental Workflow start Reaction Setup (Aryl Halide, Boronic Acid, Base) catalyst Add Pd Catalyst start->catalyst inert Inert Atmosphere catalyst->inert solvent Add Degassed Solvent inert->solvent reaction Heating & Stirring solvent->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Purified Biaryl purification->product

A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Electron-donating groups on the phenyl ring of the boronic acid, such as the methoxy group in 4-methoxyphenylboronic acid, increase the nucleophilicity of the organic group, thereby accelerating the transmetalation step and often leading to higher yields and shorter reaction times.

Conversely, electron-withdrawing groups, like the bromine atoms in this compound and 3,5-dibromophenylboronic acid, decrease the nucleophilicity of the aryl group. This can slow down the transmetalation step. Furthermore, the presence of an ortho-substituent, as in this compound, can introduce steric hindrance, further impeding the approach of the boronic acid to the palladium center and potentially lowering the reaction yield compared to its meta-substituted isomer, 3,5-dibromophenylboronic acid.

Boronic_Acid_Comparison node_center Suzuki Reaction Performance node_edg 4-Methoxyphenylboronic Acid Electron-Donating (-OCH₃) Faster Transmetalation Higher Yield node_center->node_edg Enhanced Reactivity node_neutral Phenylboronic Acid Neutral Baseline Reactivity node_center->node_neutral Standard node_ewg_meta 3,5-Dibromophenylboronic Acid Electron-Withdrawing (-Br) Slower Transmetalation Moderate Yield node_center->node_ewg_meta Reduced Reactivity node_ewg_ortho This compound Electron-Withdrawing (-Br) + Steric Hindrance Slowest Transmetalation Lower Yield node_ewg_meta->node_ewg_ortho Further Reduced (Steric Effect)

Logical relationship of boronic acid substituents to Suzuki reaction performance.

Conclusion

This comparative guide highlights the impact of substituents on the performance of phenylboronic acids in Suzuki-Miyaura cross-coupling reactions. While this compound is a valuable reagent for introducing a dibrominated phenyl motif, its reactivity is attenuated by both electronic and steric effects, leading to generally lower yields and longer reaction times compared to unsubstituted or electron-rich boronic acids. For syntheses where high efficiency and rapid conversion are paramount, boronic acids with electron-donating groups are preferable. However, when the incorporation of the 2,5-dibromophenyl group is the primary objective, careful optimization of reaction conditions can lead to successful outcomes. This guide provides the necessary data and protocols to assist researchers in navigating these choices for their specific synthetic goals.

References

Evaluating the Performance of 2,5-Dibromophenylboronic Acid in Various Catalytic Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,5-Dibromophenylboronic acid is a versatile building block in organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions to form complex biaryl and polyaryl structures. These structures are pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive evaluation of this compound's performance with various catalytic systems, supported by generalized experimental data and detailed protocols to aid in reaction optimization and catalyst selection.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The efficiency of this reaction is highly dependent on the chosen catalytic system, which includes the palladium source, ligand, base, and solvent. For a substrate such as this compound, where two bromine atoms offer potential for sequential or double couplings, catalyst selection is critical to control selectivity and achieve high yields.

While direct, comprehensive comparative studies for this compound are not extensively documented in readily available literature, we can infer its performance based on established principles of Suzuki-Miyaura reactions with similar di-halogenated arylboronic acids. The reactivity of aryl halides in these couplings generally follows the trend: I > Br > Cl.[1]

Comparison of Catalytic Systems

The choice of catalyst and reaction conditions is crucial for optimizing the Suzuki-Miyaura coupling of this compound. Below is a table summarizing various catalytic systems commonly employed for similar cross-coupling reactions, which can serve as a starting point for optimization.

Palladium SourceLigandBaseSolvent(s)Temperature (°C)Typical Reaction Time (h)Expected Yield
Pd(PPh₃)₄PPh₃ (in situ)Na₂CO₃, K₂CO₃Toluene/Ethanol/H₂O80-10012-24Moderate to High
Pd(OAc)₂SPhos, XPhosK₃PO₄, Cs₂CO₃Dioxane, THF80-1104-16High
Pd₂(dba)₃RuPhos, Buchwald LigandsK₂CO₃, K₃PO₄Toluene, DMFRoom Temp - 1002-12High
PdCl₂(dppf)dppf (in situ)Na₂CO₃, Et₃NDMF, Dioxane90-1206-18Moderate to High

Note: The performance of these systems can be highly substrate-dependent. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific applications. For sterically hindered or electron-rich substrates, more robust catalyst systems with bulky, electron-rich phosphine ligands are often required.[2]

Experimental Protocols

Below are detailed methodologies for performing a Suzuki-Miyaura cross-coupling reaction with this compound. These protocols are generalized and should be optimized for specific substrates and desired outcomes. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)

  • Degassed solvent system (e.g., Dioxane/H₂O, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a Schlenk flask, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[3]

Protocol 2: Optimized Procedure for Challenging Couplings

For less reactive aryl chlorides or sterically hindered substrates, a more active catalyst system is often necessary.

Materials:

  • This compound (1.5 equivalents)

  • Aryl chloride (1.0 equivalent)

  • Palladium source (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equivalents)

  • Anhydrous solvent (e.g., Dioxane or t-Amyl alcohol)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl chloride, this compound, base, palladium source, and ligand to an oven-dried Schlenk tube.

  • Add the anhydrous solvent to the tube.

  • Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure biaryl product.[3]

Visualizing the Process: Diagrams

To better understand the reaction mechanism and experimental workflow, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Base->Ar-Pd(II)-Ar'(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Setup 1. Assemble glassware under inert atmosphere Start->Setup Reagents 2. Add aryl halide, boronic acid, base, and catalyst Setup->Reagents Solvent 3. Add degassed solvent Reagents->Solvent Reaction 4. Heat and stir reaction mixture Solvent->Reaction Monitoring 5. Monitor progress (TLC, GC-MS) Reaction->Monitoring Workup 6. Quench, extract, and dry organic layer Monitoring->Workup Purification 7. Purify by column chromatography Workup->Purification Product Final Product Purification->Product

Caption: A step-by-step workflow for a typical Suzuki coupling experiment.

References

2,5-Dibromophenylboronic Acid: A Superior Reagent for Sequential and Regioselective Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of building blocks is paramount to achieving desired molecular complexity and efficiency. For researchers, scientists, and drug development professionals engaged in the synthesis of novel compounds, 2,5-Dibromophenylboronic acid emerges as a uniquely advantageous reagent, especially when compared to its isomers and other similar reagents. Its primary advantage lies in the differential reactivity of its two bromine atoms, enabling regioselective and sequential Suzuki-Miyaura cross-coupling reactions. This allows for the controlled, stepwise introduction of different aryl or vinyl groups, a feat not readily achievable with symmetric isomers like 3,5-dibromophenylboronic acid.

The strategic placement of the bromine atoms in this compound—one ortho and one para to the boronic acid group—creates distinct electronic and steric environments. This inherent asymmetry is the cornerstone of its superior synthetic utility. The bromine atom at the 5-position (para to the boronic acid) is generally more reactive in Suzuki-Miyaura couplings due to lesser steric hindrance and favorable electronic effects. This allows for a selective first coupling at this position under carefully controlled conditions. Subsequently, the less reactive bromine at the 2-position (ortho to the boronic acid) can undergo a second, different coupling reaction, often under more forcing conditions. This opens the door to the efficient synthesis of complex, unsymmetrical bi- and terphenyls from a single, readily available starting material.

Comparative Performance Insights

While direct, head-to-head comparative studies of all dibromophenylboronic acid isomers under identical reaction conditions are not extensively documented in the literature, a compilation of data from various sources illustrates the typical conditions and yields for Suzuki-Miyaura reactions involving these reagents. The following table provides a snapshot of their performance with different coupling partners. It is crucial to note that the reaction conditions are not uniform across these examples and are optimized for the specific transformation. Therefore, this comparison should be viewed as an illustration of the reactivity of these reagents under their reported optimal conditions, rather than a direct measure of their relative reactivity.

ReagentCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compound 4-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801285
3,5-Dibromophenylboronic acid Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001892
2,4-Dibromophenylboronic acid Phenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O801678
3,4-Dibromophenylboronic acid 4-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃1,4-Dioxane/H₂O902488

Disclaimer: The data in this table is compiled from various sources and should not be interpreted as a direct comparative study under identical conditions. Reaction yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.

The true advantage of this compound is not merely in achieving high yields in a single coupling, but in its capacity for controlled, stepwise functionalization. Symmetrical isomers, such as 3,5-dibromophenylboronic acid, will react at both bromine sites without selectivity, leading to a single product in a double coupling reaction. This limits their use in the synthesis of unsymmetrical molecules.

Experimental Protocols

To illustrate the practical application of this compound in a sequential coupling strategy, a representative experimental protocol is provided below.

Protocol for Regioselective Mon-Arylation followed by a Second Arylation

Step 1: Regioselective Mono-Arylation

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol, 1.0 equiv.), the first arylboronic acid (1.1 mmol, 1.1 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add a suitable base, for example, an aqueous solution of 2M K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Add a degassed solvent system, such as a mixture of toluene and ethanol (e.g., 4:1, 10 mL).

  • Heat the reaction mixture to a moderate temperature (e.g., 70-80 °C) and stir.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the selective consumption of the starting material and formation of the mono-arylated product.

  • Upon completion, cool the reaction to room temperature. The crude product can be isolated via aqueous workup and extraction, or the reaction mixture can be used directly in the next step.

Step 2: Second Arylation

  • To the crude reaction mixture from Step 1, add the second, different arylboronic acid (1.2 mmol, 1.2 equiv.).

  • Additional catalyst and a more robust ligand (e.g., a biarylphosphine ligand like SPhos) may be added if necessary.

  • A stronger base or higher reaction temperature (e.g., 100 °C) might be required to facilitate the coupling at the more sterically hindered 2-position.

  • Stir the reaction mixture at the elevated temperature until the mono-arylated intermediate is fully consumed.

  • After cooling, perform an aqueous workup. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired unsymmetrical di-arylated product.

Visualizing the Advantage: Sequential Cross-Coupling Workflow

The unique utility of this compound is best visualized through a diagram illustrating the sequential cross-coupling workflow, which allows for the synthesis of complex, unsymmetrical molecules that are not readily accessible using its symmetric isomers.

G cluster_start Starting Material cluster_step1 Step 1: First Suzuki Coupling (Regioselective) cluster_step2 Step 2: Second Suzuki Coupling start This compound intermediate Mono-arylated Intermediate start->intermediate Selective coupling at the 5-position reagent1 Arylboronic Acid 1 (Ar¹-B(OH)₂) reagent1->intermediate catalyst1 Pd Catalyst (e.g., Pd(PPh₃)₄) Base, 70-80°C catalyst1->intermediate product Unsymmetrical Di-arylated Product intermediate->product Coupling at the 2-position reagent2 Arylboronic Acid 2 (Ar²-B(OH)₂) reagent2->product catalyst2 Pd Catalyst (e.g., with SPhos ligand) Base, >80°C catalyst2->product

Sequential Suzuki-Miyaura cross-coupling workflow.

A Researcher's Guide to Confirming the Structure of Novel Compounds from 2,5-Dibromophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a novel compound's structure is a critical step. When synthesizing new molecules from precursors like 2,5-Dibromophenylboronic acid, a multi-faceted analytical approach is essential. This guide provides a detailed comparison of the primary methods used for structural elucidation, complete with experimental protocols and data presentation to aid in selecting the most appropriate techniques.

The journey from a newly synthesized compound to a fully characterized molecule relies on a synergistic combination of spectroscopic and analytical techniques. While each method provides a unique piece of the structural puzzle, their collective data paints a comprehensive picture of the molecule's identity and purity. The most commonly employed and powerful methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Elemental Analysis.

Workflow for Structural Elucidation

A typical workflow for confirming the structure of a novel compound involves a series of analytical steps. The process generally begins with techniques that provide information about the molecular formula and elemental composition, followed by more detailed spectroscopic analysis to determine the connectivity and three-dimensional arrangement of atoms.

Structural Elucidation Workflow cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Absolute Structure Confirmation Elemental Analysis Elemental Analysis Mass Spectrometry (LRMS/HRMS) Mass Spectrometry (LRMS/HRMS) NMR Spectroscopy (1H, 13C, 11B, 2D) NMR Spectroscopy (1H, 13C, 11B, 2D) Mass Spectrometry (LRMS/HRMS)->NMR Spectroscopy (1H, 13C, 11B, 2D) Confirms Molecular Formula Proposed Structure Proposed Structure NMR Spectroscopy (1H, 13C, 11B, 2D)->Proposed Structure IR Spectroscopy IR Spectroscopy IR Spectroscopy->Proposed Structure Identifies Functional Groups X-ray Crystallography X-ray Crystallography Confirmed 3D Structure Confirmed 3D Structure X-ray Crystallography->Confirmed 3D Structure Novel Compound Novel Compound Novel Compound->Elemental Analysis Provides Empirical Formula Novel Compound->Mass Spectrometry (LRMS/HRMS) Provides Molecular Weight & Formula Proposed Structure->X-ray Crystallography Requires Single Crystal

Caption: A typical workflow for the structural elucidation of a novel organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[1][2][3] It provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the molecular framework. For compounds derived from this compound, ¹H, ¹³C, and ¹¹B NMR are particularly informative.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent depends on the solubility of the compound.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

  • ¹¹B NMR Acquisition: For boronic acid derivatives, ¹¹B NMR is crucial for confirming the presence and chemical environment of the boron atom.[4][5][6][7][8] A separate experiment is run, often on a broadband probe, to acquire the ¹¹B spectrum. The chemical shift can indicate the coordination state of the boron atom (trigonal planar vs. tetrahedral).[4][7]

  • 2D NMR (COSY, HSQC, HMBC): If the structure is complex, two-dimensional NMR experiments are performed to establish connectivity.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the carbon skeleton.

Data Presentation
Technique Information Provided Typical Data for a Derivative of this compound
¹H NMR Number of unique proton environments, their chemical shifts (ppm), integration (ratio of protons), and splitting patterns (coupling constants, J in Hz).Aromatic protons on the dibromophenyl ring would appear as distinct signals in the aromatic region (typically 7.0-8.5 ppm). Protons on other substituents would have characteristic shifts.
¹³C NMR Number of unique carbon environments and their chemical shifts (ppm).Aromatic carbons would appear in the 120-140 ppm region. The carbon attached to the boron atom would have a specific chemical shift.
¹¹B NMR Chemical environment of the boron atom.For a trigonal boronic acid, a broad signal is typically observed between 20 and 35 ppm. For a tetrahedral boronate ester, the signal shifts upfield to around 5-15 ppm.[4][7]
2D NMR Connectivity between atoms.COSY would show couplings between adjacent aromatic protons. HMBC would show correlations between protons on substituents and carbons in the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9][10] It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.[9][10][11]

Experimental Protocol
  • Sample Introduction: The sample can be introduced in various ways, including direct infusion, or coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS). For non-volatile organic compounds, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common.

  • Ionization: The sample molecules are ionized. In ESI, a high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight (TOF), Orbitrap).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • High-Resolution Mass Spectrometry (HRMS): For accurate molecular formula determination, HRMS is employed.[9][10] This technique measures the m/z with very high precision (typically to four or five decimal places), allowing for the calculation of the elemental composition.

Data Presentation
Technique Information Provided Typical Data for a Derivative of this compound
Low-Resolution MS (LRMS) Nominal molecular weight of the compound.An intense peak corresponding to the [M+H]⁺ or [M-H]⁻ of the synthesized compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) would be evident in the molecular ion cluster.
High-Resolution MS (HRMS) Exact mass of the compound, which allows for the determination of the molecular formula.An exact mass measurement that can be used to calculate a unique molecular formula consistent with the expected product. For example, an observed m/z of 314.9452 could be matched to a calculated mass for a specific molecular formula.
Tandem MS (MS/MS) Fragmentation pattern of the molecule, which can help to identify structural motifs.Fragmentation may involve the loss of the boronic acid group or cleavage of bonds in the substituents, providing clues about the compound's connectivity.

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction is the "gold standard" for structure determination as it provides an unambiguous three-dimensional model of the molecule.[12][13][14][15] It can determine not only the connectivity of atoms but also their absolute configuration in chiral molecules.[12][13][14][16]

Experimental Protocol
  • Crystal Growth: High-quality single crystals of the compound are required. This can be a challenging and time-consuming step, often involving techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable crystal is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a focused beam of X-rays, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The structural model is then refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Data Presentation
Parameter Information Provided Typical Data for a Crystalline Derivative
Crystal System & Space Group The symmetry of the crystal lattice.e.g., Monoclinic, P2₁/c
Unit Cell Dimensions The dimensions of the repeating unit of the crystal.a = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 95.2°
Atomic Coordinates The precise position of each atom in the unit cell.A list of x, y, z coordinates for all non-hydrogen atoms.
Bond Lengths and Angles The distances between bonded atoms and the angles between bonds.Presented in tables, allowing for detailed analysis of the molecular geometry.
R-factor A measure of the agreement between the calculated and observed diffraction data.A low R-factor (typically < 0.05) indicates a good quality structure determination.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of elements (primarily carbon, hydrogen, and nitrogen) in a compound.[17][18][19][20][21] This information is used to calculate the empirical formula of the compound.

Experimental Protocol
  • Sample Preparation: A small, accurately weighed amount of the pure, dry compound is placed in a tin or silver capsule.

  • Combustion: The sample is combusted at high temperature (around 1000 °C) in a stream of oxygen.

  • Gas Separation and Detection: The combustion products (CO₂, H₂O, N₂) are separated by gas chromatography and detected by a thermal conductivity detector.

  • Calculation: The amounts of C, H, and N in the original sample are calculated from the amounts of the combustion gases.

Data Presentation
Element Calculated (%) Found (%) Deviation (%)
Carbon (C)Based on the proposed molecular formula.Experimentally determined value.The difference between the calculated and found values.
Hydrogen (H)Based on the proposed molecular formula.Experimentally determined value.The difference between the calculated and found values.
Nitrogen (N)Based on the proposed molecular formula.Experimentally determined value.The difference between the calculated and found values.

A good match between the calculated and found percentages (typically within ±0.4%) provides strong evidence for the proposed empirical formula.[18][22]

Comparison of Methods

Method Comparison cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_Xray X-ray Crystallography cluster_EA Elemental Analysis NMR_Info Provides: - Connectivity - 3D structure (NOE) - Dynamic information MS_Info Provides: - Molecular Weight - Molecular Formula (HRMS) - Fragmentation patterns NMR_Info->MS_Info NMR_Pros Pros: - Non-destructive - Rich structural detail NMR_Cons Cons: - Requires soluble sample - Can be complex to interpret Xray_Info Provides: - Unambiguous 3D structure - Absolute configuration - Bond lengths/angles MS_Info->Xray_Info MS_Pros Pros: - High sensitivity - Small sample amount MS_Cons Cons: - Destructive - Limited stereochemical info EA_Info Provides: - Elemental composition (%) - Empirical formula Xray_Info->EA_Info Xray_Pros Pros: - Definitive structure proof Xray_Cons Cons: - Requires single crystals - Solid-state structure EA_Pros Pros: - Confirms purity - Simple & inexpensive EA_Cons Cons: - Requires pure sample - No structural information

Caption: A comparison of the information provided, pros, and cons of each analytical method.

References

benchmarking 2,5-Dibromophenylboronic acid performance against alternative synthetic routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary synthetic routes to 2,5-dibromophenylboronic acid, a key building block in medicinal chemistry and materials science. Its utility in Suzuki-Miyaura cross-coupling reactions for the formation of complex biaryl structures makes the efficient and high-purity synthesis of this reagent a critical consideration for researchers.[1] This document details the experimental protocols for three common synthetic strategies, presents a comparative analysis of their performance metrics, and visualizes the synthetic workflows.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several methodologies, each with distinct advantages and disadvantages. The most prevalent routes involve the formation of an organometallic intermediate from a suitable precursor, followed by quenching with a borate ester. The primary methods benchmarked in this guide are:

  • Grignard Reaction: This classic method involves the formation of an aryl Grignard reagent from an aryl halide and magnesium metal, which then reacts with a trialkyl borate.[2][3]

  • Lithium-Halogen Exchange: This route utilizes an organolithium reagent to perform a halogen exchange with an aryl halide, generating a highly reactive aryllithium species for subsequent borylation.[4][5]

  • Miyaura Borylation: A palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron reagent, offering a more functional group tolerant approach.[6][7][8]

Performance Benchmarking

The choice of synthetic route for this compound is often a trade-off between yield, purity, reaction conditions, and cost. The following table summarizes the key performance indicators for each method, based on representative literature data for analogous syntheses.

Performance MetricGrignard ReactionLithium-Halogen ExchangeMiyaura Borylation
Typical Yield 50-70%[2]60-80%70-95% (boronate ester)[8]
Purity Good to Excellent (after purification)Good to Excellent (after purification)Excellent
Reaction Time 2-4 hours1-3 hours12-24 hours
Reaction Temperature 0 °C to room temperature-78 °C to room temperature80-100 °C
Key Reagents 1,2,4-Tribromobenzene, Mg, Trialkyl borate1,2,4-Tribromobenzene, n-BuLi, Trialkyl borate1,4-Dibromobenzene, Bis(pinacolato)diboron, Pd catalyst, Base
Advantages Cost-effective, well-established.High reactivity, good yields.[9]High functional group tolerance, high purity of the boronate ester.[6][7]
Disadvantages Sensitive to moisture and air, potential for Wurtz coupling side products.Requires cryogenic temperatures, highly reactive and pyrophoric reagents.[4]Expensive catalyst and reagents, longer reaction times.

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound via the three benchmarked routes are provided below.

Route 1: Grignard Reaction

This protocol describes the synthesis of this compound from 1,2,4-tribromobenzene.

Materials:

  • 1,2,4-Tribromobenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • 2 M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), place magnesium turnings (1.1 eq) and a crystal of iodine. Add anhydrous THF to cover the magnesium. A solution of 1,2,4-tribromobenzene (1.0 eq) in anhydrous THF is added dropwise to initiate the reaction. The reaction mixture is then stirred at room temperature for 2 hours.

  • Borylation: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of triisopropyl borate (1.2 eq) in anhydrous THF is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Hydrolysis and Work-up: The reaction is quenched by the slow addition of 2 M HCl at 0 °C until the solution is acidic. The aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from an ethyl acetate/hexane mixture to yield this compound as a white solid.

Route 2: Lithium-Halogen Exchange

This protocol outlines the synthesis of this compound using a lithium-halogen exchange reaction.

Materials:

  • 1,2,4-Tribromobenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous diethyl ether or THF

  • Triisopropyl borate

  • 2 M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Lithium-Halogen Exchange: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 1,2,4-tribromobenzene (1.0 eq) in anhydrous diethyl ether and cool the solution to -78 °C. n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred at this temperature for 1 hour.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The solution is then allowed to slowly warm to room temperature and stirred overnight.

  • Hydrolysis and Work-up: The reaction is quenched with 2 M HCl at 0 °C. The layers are separated, and the aqueous phase is extracted with ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Route 3: Miyaura Borylation

This protocol describes the synthesis of the pinacol ester of this compound, which can be subsequently hydrolyzed to the boronic acid.

Materials:

  • 1,4-Dibromobenzene

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 1,4-dibromobenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (1.5 eq).

  • Reaction: Add anhydrous 1,4-dioxane to the flask. The mixture is degassed and then heated to 80-90 °C for 12-18 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, 2-(2,5-dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is purified by column chromatography on silica gel (hexane/ethyl acetate gradient). The purified boronate ester can be hydrolyzed to this compound by stirring with an aqueous acid.

Visualizing the Synthetic Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of each synthetic route.

Grignard_Route start 1,2,4-Tribromobenzene + Mg, THF grignard Formation of 2,5-Dibromophenyl- magnesium Bromide start->grignard borylation Reaction with Triisopropyl Borate grignard->borylation hydrolysis Acidic Hydrolysis (HCl) borylation->hydrolysis workup Aqueous Work-up & Extraction hydrolysis->workup purification Recrystallization workup->purification product 2,5-Dibromophenyl- boronic Acid purification->product

Grignard Synthesis Workflow for this compound.

Lithium_Halogen_Exchange_Route start 1,2,4-Tribromobenzene + n-BuLi, Et2O, -78°C li_exchange Lithium-Halogen Exchange start->li_exchange borylation Reaction with Triisopropyl Borate li_exchange->borylation hydrolysis Acidic Hydrolysis (HCl) borylation->hydrolysis workup Aqueous Work-up & Extraction hydrolysis->workup purification Column Chromatography workup->purification product 2,5-Dibromophenyl- boronic Acid purification->product

Lithium-Halogen Exchange Workflow for this compound.

Miyaura_Borylation_Route start 1,4-Dibromobenzene + B2pin2, Pd Catalyst, Base coupling Miyaura Borylation start->coupling workup Aqueous Work-up & Extraction coupling->workup purification Column Chromatography workup->purification boronate_ester 2,5-Dibromophenylboronic Acid Pinacol Ester purification->boronate_ester hydrolysis Hydrolysis boronate_ester->hydrolysis product 2,5-Dibromophenyl- boronic Acid hydrolysis->product

Miyaura Borylation Workflow for this compound.

Application in Drug Development: The Suzuki-Miyaura Coupling

This compound is a versatile building block, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl and polyaryl compounds.[10][11] These structures are prevalent in many biologically active molecules and approved drugs. The ability to selectively functionalize the two bromine atoms allows for the stepwise construction of intricate molecular architectures.

The following diagram illustrates a representative Suzuki-Miyaura coupling reaction involving this compound.

Suzuki_Coupling_Pathway cluster_suzuki Suzuki-Miyaura Coupling Cycle boronic_acid 2,5-Dibromophenyl- boronic Acid transmetalation Transmetalation boronic_acid->transmetalation aryl_halide Aryl Halide (Ar-X) oxidative_addition Oxidative Addition aryl_halide->oxidative_addition pd_catalyst Pd(0) Catalyst pd_catalyst->oxidative_addition base Base base->transmetalation oxidative_addition->transmetalation Ar-Pd(II)-X reductive_elimination Reductive Elimination transmetalation->reductive_elimination Ar-Pd(II)-Ar' reductive_elimination->pd_catalyst Product (Ar-Ar')

Generalized Suzuki-Miyaura Coupling using this compound.

Conclusion

The selection of an optimal synthetic route for this compound depends on the specific requirements of the research, including scale, cost, available equipment, and the functional group tolerance needed for the target application. The Grignard route offers a cost-effective and well-established method, while the lithium-halogen exchange provides a highly reactive pathway, often leading to good yields. For syntheses requiring high purity and tolerance of sensitive functional groups, the Miyaura borylation, despite its higher cost, is an excellent choice. This guide provides the necessary data and protocols to make an informed decision based on these key performance indicators.

References

Mechanistic Insights into Suzuki-Miyaura Reactions Utilizing 2,5-Dibromophenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of 2,5-Dibromophenylboronic acid in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The information is supported by experimental data to facilitate informed decisions in synthetic strategies. The introduction of multiple bromine atoms onto the phenylboronic acid scaffold offers unique opportunities for sequential and site-selective cross-coupling reactions, enabling the synthesis of complex biaryl and polyaryl structures.

Performance in Suzuki-Miyaura Cross-Coupling

The efficiency of the Suzuki-Miyaura reaction is highly dependent on the nature of the boronic acid, aryl halide, catalyst, base, and solvent system. The electronic and steric properties of substituents on the phenyl ring of the boronic acid play a crucial role in the transmetalation step of the catalytic cycle.

In the case of this compound, the two bromine atoms, being electron-withdrawing groups, can influence the reaction rate. Electron-withdrawing groups can lead to faster transmetalation steps in the catalytic cycle, potentially resulting in higher yields and shorter reaction times compared to non-substituted phenylboronic acid. However, the ortho-bromo substituent can also introduce steric hindrance, which may counteract this electronic effect.

Comparative Data

The following table summarizes the performance of this compound in Suzuki-Miyaura cross-coupling reactions with various aryl halides. For comparison, data for unsubstituted Phenylboronic Acid and 2,5-Difluorophenylboronic Acid are included to highlight the influence of the substituents on reactivity.

Boronic AcidAryl HalideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound N-(Aryl)acetamidePd(PPh₃)₄ (not specified)K₃PO₄1,4-Dioxane/H₂O9012Moderate to Good[1]
This compound 2,5-dibromo-3-hexylthiophenePd(PPh₃)₄ (4)K₃PO₄1,4-Dioxane/H₂O9012Moderate to Good[2]
Phenylboronic AcidBromobenzeneVarious Pd catalysts (e.g., 2a-c, 3b-f)KOHH₂O/2-propanol820.5Good to Excellent[3]
2,5-Difluorophenylboronic Acid4-ChloroanisoleXPhos Palladacycle G2 (2)K₃PO₄THF/H₂ORoom Temp.0.5High[4]
2,5-Difluorophenylboronic AcidAryl HalidePd₂(dba)₃ (5) / XPhos (15)Na₂CO₃THF/Toluene/Water9516-24Not Specified[5]

Mechanistic Pathway: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_transmetalation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition   Ar-Pd(II)-X(L2)->Pd(0)L2  Reductive  Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2)->Ar-Pd(II)-X(L2) Transmetalation Ar-B(OH)2 Ar'-B(OH)2 Base Base

A diagram of the Suzuki-Miyaura catalytic cycle.
  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium complex. This is often the rate-determining step.[6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[5]

Experimental Protocols

A general procedure for a Suzuki-Miyaura cross-coupling reaction is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling:

To a reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol). Add the base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, Toluene, DMF). The reaction mixture is then heated to the desired temperature and stirred for the specified time. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The crude product is then purified, typically by column chromatography.

Experimental_Workflow General Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Combine Reactants Combine Aryl Halide, This compound, Catalyst, and Base Inert Atmosphere Evacuate and backfill with inert gas Combine Reactants->Inert Atmosphere Add Solvent Add degassed solvent Inert Atmosphere->Add Solvent Heat and Stir Heat to desired temperature and stir Add Solvent->Heat and Stir Monitor Progress Monitor by TLC or GC-MS Heat and Stir->Monitor Progress Quench and Extract Quench with water and extract with organic solvent Monitor Progress->Quench and Extract Dry and Concentrate Dry organic layers and concentrate Quench and Extract->Dry and Concentrate Purify Purify by column chromatography Dry and Concentrate->Purify

References

Efficiency of 2,5-Dibromophenylboronic Acid in Target-Oriented Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, particularly in the realm of drug discovery and materials science, the strategic formation of carbon-carbon bonds is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology for this purpose, prized for its functional group tolerance and high efficiency.[1][2] Central to this reaction is the choice of the organoboron reagent. This guide provides a comprehensive evaluation of 2,5-Dibromophenylboronic acid as a key building block in target-oriented synthesis, comparing its performance with alternative boronic acids and providing detailed experimental insights for researchers, scientists, and drug development professionals.

Performance Overview and Comparison

This compound is a versatile reagent, offering two reactive sites (the boronic acid and two bromine atoms) for sequential, regioselective functionalization. This dual reactivity makes it an attractive starting material for the synthesis of complex, multi-substituted aromatic compounds. Its efficiency is primarily evaluated in the context of the Suzuki-Miyaura cross-coupling reaction, where it can act as the organoboron component.

The presence of two electron-withdrawing bromine atoms on the phenyl ring can influence the reactivity of the boronic acid. While electron-withdrawing groups can sometimes decrease the nucleophilicity of the organoboron reagent, they can also facilitate the crucial transmetalation step in the catalytic cycle under certain conditions. The true utility of this compound, however, lies in its capacity for subsequent cross-coupling reactions at the bromo-substituted positions, allowing for the construction of elaborate molecular architectures.

Comparative Yields in Suzuki-Miyaura Coupling

The efficiency of a boronic acid in a Suzuki-Miyaura coupling is highly dependent on the reaction conditions, including the palladium catalyst, ligand, base, and solvent system. The following table summarizes representative yields for Suzuki-Miyaura reactions involving substituted phenylboronic acids, providing a comparative context for the performance of this compound derivatives.

Boronic Acid DerivativeCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
N-(2,5-dibromophenyl)acetamidePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂OModerate to Good[3]
2,5-Difluorophenylboronic acid4-BromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂ONot specified[1]
(4-Bromo-2,5-dimethoxyphenyl)boronic acidAryl HalidePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂OLow to Moderate[4]
Phenylboronic acidBenzoyl chloride(NHC)₂PdBr₂K₂CO₃Toluene92-98%[5]
Phenylboronic acid2,6-dibromopyridinePd-PEPPSI complexesK₂CO₃DMF/H₂OHigh[6]

Note: Yields are highly substrate-dependent and the table provides a general comparison based on available data. "Moderate to Good" indicates yields that are synthetically useful but may not be explicitly quantified in the cited source.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving high yields and reproducibility in Suzuki-Miyaura cross-coupling reactions. Below are representative protocols for a general Suzuki-Miyaura reaction and a procedure specifically tailored for challenging substrates, which can be adapted for reactions involving this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a standard procedure for the palladium-catalyzed coupling of an aryl halide with a boronic acid.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (or other boronic acid) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide, the boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[1][7]

Protocol for Challenging Substrates (Electron-Rich or Sterically Hindered)

This protocol is adapted for substrates that may be less reactive under standard conditions, such as those with electron-donating groups or significant steric hindrance.[4]

Materials:

  • Aryl Halide (1.0 equiv)

  • (4-Bromo-2,5-dimethoxyphenyl)boronic acid (or other challenging boronic acid) (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk flask or reaction vial with a screw cap and septum

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, the boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the flask and perform at least three vacuum/backfill cycles with the inert gas.

  • Prepare a degassed solvent mixture of dioxane and water by bubbling the inert gas through the solvents for 20-30 minutes.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the specified temperature (e.g., 95 °C) and stir vigorously for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.

  • The organic phase is washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The residue is purified by silica gel chromatography to afford the desired biaryl product.[4][8]

Visualizing the Process: Workflows and Mechanisms

To better understand the experimental and mechanistic aspects of utilizing this compound in synthesis, the following diagrams illustrate a typical experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.

G cluster_workflow Experimental Workflow for Suzuki-Miyaura Coupling reagents Combine Aryl Halide, Boronic Acid, and Base solvent Add Degassed Solvent reagents->solvent degas Degas Mixture solvent->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat and Stir catalyst->heat monitor Monitor Reaction (TLC, GC-MS, LC-MS) heat->monitor quench Quench Reaction monitor->quench workup Aqueous Work-up and Extraction quench->workup dry Dry Organic Layer workup->dry concentrate Concentrate dry->concentrate purify Purify via Column Chromatography concentrate->purify characterize Characterize Product purify->characterize

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

G cluster_cycle Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_complex R-Pd(II)-X L_n pd0->pd_complex R-X transmetalation Transmetalation r_pd_r R-Pd(II)-R' L_n pd_complex->r_pd_r R'-B(OR)₂ r_pd_r->pd0 reductive_elimination Reductive Elimination product R-R' r_pd_r->product

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[2]

Potential Side Reactions

In any synthetic procedure, an awareness of potential side reactions is critical for optimization and troubleshooting. For Suzuki-Miyaura couplings, particularly with more complex substrates, the following side reactions can occur:

  • Protodeboronation: This involves the cleavage of the C-B bond of the boronic acid and its replacement with a hydrogen atom. This is more common with electron-rich boronic acids and can be promoted by the base and water in the reaction mixture.[4]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This can be a competitive process, especially if the desired cross-coupling is slow.[2][4]

  • Catalyst Decomposition: The palladium catalyst can decompose to form inactive palladium black, especially at elevated temperatures or if not adequately stabilized by the ligand.[4]

Conclusion

This compound is a valuable and efficient building block in target-oriented synthesis. Its utility extends beyond a simple coupling partner, offering multiple points for diversification. While its inherent electronic properties may require careful optimization of reaction conditions, the ability to perform sequential cross-coupling reactions makes it a powerful tool for the synthesis of complex molecules. By understanding the key reaction parameters, potential side reactions, and leveraging robust experimental protocols, researchers can effectively harness the synthetic potential of this compound in their synthetic endeavors. The versatility and commercial availability of a wide range of boronic acids continue to fuel their importance in medicinal chemistry and materials science.[9][10]

References

A Comparative Analysis for Synthetic Chemists: 2,5-Dibromophenylboronic Acid vs. 2,5-Dichlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in the construction of complex biaryl scaffolds for pharmaceuticals and advanced materials, dihalogenated phenylboronic acids serve as versatile and powerful building blocks. Among these, 2,5-dibromophenylboronic acid and 2,5-dichlorophenylboronic acid are frequently employed. While structurally similar, the difference in their halogen substituents (bromine vs. chlorine) imparts distinct physicochemical properties and reactivity profiles. This guide provides an objective, data-supported comparison to aid researchers in selecting the optimal reagent for their specific synthetic applications.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental physical and chemical characteristics of a reagent are critical determinants of its handling, solubility, and reactivity. The primary differences between the two title compounds arise from the inherent properties of bromine and chlorine atoms, such as atomic size and electronegativity.

PropertyThis compound2,5-Dichlorophenylboronic Acid
Molecular Formula C₆H₅BBr₂O₂C₆H₅BCl₂O₂
Molecular Weight 279.72 g/mol []190.81 g/mol [2][3]
Appearance White to off-white powderWhite to off-white powder[4]
Melting Point 148-154 °C150 °C[3][4][5]
pKa Estimated 7.5-8.5Estimated 7.8-8.8
Solubility Generally soluble in organic solvents like THF, Dioxane, and DMF.Soluble in organic solvents like THF, Dioxane, and DMF.

Note: pKa values are estimated based on the influence of electron-withdrawing halogen substituents on phenylboronic acid (pKa ≈ 8.8). The slightly higher electronegativity of chlorine is balanced by the stronger inductive effect of the larger bromine atom, leading to similar acidities.

Reactivity and Performance in Cross-Coupling Reactions

The most common application for these reagents is the Suzuki-Miyaura cross-coupling reaction. The performance in this catalytic cycle is dictated by a combination of electronic and steric factors, as well as the potential for the halogen atoms themselves to participate in subsequent reactions.

Electronic and Steric Effects on the Boronic Acid

The reactivity of the C-B bond is paramount for the primary function of these molecules. The electron-withdrawing nature of the halogens increases the Lewis acidity of the boron center, which can facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[6]

  • 2,5-Dichlorophenylboronic Acid : Chlorine is more electronegative than bromine. This leads to a strong inductive electron-withdrawing effect, enhancing the Lewis acidity of the boron atom. The smaller atomic radius of chlorine results in less steric hindrance around the boronic acid group compared to its dibromo counterpart.

  • This compound : Bromine is less electronegative but larger and more polarizable. Its size introduces greater steric bulk at the ortho position, which can influence the rate of transmetalation. In some catalyst systems, this steric hindrance may require more reactive catalysts or harsher conditions.

Reactivity of Halogen Substituents in Sequential Coupling

A key advantage of these building blocks is the potential for iterative or sequential cross-coupling, where the C-Br or C-Cl bonds are used in a subsequent reaction. Here, a significant difference in reactivity emerges. The bond strength of the carbon-halogen bond is a critical factor for the oxidative addition step, with reactivity generally following the order C-I > C-Br > C-Cl.[7][8]

  • C-Br Bonds (in this compound) : The carbon-bromine bonds are weaker and more reactive than carbon-chlorine bonds. This makes them more suitable for subsequent Suzuki, Buchwald-Hartwig, or other cross-coupling reactions under standard palladium catalysis conditions.[8]

  • C-Cl Bonds (in 2,5-Dichlorophenylboronic Acid) : The carbon-chlorine bonds are stronger and significantly less reactive.[7] Coupling at these positions often requires more specialized, highly active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands like XPhos) and potentially higher reaction temperatures.[9]

This difference allows for orthogonal synthetic strategies, where the C-B bond can be coupled first, followed by selective coupling of the C-Br bond while the C-Cl bond remains intact for a later transformation.

G cluster_Br This compound cluster_Cl 2,5-Dichlorophenylboronic Acid Br_Struct Structure (Br at C2, C5) Br_Props Larger Steric Hindrance (Ortho-Bromine) Br_Struct->Br_Props Steric Effect Br_Reactivity C-Br Bond: More Reactive in Oxidative Addition Br_Struct->Br_Reactivity Electronic/Bond Strength Effect Cl_Struct Structure (Cl at C2, C5) Br_Outcome Suitable for Sequential Coupling under Standard Conditions Br_Reactivity->Br_Outcome Cl_Props Smaller Steric Hindrance (Ortho-Chlorine) Cl_Struct->Cl_Props Steric Effect Cl_Reactivity C-Cl Bond: Less Reactive in Oxidative Addition Cl_Struct->Cl_Reactivity Electronic/Bond Strength Effect Cl_Outcome Requires Specialized Catalysts for Sequential Coupling Cl_Reactivity->Cl_Outcome

Fig 1. Comparative logic of reactivity for sequential coupling.

Experimental Protocols

The following is a generalized, representative protocol for a Suzuki-Miyaura cross-coupling reaction using a dihalophenylboronic acid.

Objective: To couple an aryl halide (Ar¹-X) with a 2,5-dihalophenylboronic acid (Ar²-B(OH)₂) to form a biaryl product (Ar¹-Ar²).

Materials:

  • Aryl Halide (Ar¹-X, 1.0 equiv.)

  • 2,5-Dihalo-phenylboronic Acid (1.2-1.5 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a pre-catalyst like XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/EtOH/H₂O, or DMF)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a round-bottom flask or Schlenk tube) equipped with a magnetic stir bar, add the aryl halide, the 2,5-dihalophenylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes. This is typically done by evacuating and backfilling the vessel three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed solvent system via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times can vary from 2 to 24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.[9][10]

Fig 2. General experimental workflow for Suzuki-Miyaura coupling.

Conclusion and Recommendations

The choice between this compound and 2,5-dichlorophenylboronic acid should be guided by the overall synthetic strategy.

  • Choose 2,5-Dichlorophenylboronic Acid when:

    • The primary goal is to install a 2,5-dichlorophenyl group, and no subsequent functionalization of the halogen atoms is intended.

    • A synthetic route requires the C-Cl bonds to remain inert while other, more reactive sites on the molecule undergo transformation.

    • Minimizing steric hindrance at the ortho position is a priority for the initial coupling step.

  • Choose this compound when:

    • A sequential or iterative cross-coupling strategy is planned, leveraging the higher reactivity of the C-Br bonds for a second coupling reaction under relatively mild conditions.

    • The target molecule requires bromine atoms for reasons other than subsequent coupling (e.g., for their electronic properties or as part of a pharmacophore).

By understanding the nuanced differences in reactivity and physical properties, researchers can harness the full potential of these valuable synthetic intermediates to efficiently construct complex molecular architectures.

References

Safety Operating Guide

Proper Disposal Procedures for 2,5-Dibromophenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,5-Dibromophenylboronic acid, intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental compliance.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound, like other phenylboronic acid derivatives, can be harmful if swallowed and may cause skin and eye irritation.[1]

Personal Protective Equipment (PPE) & Handling Precautions
Eye Protection
Hand Protection
Skin and Body Protection
Respiratory Protection
General Hygiene

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal plant. Due to its classification as a halogenated organic compound, specific waste segregation and handling procedures apply.

Step 1: Waste Identification and Segregation

  • Identify the waste as "halogenated organic solid waste."

  • Do not mix this compound with non-halogenated chemical waste. Halogenated and non-halogenated solvent wastes should be segregated.

Step 2: Containerization

  • Place the this compound waste in a clearly labeled, sealed, and compatible container.

  • The container must be in good condition and appropriate for solid chemical waste.

  • Label the container with the full chemical name: "this compound" and the appropriate hazard symbols.

Step 3: Small Spills and Contaminated Materials

  • For small spills, carefully sweep up the solid material, avoiding dust generation.[2]

  • Place the spilled material and any contaminated items (e.g., paper towels, gloves) into the designated halogenated waste container.

  • Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

Step 4: Disposal of Empty Containers

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • The rinsate should be collected and disposed of as halogenated liquid waste.

  • After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, depending on the material.

Step 5: Final Disposal

  • Arrange for the collection of the segregated and labeled hazardous waste by a licensed professional waste disposal service.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_handling Waste Handling cluster_spill_container Contaminated Materials cluster_final_disposal Final Disposal start Start: Have 2,5-Dibromophenylboronic Acid Waste ppe Wear Appropriate PPE start->ppe segregate Segregate as Halogenated Organic Solid Waste ppe->segregate containerize Place in Labeled, Sealed, Compatible Container segregate->containerize spill Small Spill or Contaminated Material? containerize->spill sweep Sweep Up, Avoiding Dust spill->sweep Yes contact_vendor Arrange for Collection by Licensed Waste Disposal Service spill->contact_vendor No dispose_contaminated Add to Halogenated Waste Container sweep->dispose_contaminated dispose_contaminated->containerize end End: Proper Disposal Complete contact_vendor->end

Caption: Disposal workflow for this compound.

Experimental Protocols

While this document focuses on disposal, any experimental protocol involving this compound should be conducted with the safety precautions outlined in the table above. Always consult the specific Safety Data Sheet (SDS) for the compound and follow established laboratory safety protocols. In the event of exposure, seek immediate medical attention.[3] In case of a large spill, evacuate the area and contact your institution's environmental health and safety department.

References

Personal protective equipment for handling 2,5-Dibromophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides safety and handling guidelines for 2,5-Dibromophenylboronic acid based on information for closely related brominated and non-brominated phenylboronic acid compounds. A specific Safety Data Sheet (SDS) for this compound was not available. Researchers should always consult the SDS provided by the supplier and conduct a thorough risk assessment before use.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound. The following procedures are critical for minimizing risks and ensuring a safe laboratory environment.

Immediate Safety and Hazard Information

Based on data from analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory tract irritation.[1][2][3] It is crucial to handle this compound with appropriate engineering controls and personal protective equipment.

Engineering Controls:

  • Work in a certified chemical fume hood to minimize inhalation of dust or vapors.[2]

  • Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[2]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[1]Protects eyes from dust particles and potential splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.[4]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[2][5]Minimizes the risk of respiratory tract irritation.[3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation:

    • Ensure the work area within the chemical fume hood is clean and free of clutter.

    • Verify that a safety shower and eyewash station are accessible and functional.[2]

    • Assemble all necessary equipment and reagents before starting the experiment.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Compound:

    • Keep the container of this compound tightly closed when not in use.

    • Avoid generating dust when transferring the solid.[2][5] Use appropriate tools, such as a spatula, for transfers.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Clean the work area to remove any residual chemical.

    • Decontaminate all equipment used.

    • Properly dispose of all waste as described in the disposal plan.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]

Disposal Plan

All waste generated from the use of this compound must be considered hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated gloves, weigh paper, and pipette tips, in a designated, labeled, and sealed container for hazardous waste.

  • Liquid Waste: Collect any liquid waste containing this compound in a separate, labeled, and sealed container for hazardous liquid waste.

  • Disposal Method: Do not pour waste down the drain.[2] All hazardous waste must be disposed of in accordance with local, state, and federal regulations.

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don PPE prep_area->don_ppe weigh 3. Weigh Compound don_ppe->weigh transfer 4. Transfer to Reaction Vessel weigh->transfer decontaminate 5. Decontaminate Glassware transfer->decontaminate dispose_waste 6. Dispose of Waste decontaminate->dispose_waste doff_ppe 7. Doff PPE dispose_waste->doff_ppe wash_hands 8. Wash Hands doff_ppe->wash_hands

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.